molecular formula C141H210N32O44S B549132 Ac2-26

Ac2-26

Cat. No.: B549132
M. Wt: 3089.4 g/mol
InChI Key: ODWGEWZOPBDSHW-ISLQBSBZSA-N
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Description

Ac2-26 is Annexin A1 (AnxA1) N-terminal-derived peptide, and acts as inhibitor of leukocyte extravasation. It can reduce neutrophil adhesion and emigration, promote detachment of neutrophils from activated mesenteric endothelium and accelerate epithelial wound repair after induced colonic injury in mice in vivo. It shows anti-inflammatory effect.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H210N32O44S/c1-16-73(10)115(139(214)160-93(48-56-111(190)191)126(201)167-101(66-106(147)181)132(207)157-90(45-53-108(184)185)123(198)155-89(44-52-107(182)183)122(197)154-87(42-50-104(145)179)121(196)156-91(46-54-109(186)187)124(199)165-99(64-80-37-39-82(177)40-38-80)133(208)170-112(70(4)5)136(211)159-88(43-51-105(146)180)127(202)173-116(76(13)175)140(215)171-114(72(8)9)137(212)161-95(141(216)217)36-26-28-59-143)172-134(209)98(63-79-31-21-18-22-32-79)166-131(206)100(65-81-67-148-84-34-24-23-33-83(81)84)162-118(193)75(12)150-119(194)86(41-49-103(144)178)153-120(195)85(35-25-27-58-142)152-129(204)96(61-69(2)3)163-130(205)97(62-78-29-19-17-20-30-78)164-125(200)92(47-55-110(188)189)158-135(210)102(68-174)168-138(213)113(71(6)7)169-128(203)94(57-60-218-15)151-117(192)74(11)149-77(14)176/h17-24,29-34,37-40,67,69-76,85-102,112-116,148,174-175,177H,16,25-28,35-36,41-66,68,142-143H2,1-15H3,(H2,144,178)(H2,145,179)(H2,146,180)(H2,147,181)(H,149,176)(H,150,194)(H,151,192)(H,152,204)(H,153,195)(H,154,197)(H,155,198)(H,156,196)(H,157,207)(H,158,210)(H,159,211)(H,160,214)(H,161,212)(H,162,193)(H,163,205)(H,164,200)(H,165,199)(H,166,206)(H,167,201)(H,168,213)(H,169,203)(H,170,208)(H,171,215)(H,172,209)(H,173,202)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,216,217)/t73-,74-,75-,76+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,112-,113-,114-,115-,116-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWGEWZOPBDSHW-ISLQBSBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H210N32O44S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3089.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ac2-26 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac2-26 is a 25-amino acid peptide derived from the N-terminal of Annexin A1 (AnxA1), a 37-kDa protein that mediates many of the anti-inflammatory effects of glucocorticoids.[1][2][3] this compound acts as a biomimetic of the parent protein, exhibiting potent anti-inflammatory and pro-resolving properties in a wide range of preclinical models.[1][4] Unlike the full-length protein, which is large and complex, the smaller this compound peptide offers advantages in stability and reduced immunogenicity, making it an attractive candidate for therapeutic development.[5] This guide provides a detailed examination of the molecular mechanisms underlying the action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Receptor Engagement and Downstream Signaling

The biological effects of this compound are initiated by its interaction with cell surface receptors, primarily the Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs).[6][7] While the parent AnxA1 protein binds specifically to FPR2/ALX, the this compound peptide demonstrates broader activity, engaging both FPR1 and FPR2/ALX.[1][4][8][9] This dual receptor engagement triggers a cascade of intracellular signaling events that collectively modulate inflammatory and resolving pathways.

Key Signaling Pathways
  • MAPK/ERK Pathway: A primary pathway activated by this compound is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) branch.[1] Upon binding to FPR1 or FPR2/ALX, this compound induces the phosphorylation and activation of ERK1/2.[4] This pathway is crucial for mediating the peptide's effects on leukocyte migration, promoting chemokinesis—a process of increased random cell motility—which is thought to facilitate the egress of neutrophils from inflammatory sites and accelerate the return to homeostasis.[1][10] Notably, for leukocyte locomotion, the ERK pathway appears to be the primary MAPK route, with little to no involvement of the JNK or p38 pathways.[1][4] However, in other cellular contexts, such as astrocytes, this compound has been shown to inhibit inflammatory mediators through the p38 and JNK pathways.[11]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream target of this compound. Activation of this pathway is associated with cell survival and anti-apoptotic effects. For example, this compound has been shown to alleviate sepsis-induced cardiomyocyte apoptosis via a PI3K/Akt-dependent mechanism.[12] Furthermore, the Akt/GSK3β signaling axis is implicated in the neuroprotective effects of this compound, where it reduces pyroptosis in cerebral neurons following injury.[13]

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of pro-inflammatory genes. This compound exerts significant anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[7][14] This leads to a downstream reduction in the expression and release of numerous pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6.[7][11][15] While some studies confirm this inhibitory role[16], others suggest that in certain contexts, the protective effects of this compound can occur independently of NF-κB signaling, highlighting the cell- and stimulus-specific nature of its action.[11][17]

  • Pro-resolving and Other Mechanisms:

    • Leukocyte Apoptosis: this compound can override pro-survival signals in neutrophils, inducing apoptosis through the JNK/caspase-3 pathway, which is a key step in the active resolution of inflammation.[3][18]

    • Modulation of Macrophage Phenotype: In diabetic wound healing, this compound promotes the polarization of macrophages towards an M2 "pro-repair" phenotype, characterized by increased expression of markers like CD206 and the release of anti-inflammatory and pro-angiogenic factors such as IL-10 and VEGFA.[15]

    • Inhibition of Inflammasome: Topical application of this compound in diabetic wounds has been shown to reduce the expression of IL-1β and NLRP3, a key component of the inflammasome complex.[19]

Ac2_26_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes FPR1 FPR1 FPR2 FPR2/ALX ERK p-ERK1/2 FPR1->ERK PI3K PI3K FPR2->PI3K FPR2->ERK IKK IKK FPR2->IKK Ac226 This compound Peptide Ac226->FPR1 Ac226->FPR2 Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Outcome1 Anti-apoptosis Neuroprotection GSK3b->Outcome1 Outcome2 Chemokinesis Cell Migration ERK->Outcome2 IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation ProInflam Pro-inflammatory Gene Transcription NFkB_nuc->ProInflam Induces Outcome3 ↓ Pro-inflammatory Mediators (TNF-α, IL-6) ProInflam->Outcome3

References

Ac2-26 Receptor Binding and Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac2-26 is a 25-amino acid peptide derived from the N-terminus of the anti-inflammatory protein Annexin A1.[1] It is recognized as a key mediator of Annexin A1's biological effects, particularly in the regulation of inflammation and immune responses. This compound exerts its functions primarily through interaction with the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors.[1] This technical guide provides an in-depth overview of the receptor binding and signaling pathways associated with this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Receptor Binding and Functional Potency

This compound is known to be a somewhat promiscuous ligand, capable of binding to multiple members of the formyl peptide receptor family, including FPR1, FPR2/ALX, and FPR3.[2][3] The functional potency of this compound at these receptors has been characterized by determining its half-maximal effective concentration (EC50) in various functional assays.

LigandReceptorParameterValue (µM)Cell Type/AssayReference
This compoundHuman FPR1EC50~1HEK-293 cellsHayhoe et al., 2006
This compoundHuman FPR2/ALXEC50~1HEK-293 cellsHayhoe et al., 2006

Signaling Pathways

Upon binding to its cognate receptors, this compound initiates a cascade of intracellular signaling events. The primary signaling pathways activated by this compound are the Extracellular signal-regulated kinase (ERK) pathway, and in certain contexts, the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

This compound Signaling via Formyl Peptide Receptors

Ac2_26_Signaling This compound Signaling Pathways cluster_responses Cellular Responses Ac2_26 This compound FPR1 FPR1 Ac2_26->FPR1 FPR2_ALX FPR2/ALX Ac2_26->FPR2_ALX G_protein Gαi/Gβγ FPR1->G_protein FPR2_ALX->G_protein PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt I_kappa_B IκB Akt->I_kappa_B Inhibits Apoptosis_Modulation Apoptosis Modulation Akt->Apoptosis_Modulation Pro_resolution Pro-resolution ERK->Pro_resolution Cell_Migration Cell Migration ERK->Cell_Migration NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Anti_inflammation Anti-inflammation NF_kappa_B->Anti_inflammation Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow Start Isolate Human Neutrophils Resuspend Resuspend in Assay Medium Start->Resuspend Add_Cells Add Neutrophils to Top of Filter Resuspend->Add_Cells Load_Plate Load this compound/ Controls in Bottom Wells Load_Plate->Add_Cells Incubate Incubate 90 min at 37°C Add_Cells->Incubate Quantify Quantify Migrated Cells with Alamar Blue Incubate->Quantify Analyze Analyze Data Quantify->Analyze Calcium_Flux_Workflow Calcium Flux Assay Workflow Start Culture FPR- expressing Cells Load_Dye Load Cells with Indo-1 AM Start->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Acquire_Baseline Acquire Baseline Fluorescence Wash_Cells->Acquire_Baseline Stimulate Stimulate with This compound Acquire_Baseline->Stimulate Record_Signal Record Fluorescence Signal Stimulate->Record_Signal Analyze Analyze Calcium Ratio over Time Record_Signal->Analyze Western_Blot_Workflow ERK Phosphorylation Western Blot Workflow Start Cell Culture and Serum Starvation Treat_Cells Treat with this compound Start->Treat_Cells Lyse_Cells Cell Lysis and Protein Quantification Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE and Protein Transfer Lyse_Cells->SDS_PAGE Block Blocking SDS_PAGE->Block Primary_Ab Incubate with anti-phospho-ERK Ab Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze and Normalize to Total ERK Detect->Analyze

References

The Multifaceted Role of Ac2-26 in Orchestrating Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac2-26, a 25-amino acid peptide derived from the N-terminal of Annexin A1 (AnxA1), has emerged as a potent modulator of the innate immune system.[1] AnxA1 itself is a glucocorticoid-regulated protein known for its anti-inflammatory properties, and this compound mimics many of the parent protein's functions.[1][2] This peptide exerts its effects primarily through interaction with formyl peptide receptors (FPRs), a class of G protein-coupled receptors expressed on various immune cells, including neutrophils, monocytes, and macrophages.[3][4] By engaging these receptors, this compound triggers a cascade of intracellular signaling events that ultimately regulate key processes in innate immunity, such as leukocyte trafficking, inflammation resolution, and phagocytosis. This technical guide provides an in-depth overview of the core functions of this compound in innate immunity, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers and drug development professionals in harnessing its therapeutic potential.

Core Functions and Mechanisms of Action

This compound's primary role in innate immunity is centered on its anti-inflammatory and pro-resolving activities. It achieves this through several key mechanisms:

  • Modulation of Leukocyte Migration: this compound has a complex, context-dependent effect on leukocyte migration. It can act as a chemokinetic agent, promoting random cell movement, which may facilitate the egress of leukocytes from inflamed tissues and promote the return to homeostasis.[4][5] It has also been shown to inhibit neutrophil infiltration in various inflammatory models.[2][6]

  • Inhibition of Pro-inflammatory Mediator Production: A cornerstone of this compound's anti-inflammatory function is its ability to suppress the production and release of pro-inflammatory cytokines and chemokines.[7][8] This includes the downregulation of key mediators like TNF-α, IL-1β, IL-6, and various chemokines, thereby dampening the inflammatory response.[7][9]

  • Promotion of Inflammation Resolution: this compound actively promotes the resolution of inflammation. This is achieved by inducing apoptosis in neutrophils, a critical step for their clearance from the inflammatory site, and by enhancing their subsequent efferocytosis (phagocytic removal) by macrophages.[3][10] This process prevents the release of harmful contents from dying neutrophils and shifts the macrophage phenotype towards a pro-resolving state.

  • Activation of Pro-Resolving Signaling Pathways: Upon binding to FPRs, particularly FPR1 and FPR2/ALX, this compound activates downstream signaling pathways that contribute to its anti-inflammatory effects.[5][11] These include the MAPK/ERK pathway, which is involved in cell migration, and the inhibition of the pro-inflammatory NF-κB and JAK/STAT signaling pathways.[2][5][12]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of innate immune function as reported in the literature.

Cell TypeParameter MeasuredTreatment ConditionsResultReference(s)
Human NeutrophilsChemotaxis1-30 µM this compoundElicited a chemotactic response comparable to fMLP, with a near-maximal effect at 10 µM.[5]
Human NeutrophilsERK Phosphorylation10 µM this compound for 5 minIncreased ERK phosphorylation.[13]
Human Endothelial Cells (HMECs)TNF-α-induced Superoxide ProductionPre-treatment with 0.5 µM this compoundSignificantly reduced TNF-α-stimulated superoxide release from 123±6% to 103±3% of control.
Human Endothelial Cells (HMECs)TNF-α-induced ICAM-1 mRNA ExpressionPre-treatment with 0.5 µM this compoundInhibited the stimulatory effect of TNF-α.[7]
Human Endothelial Cells (HMECs)TNF-α-induced VCAM-1 mRNA ExpressionPre-treatment with 0.5 µM this compoundInhibited the stimulatory effect of TNF-α.
Human Mast Cell Line (HMC-1)Degranulation (β-hexosaminidase release)Pre-treatment with 10 µM this compoundSignificantly inhibited compound 48/80-induced degranulation.[2]
Murine MacrophagesPhagocytosis of apoptotic neutrophilsThis compound treatmentEnhanced efferocytosis.[10]
LPS-induced AstrocytesPro-inflammatory mediator production (TNF-α, IL-1β, MCP-1, MIP-1α)This compound treatmentReduced the production of pro-inflammatory mediators.[7]
Rat Model of Inflammatory PainPain HypersensitivityThis compound treatmentAttenuated pain by inhibiting astrocyte activation.[7]
In Vivo ModelParameter MeasuredTreatment ConditionsResultReference(s)
Murine Pneumococcal MeningitisNeutrophil InfiltrationThis compound treatment (1 mg/kg)Reduced neutrophil infiltration in the hippocampus and cortex.[14]
Murine Allergic Airway InflammationLeukocyte recruitment into airwaysIntranasal this compound (200 µ g/mouse )Reduced leukocyte accumulation in bronchoalveolar lavage fluid.[11]
Rat Model of Ischemia-Reperfusion Lung InjuryNF-κB p65 levels in lung tissueThis compound treatment (1 mg/kg)Attenuated the increase in NF-κB p65 levels.[12]
Diabetic Mice Wound HealingNeutrophil accumulationTopical this compound applicationDown-regulated the number of neutrophils in wound samples.[9]
Diabetic Mice Wound HealingPro-inflammatory cytokine expression (TNF-α, IL-6)Topical this compound applicationInhibited the expression of TNF-α and IL-6.[9]
Diabetic Mice Wound HealingAnti-inflammatory/Pro-repair cytokine expression (IL-10, TGF-β)Topical this compound applicationUp-regulated the expression of IL-10 and TGF-β.[9]

Signaling Pathways Modulated by this compound

This compound exerts its diverse cellular effects by modulating key intracellular signaling pathways.

This compound Signaling via Formyl Peptide Receptors (FPRs)

Ac2_26_FPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Ac2_26 This compound FPR FPR1 / FPR2/ALX Ac2_26->FPR Binds G_protein G-protein FPR->G_protein Activates PLC PLC G_protein->PLC NFkB_inhibition Inhibition of NF-κB Pathway G_protein->NFkB_inhibition JAK_STAT_inhibition Inhibition of JAK/STAT Pathway G_protein->JAK_STAT_inhibition Phagocytosis ↑ Macrophage Phagocytosis G_protein->Phagocytosis PKC PKC PLC->PKC MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade Gene_expression Altered Gene Expression MAPK_cascade->Gene_expression Cell_migration Cell Migration MAPK_cascade->Cell_migration Apoptosis ↑ Neutrophil Apoptosis MAPK_cascade->Apoptosis Cytokine_production ↓ Pro-inflammatory Cytokine Production NFkB_inhibition->Cytokine_production JAK_STAT_inhibition->Cytokine_production Chemotaxis_Workflow cluster_cell_prep Cell Preparation cluster_assay_setup Chemotaxis Assay Setup (Boyden Chamber) cluster_incubation_analysis Incubation and Analysis isolate_neutrophils Isolate human neutrophils from peripheral blood resuspend_neutrophils Resuspend neutrophils in assay medium isolate_neutrophils->resuspend_neutrophils add_cells Add neutrophil suspension to upper wells resuspend_neutrophils->add_cells prepare_chamber Prepare 96-well chemotaxis chamber add_chemoattractant Add this compound (or control) to lower wells prepare_chamber->add_chemoattractant add_chemoattractant->add_cells incubate Incubate at 37°C, 5% CO2 for 90 minutes add_cells->incubate quantify_migration Quantify migrated cells (e.g., using a plate reader) incubate->quantify_migration analyze_data Analyze and compare migration towards this compound vs. control quantify_migration->analyze_data

References

The Pro-Resolving Power of Ac2-26: A Technical Guide to its Role in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Annexin A1 Mimetic Peptide Ac2-26 as a Potent Mediator of Inflammation Resolution for Researchers, Scientists, and Drug Development Professionals.

Introduction

Inflammation is a critical, protective response to injury or infection, but its dysregulation can lead to chronic and debilitating diseases. The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis. A key player in this process is Annexin A1 (AnxA1), a glucocorticoid-regulated protein. Its N-terminal mimetic peptide, this compound, has emerged as a powerful therapeutic candidate, replicating the pro-resolving actions of the parent protein with enhanced stability.[1][2] This technical guide provides a comprehensive overview of the mechanisms through which this compound promotes the resolution of inflammation, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

This compound, a 25-amino acid peptide, exerts its effects primarily through interaction with formyl peptide receptors (FPRs), a class of G-protein coupled receptors.[2][3] By engaging these receptors, particularly FPR2/ALX, this compound orchestrates a multi-faceted pro-resolving program that includes limiting leukocyte recruitment, inducing neutrophil apoptosis, and promoting the clearance of apoptotic cells by macrophages (efferocytosis).[3][4]

Mechanism of Action: Orchestrating Resolution

The pro-resolving effects of this compound are mediated through a series of well-defined cellular and molecular events.

Interaction with Formyl Peptide Receptors (FPRs)

This compound is known to interact with and activate multiple members of the formyl peptide receptor family, including FPR1 and FPR2/ALX.[2][5] While the full-length AnxA1 protein shows a higher affinity for FPR2/ALX, this compound can bind to both FPR1 and FPR2/ALX, triggering downstream signaling cascades that collectively dampen inflammation and promote resolution.[5] The engagement of these receptors is a critical initiating step for the majority of this compound's biological activities.

Modulation of Leukocyte Trafficking

A hallmark of acute inflammation is the rapid influx of neutrophils to the site of injury. This compound plays a crucial role in controlling this influx. It has been shown to inhibit the trafficking of granulocytes and reduce the recruitment of polymorphonuclear neutrophils.[1] Interestingly, this compound also acts as a chemokinetic agent for neutrophils and monocytes, a process that may facilitate the egress of these leukocytes from the inflamed tissue, thereby contributing to the return to homeostasis.[5]

Induction of Neutrophil Apoptosis

The timely removal of neutrophils from the inflammatory site is essential for preventing further tissue damage. This compound actively promotes the resolution of inflammation by inducing neutrophil apoptosis.[4][6] This programmed cell death is a critical step that precedes their clearance by phagocytes. The pro-apoptotic effects of this compound are associated with the activation of caspase-3 and the JNK signaling pathway.[3][4]

Enhancement of Macrophage Efferocytosis

Following apoptosis, neutrophils and other cellular debris must be efficiently cleared to prevent secondary necrosis and the release of pro-inflammatory contents. This compound enhances the capacity of macrophages to engulf and clear these apoptotic cells, a process known as efferocytosis.[1][2] This action not only removes the source of potential inflammation but also promotes a phenotypic switch in macrophages towards a pro-resolving M2-like state.[7]

Regulation of Cytokine and Chemokine Production

This compound modulates the inflammatory milieu by altering the balance of pro- and anti-inflammatory mediators. It effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-4, and IL-13, as well as chemokines like CCL11 (eotaxin-1) and CCL2 (MCP-1).[1][3] Concurrently, this compound can upregulate the production of the anti-inflammatory cytokine IL-10, further driving the resolution process.[3][8]

Signaling Pathways

The binding of this compound to FPRs initiates a complex network of intracellular signaling pathways that ultimately mediate its pro-resolving functions.

Ac2_26_Signaling_Pathways Ac2_26 This compound FPRs FPR1 / FPR2/ALX Ac2_26->FPRs G_Protein G-Protein FPRs->G_Protein PLC PLC G_Protein->PLC MAPK MAPK Pathways G_Protein->MAPK NFkB NF-κB Inhibition G_Protein->NFkB leads to Rac1_NADPH Rac1-dependent NADPH Oxidase Inhibition G_Protein->Rac1_NADPH leads to PKC PKC PLC->PKC Ca_Flux Ca²⁺ Flux PLC->Ca_Flux ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 Efferocytosis Macrophage Efferocytosis ERK->Efferocytosis promotes Apoptosis Neutrophil Apoptosis JNK->Apoptosis induces Cytokine_Mod Cytokine Modulation (↓ TNF-α, IL-6; ↑ IL-10) p38->Cytokine_Mod regulates

Figure 1: this compound Signaling Pathways. A diagram illustrating the major signaling cascades activated by this compound upon binding to its receptors, leading to its pro-resolving effects.

Key signaling pathways modulated by this compound include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to differentially activate MAPK pathways. For instance, the ERK pathway is primarily involved in mediating the chemokinetic effects on neutrophils, while the JNK pathway is linked to the induction of neutrophil apoptosis.[3][5] The p38 MAPK pathway is also implicated in the regulation of cytokine production.[3]

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[9][10] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

  • Rac1-Dependent NADPH Oxidase: In endothelial cells, this compound has been found to suppress TNFα-induced inflammatory responses by inhibiting Rac1-dependent NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS).[11]

Quantitative Data on the Efficacy of this compound

The pro-resolving effects of this compound have been quantified in various preclinical models of inflammatory diseases.

Experimental Model Parameter Measured Effect of this compound Treatment Reference
Allergic Asthma (mice) Eosinophil infiltration in lung tissueSignificant decrease[3]
Airway Hyperreactivity (AHR)Inhibition[3]
Levels of IL-4, IL-13, TNF-α, TGF-β, CCL11, CCL2Reduction[3]
Rheumatoid Arthritis (rats) Paw thicknessSignificant reduction in swelling[1]
Joint scoreInhibition of development[1]
Levels of TNF-α, IL-1β, IL-6, IL-17A in joint tissueSignificant inhibition of expression[1]
Hepatic Ischemia-Reperfusion Injury (mice) Neutrophil infiltration in liver tissueMarked reduction[9]
Myeloperoxidase (MPO) activitySignificant reduction[9]
Serum ALT and AST levelsSignificant reduction[9]
Diabetic Wound Healing (mice) Wound closure rateFacilitated closure[7]
Neutrophil number in wound samplesDown-regulation[7]
Expression of TNF-α and IL-6Inhibition[7]
Expression of IL-10, TGF-β, and VEGFAUp-regulation[7]
Human Neutrophil Chemotaxis Neutrophil migrationElicited a chemotactic response comparable to fMLP[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols used to investigate the role of this compound.

Murine Model of Allergic Asthma
  • Animal Model: Wild-type and ANXA1-deficient (ANXA1-/-) mice are sensitized and challenged with an allergen, such as house dust mite (HDM) extract.[3]

  • This compound Administration: this compound is administered intranasally prior to each allergen challenge.[3]

  • Readouts: Airway hyperreactivity is measured using a plethysmograph. Bronchoalveolar lavage (BAL) fluid is collected to quantify inflammatory cell infiltration. Lung tissue is processed for histology (H&E, Masson's trichrome staining) and for the measurement of cytokine and chemokine levels by ELISA or qPCR.[3]

Allergic_Asthma_Workflow Sensitization Sensitization (e.g., HDM extract) Challenge Allergen Challenge (intranasal HDM) Sensitization->Challenge Treatment This compound Treatment (intranasal) Challenge->Treatment 1h prior Measurement Measurement of Airway Hyperreactivity Treatment->Measurement BAL_Analysis Bronchoalveolar Lavage (Cell Counts) Treatment->BAL_Analysis Histology Lung Histology (Inflammation, Remodeling) Treatment->Histology Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA, qPCR) Treatment->Cytokine_Analysis

Figure 2: Allergic Asthma Experimental Workflow. A flowchart outlining the key steps in a typical murine model of allergic asthma used to evaluate the efficacy of this compound.

In Vitro Neutrophil Chemokinesis Assay
  • Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy volunteers.[5]

  • Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., ChemoTx™) is used. This compound is added to the bottom wells as a chemoattractant. To test for chemokinesis, this compound is also added to the top wells along with the neutrophils.[5]

  • Quantification: The number of neutrophils that have migrated through the filter to the bottom wells is quantified after a specific incubation period.[5]

Macrophage Efferocytosis Assay
  • Cell Preparation: Human or murine macrophages are cultured. Neutrophils are isolated and induced to undergo apoptosis (e.g., by UV irradiation or culture).[4]

  • Co-culture: Apoptotic neutrophils are labeled with a fluorescent dye and then co-cultured with the macrophages in the presence or absence of this compound.[4]

  • Analysis: The percentage of macrophages that have engulfed apoptotic neutrophils is determined by flow cytometry or fluorescence microscopy.[4]

Efferocytosis_Assay_Workflow Isolate_Macrophages Isolate & Culture Macrophages Co_culture Co-culture Macrophages and Labeled Neutrophils +/- this compound Isolate_Macrophages->Co_culture Isolate_Neutrophils Isolate Neutrophils Induce_Apoptosis Induce Neutrophil Apoptosis (e.g., UV) Isolate_Neutrophils->Induce_Apoptosis Label_Neutrophils Label Apoptotic Neutrophils (Fluorescent Dye) Induce_Apoptosis->Label_Neutrophils Label_Neutrophils->Co_culture Analysis Quantify Efferocytosis (Flow Cytometry / Microscopy) Co_culture->Analysis

Figure 3: Macrophage Efferocytosis Assay Workflow. A flowchart detailing the steps involved in an in vitro assay to measure the effect of this compound on the engulfment of apoptotic neutrophils by macrophages.

Conclusion and Future Directions

The Annexin A1 mimetic peptide this compound represents a promising therapeutic agent for a wide range of inflammatory conditions. Its multifaceted mechanism of action, centered on the active promotion of inflammation resolution, offers a distinct advantage over traditional anti-inflammatory drugs that primarily focus on suppressing the initial inflammatory response. By orchestrating the cessation of leukocyte influx, inducing neutrophil apoptosis, and enhancing their subsequent clearance by macrophages, this compound actively restores tissue homeostasis.

Future research should focus on further elucidating the nuanced signaling pathways activated by this compound in different cell types and disease contexts. The development of novel drug delivery systems, such as PEGylated lipid nanoparticles, may enhance the bioavailability and therapeutic efficacy of this compound in vivo.[1][12] Clinical trials are warranted to translate the compelling preclinical findings into effective treatments for human inflammatory diseases. The continued exploration of this compound and other pro-resolving mediators holds the key to a new era of inflammation therapy that harnesses the body's own mechanisms for healing and repair.

References

The Dawn of a New Anti-Inflammatory Era: A Technical Guide to the Discovery and History of Annexin A1 Mimetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of inflammatory processes, the quest for novel therapeutic agents that can effectively quell the inflammatory cascade with minimal side effects is a perpetual endeavor. Among the promising candidates that have emerged, annexin A1 (AnxA1) and its mimetic peptides represent a significant advancement in our understanding and potential treatment of inflammatory diseases. This technical guide provides an in-depth exploration of the discovery and history of AnxA1 mimetic peptides, from the initial identification of the parent protein to the development and characterization of its bioactive fragments. We will delve into the quantitative data that underpins their therapeutic potential, detail the key experimental protocols that have been instrumental in their evaluation, and visualize the complex signaling pathways they modulate.

The Discovery of Annexin A1: A Glucocorticoid-Regulated Anti-Inflammatory Protein

The story of annexin A1 mimetic peptides begins with the discovery of the full-length protein, a 37-kDa member of the annexin superfamily of calcium-dependent phospholipid-binding proteins.[1] Initially identified in the late 1970s and early 1980s under various names such as lipocortin-1, macrocortin, and renocortin, its primary function was recognized as an inhibitor of phospholipase A2 (PLA2).[2] This inhibition of PLA2, an enzyme crucial for the release of arachidonic acid from membrane phospholipids, positioned AnxA1 as a key mediator of the anti-inflammatory effects of glucocorticoids.[1] Glucocorticoids were found to induce the synthesis and release of AnxA1, which in turn suppresses the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[1]

Further research revealed that AnxA1 is abundant in neutrophils and macrophages, key players in the innate immune response.[2] Its role extends beyond PLA2 inhibition to include the regulation of leukocyte extravasation, induction of apoptosis in inflammatory cells, and modulation of cytokine synthesis.[1]

The Advent of Mimetic Peptides: Unlocking the Therapeutic Potential of the N-Terminal Domain

A pivotal breakthrough in the field was the discovery that the biological activity of AnxA1 resides primarily within its unique N-terminal domain. This region, distinct from the conserved C-terminal core shared by other annexins, was found to be responsible for the protein's potent anti-inflammatory effects. This realization led to the hypothesis that shorter peptides derived from this N-terminal sequence could mimic the actions of the full-length protein.

This hypothesis proved to be correct with the development of the first and most extensively studied mimetic peptide, Ac2-26 . This 25-amino acid peptide, corresponding to residues 2 to 26 of the N-terminus of human AnxA1, was shown to replicate many of the anti-inflammatory properties of the parent protein. Subsequent research has led to the development of other mimetic peptides, such as Ac2-12 and ANXA1sp, further refining the structure-activity relationship and exploring peptides with improved stability and efficacy.[3]

The primary mechanism of action for AnxA1 and its mimetic peptides is their interaction with the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors.[4][5] While AnxA1 primarily targets FPR2/ALX, the mimetic peptide this compound has been shown to interact with both FPR1 and FPR2/ALX, expanding its range of biological activities.[6][7]

Quantitative Data Summary

The following table summarizes the available quantitative data for the most well-characterized annexin A1 mimetic peptide, this compound, and its parent protein. While comprehensive comparative data for a wide range of mimetic peptides is limited in the public domain, the provided information offers key insights into their potency and receptor interactions.

LigandReceptorAssay TypeValueCell Type/SystemReference(s)
Annexin A1 (full-length) Human FPR2/ALXCalcium MobilizationEC50: ~0.15 µMHEK293 cells[8]
This compound Human FPR1Calcium MobilizationEC50: ~1 µMHEK293 cells[8]
This compound Human FPR2/ALXCalcium MobilizationEC50: ~1 µMHEK293 cells[8]
This compound Human NeutrophilsChemotaxisNear-maximal effect at 10 µMPrimary human neutrophils[9]
This compound Human Endothelial CellsSuperoxide Release Inhibition (TNFα-stimulated)Significant reduction at 0.5 µMHuman microvascular endothelial cells (HMEC)[10]

Key Experimental Protocols

The discovery and characterization of annexin A1 mimetic peptides have been reliant on a set of key in vivo and in vitro experimental models. The following sections provide detailed methodologies for two of the most fundamental assays used in this field.

Zymosan-Induced Peritonitis in Mice

This in vivo model is a cornerstone for evaluating the anti-inflammatory effects of compounds on leukocyte migration.

Objective: To assess the ability of an annexin A1 mimetic peptide to inhibit zymosan-induced leukocyte infiltration into the peritoneal cavity of mice.

Materials:

  • Male Swiss-Webster mice (or other appropriate strain)

  • Zymosan A from Saccharomyces cerevisiae

  • Annexin A1 mimetic peptide (e.g., this compound)

  • Sterile phosphate-buffered saline (PBS)

  • Dexamethasone (positive control)

  • 3% acetic acid with 0.01% crystal violet (Turk's solution)

  • Hemocytometer

Procedure:

  • Preparation of Reagents:

    • Prepare a sterile suspension of Zymosan A in PBS at a concentration of 1 mg/mL. Vortex thoroughly before use.

    • Dissolve the annexin A1 mimetic peptide and dexamethasone in sterile PBS to the desired concentrations. A typical dose for this compound is 200 µg per mouse.[4]

  • Induction of Peritonitis:

    • Administer the annexin A1 mimetic peptide, dexamethasone, or vehicle (PBS) to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection).

    • Thirty minutes after treatment, induce peritonitis by intraperitoneal injection of 0.5 mL of the zymosan A suspension (0.5 mg/mouse).[1][2]

  • Peritoneal Lavage and Cell Counting:

    • Four hours after zymosan injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation).

    • Expose the peritoneal cavity and perform a lavage by injecting 3 mL of sterile PBS.

    • Gently massage the abdomen and then carefully aspirate the peritoneal fluid.

    • Take an aliquot of the lavage fluid and dilute it with Turk's solution.

    • Count the total number of leukocytes using a hemocytometer under a light microscope. Differential cell counts (neutrophils, monocytes) can also be performed after appropriate staining.[2]

  • Data Analysis:

    • Express the results as the total number of leukocytes per peritoneal cavity.

    • Compare the leukocyte counts in the peptide-treated group to the vehicle-treated control group to determine the percentage of inhibition. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed.

In Vitro Neutrophil Transmigration Assay (Boyden Chamber)

This in vitro assay is crucial for directly assessing the effect of annexin A1 mimetic peptides on neutrophil migration towards a chemoattractant.

Objective: To determine the inhibitory effect of an annexin A1 mimetic peptide on neutrophil chemotaxis.

Materials:

  • Human neutrophils isolated from healthy donor blood

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Chemoattractant (e.g., f-Met-Leu-Phe [fMLP] or Interleukin-8 [IL-8])

  • Annexin A1 mimetic peptide (e.g., this compound)

  • Culture medium (e.g., RPMI 1640)

  • Cell staining and quantification reagents (e.g., Diff-Quik stain, or a fluorescent dye for cell counting)

Procedure:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

    • Resuspend the purified neutrophils in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Place the chemoattractant solution (e.g., 10 nM fMLP) in the lower wells of the Boyden chamber.

    • In the upper wells, add the neutrophil suspension.

    • To test the inhibitory effect of the mimetic peptide, pre-incubate the neutrophils with various concentrations of the peptide (e.g., 1-30 µM for this compound) for 15-30 minutes at 37°C before adding them to the upper chamber.[9]

  • Incubation:

    • Incubate the assembled Boyden chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for neutrophil migration.

  • Quantification of Migration:

    • After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.

    • Count the number of migrated neutrophils in several high-power fields under a microscope.

    • Alternatively, quantify the migrated cells in the lower chamber by lysing them and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase, or by using a fluorescent DNA-binding dye.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition.

    • Determine the IC50 value of the mimetic peptide for the inhibition of neutrophil migration.

Signaling Pathways of Annexin A1 Mimetic Peptides

The anti-inflammatory and pro-resolving effects of annexin A1 mimetic peptides are mediated through a complex network of intracellular signaling pathways initiated by the activation of FPRs. The following diagram, generated using the DOT language, illustrates the key signaling cascades triggered by this compound binding to FPR2/ALX.

AnnexinA1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Cascade cluster_nucleus Nucleus cluster_effects Cellular Effects Ac2_26 This compound FPR2_ALX FPR2/ALX Ac2_26->FPR2_ALX Binds to G_protein Gαi/βγ FPR2_ALX->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates p38 p38 MAPK G_protein->p38 JNK JNK G_protein->JNK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Akt Akt PI3K->Akt Activates NFkB_inhibition Inhibition of NF-κB Activation Akt->NFkB_inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK AP1_inhibition Inhibition of AP-1 Activity ERK->AP1_inhibition p38->NFkB_inhibition JNK->AP1_inhibition Gene_expression Modulation of Gene Expression NFkB_inhibition->Gene_expression AP1_inhibition->Gene_expression Anti_inflammatory Anti-inflammatory Effects (↓ Cytokine production, ↓ Leukocyte migration) Gene_expression->Anti_inflammatory Pro_resolving Pro-resolving Effects (↑ Apoptosis of neutrophils, ↑ Efferocytosis) Gene_expression->Pro_resolving

Figure 1: Signaling pathway of this compound via FPR2/ALX.
Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for the in vivo evaluation of an annexin A1 mimetic peptide using the zymosan-induced peritonitis model.

in_vivo_workflow start Start reagent_prep Prepare Zymosan and Test Compound (e.g., this compound) start->reagent_prep animal_groups Randomize Mice into Treatment Groups reagent_prep->animal_groups treatment Administer Test Compound, Positive Control (Dexamethasone), or Vehicle animal_groups->treatment induction Induce Peritonitis with Intraperitoneal Zymosan Injection treatment->induction incubation Incubate for 4 Hours induction->incubation euthanasia Euthanize Mice incubation->euthanasia lavage Perform Peritoneal Lavage euthanasia->lavage cell_count Count Leukocytes (Total and Differential) lavage->cell_count analysis Analyze Data and Determine Inhibition of Leukocyte Migration cell_count->analysis end End analysis->end

Figure 2: Workflow for zymosan-induced peritonitis assay.

Conclusion

The journey from the discovery of annexin A1 as a glucocorticoid-regulated anti-inflammatory protein to the development of its potent N-terminal mimetic peptides has opened up exciting new avenues for the treatment of a wide range of inflammatory disorders. Peptides like this compound, by selectively targeting the formyl peptide receptors, offer the potential for more targeted and effective anti-inflammatory and pro-resolving therapies with a potentially favorable side-effect profile compared to broader-acting anti-inflammatory drugs.

This technical guide has provided a comprehensive overview of the key milestones in this field, from the foundational discoveries to the detailed experimental methodologies and complex signaling pathways involved. For researchers, scientists, and drug development professionals, a thorough understanding of this history and the underlying science is crucial for harnessing the full therapeutic potential of annexin A1 mimetic peptides and driving the development of the next generation of anti-inflammatory drugs. The continued exploration of these fascinating molecules holds the promise of delivering innovative treatments for patients suffering from a multitude of inflammatory conditions.

References

Ac2-26: A Technical Guide to the Annexin A1 Mimetic Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac2-26 is the N-terminal acetylated peptide fragment of the endogenous anti-inflammatory protein Annexin A1 (AnxA1), spanning amino acid residues 2-26.[1][2] It functions as a potent AnxA1 mimetic, replicating the anti-inflammatory and pro-resolving activities of the full-length protein.[1] this compound exerts its effects primarily through the activation of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX/FPR2).[3][4] Its ability to modulate leukocyte trafficking, inhibit pro-inflammatory signaling cascades, and promote tissue repair has positioned it as a significant therapeutic candidate for a range of inflammatory conditions, including cardiovascular disease, sepsis, and diabetes-related complications.[5][6][7] This guide provides a detailed overview of its structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Core Structure and Physicochemical Properties

This compound is a 25-amino acid peptide derived from the N-terminus of human Annexin A1. The N-terminal alanine residue is acetylated, a modification crucial for its biological activity.

Amino Acid Sequence

The primary structure of this compound is detailed below.

Format Sequence
Three-Letter Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH
One-Letter Ac-AMVSEFLKQAWFIENEEQEYVQTVK
Physicochemical Data

Key quantitative properties of the this compound peptide are summarized for reference.

Property Value Source
Molecular Weight 3089.46 Da[8][9]
Molecular Formula C₁₄₁H₂₁₀N₃₂O₄₄S[9]
Purity (Typical) ≥95% (via HPLC)[9]
Solubility (PBS) Up to 1 mg/mL[9]
Solubility (H₂O) Up to 5 mg/mL[10]
CAS Number 151988-33-9[1]

Mechanism of Action and Signaling Pathways

This compound is a pro-resolving mediator that actively promotes the resolution of inflammation rather than simply suppressing it. Its primary mechanism involves binding to and activating the G-protein coupled receptor FPR2/ALX on various immune and non-immune cells.[3][4]

Anti-Inflammatory Signaling Cascade

Upon binding to FPR2/ALX, this compound initiates intracellular signaling that leads to the inhibition of key pro-inflammatory pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[2][11][12] This results in a significant reduction in the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPR2 FPR2/ALX IKK IKKβ FPR2->IKK Inhibits MAPK p38 MAPK FPR2->MAPK Inhibits JAK JAK2 FPR2->JAK Inhibits IkB IκBα IKK->IkB Inhibits Degradation STAT3 STAT3 JAK->STAT3 NFkB NF-κB p65 IkB->NFkB Sequesters Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Translocates & Activates STAT3->Transcription Translocates & Activates Ac226 This compound Ac226->FPR2 Binds & Activates cluster_stimulus Stimulus cluster_cellular Cellular Events cluster_molecular Molecular Response cluster_outcome Physiological Outcome Ac226 This compound M0 Macrophage (M0) Ac226->M0 Promotes Polarization Neutrophil Neutrophil Accumulation Ac226->Neutrophil Inhibits M2 M2 Macrophage (Pro-Resolving) M0->M2 Cytokines_up ↑ IL-10 ↑ TGF-β ↑ VEGFA M2->Cytokines_up Cytokines_down ↓ TNF-α ↓ IL-6 Neutrophil->Cytokines_down Outcome ↓ Inflammation ↑ Angiogenesis ↑ Collagen Deposition ACCELERATED WOUND HEALING Cytokines_down->Outcome Cytokines_up->Outcome cluster_analysis 6. Downstream Analysis A 1. Cell Culture (e.g., Macrophages, Endothelial Cells) B 2. Pre-treatment Incubate cells with this compound (e.g., 1 µM for 2 hours) A->B C 3. Inflammatory Challenge Add stimulus (e.g., LPS, TNF-α) B->C D 4. Incubation (e.g., 6-24 hours) C->D E 5. Sample Collection D->E F ELISA (Cytokine levels in supernatant) E->F G Western Blot (NF-κB, p38 MAPK phosphorylation in lysate) E->G H qPCR (Gene expression of inflammatory markers) E->H

References

Ac2-26: A Comprehensive Technical Guide to its Biological Functions and Properties

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered more specific information. I found some quantitative data on the binding affinity of Ac2-26 to FPR1 (pIC50 = 6.82) and its potency in functional assays (pEC50 = 6.05–5.77 for FPR1 and FPR2/ALX). I also found concentration ranges used in various experiments (e.g., 0.5-1.5 µM for inhibiting TNFα-induced effects in endothelial cells, 1-30 µM for neutrophil chemotaxis). This information is sufficient to start creating the data tables.

I also found detailed protocols for several key experiments, including neutrophil chemotaxis assays (Boyden chamber), intracellular calcium measurement (Fura-2 AM), and Western blotting for ERK phosphorylation. For cytokine measurement, I found general ELISA protocols for TNF-α and IL-6. For NF-κB activation, I found protocols for luciferase reporter assays. While these protocols are not specific to this compound experiments, they provide the necessary methodological detail that can be adapted.

I have enough information to create the signaling pathway diagrams based on the initial and subsequent searches. The pathways involving FPR1/FPR2, ERK, PI3K/AKT, and NF-κB are sufficiently described.

Therefore, I can now proceed with synthesizing all the gathered information into the final technical guide. I will structure the quantitative data into tables, detail the experimental methodologies based on the protocols I found, create the Graphviz diagrams for the signaling pathways and experimental workflows, and write the main body of the guide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a 25-amino acid peptide derived from the N-terminus of Annexin A1 (AnxA1), has emerged as a potent anti-inflammatory and pro-resolving agent with significant therapeutic potential. This document provides an in-depth technical overview of the core biological functions and properties of this compound. It details its mechanism of action through the formyl peptide receptor (FPR) family, outlines key signaling pathways, presents quantitative data on its activity, and provides detailed methodologies for essential experimental procedures. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this compound and related compounds.

Introduction

Annexin A1 is a 37-kDa protein whose anti-inflammatory properties are, in part, mediated by its N-terminal region. This compound represents the acetylated 2-26 amino acid sequence of this N-terminus and mimics many of the biological effects of the full-length protein. It has demonstrated efficacy in a wide range of preclinical models of inflammatory conditions, including ischemia-reperfusion injury, sepsis, arthritis, and skin inflammation. Its ability to modulate leukocyte trafficking, inhibit cytokine production, and promote the resolution of inflammation makes it a compelling candidate for therapeutic development.

Core Biological Functions

This compound exerts a variety of anti-inflammatory and pro-resolving effects, primarily through its interaction with the formyl peptide receptor (FPR) family.[1]

  • Inhibition of Leukocyte Extravasation : this compound can inhibit the adhesion and migration of leukocytes, particularly neutrophils, across the endothelium, a critical step in the inflammatory response.[1]

  • Modulation of Leukocyte Chemotaxis : While it can inhibit agonist-induced neutrophil migration, this compound has also been shown to induce chemokinesis, a process that may facilitate the exit of leukocytes from inflamed tissues and promote the return to homeostasis.[2]

  • Anti-inflammatory Cytokine Modulation : The peptide suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6 in various cell types.[3][4]

  • Pro-resolving Actions : this compound promotes the resolution of inflammation by, for example, enhancing the phagocytosis of apoptotic neutrophils by macrophages.[5]

  • Tissue Repair and Protection : Studies have shown that this compound can accelerate epithelial wound repair and protect against tissue damage in models of ischemia-reperfusion injury in organs such as the heart, lungs, and kidneys.[1][6]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃₉H₂₁₃N₃₇O₄₄S₁
Molecular Weight 3089.43 g/mol
Amino Acid Sequence Ac-AMVSEFLKQAWFIENEEQEYVQTVK
Solubility Insoluble in water. Soluble in buffers at pH 8.5.[7]
Storage Lyophilized form can be stored at 0-5°C for up to 6 months.[7]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound with its receptors and its functional efficacy.

Table 1: Receptor Binding and Functional Potency

ParameterReceptorValueCell Type/SystemReference
pIC₅₀ FPR16.82[8]
pEC₅₀ FPR16.05 - 5.77Neutrophils[8]
pEC₅₀ FPR2/ALX6.05 - 5.77Neutrophils[8]

Table 2: Effective Concentrations in In Vitro and In Vivo Models

Biological EffectConcentration/DoseCell Type/ModelReference
Inhibition of inflammatory cytokines (in LPS-induced HK-2 cells)0.5 µMHuman kidney-2 (HK-2) cells[9]
Inhibition of TNFα-induced responses (in human endothelial cells)0.5 - 1.5 µMHuman endothelial cells[10]
Induction of neutrophil and monocyte chemokinesis1 - 30 µMHuman neutrophils and monocytes[2]
Reduction of cardiac necrosis and inflammation (in mice)1 mg/kg/day (i.v.)Mouse model of ischemia-reperfusion injury[9]

Signaling Pathways

This compound initiates intracellular signaling cascades primarily through the G-protein coupled receptors FPR1 and FPR2/ALX. The downstream pathways can vary depending on the cell type and context.

FPR-Mediated Chemokinesis

In human neutrophils, this compound-induced cell migration is mediated by both FPR1 and FPR2/ALX, leading to the activation of the Extracellular signal-regulated kinase (ERK) pathway. This signaling is independent of the JNK and p38 MAP kinase pathways.[2]

Ac2_26_Chemokinesis Ac2_26 This compound FPR1 FPR1 Ac2_26->FPR1 FPR2_ALX FPR2/ALX Ac2_26->FPR2_ALX ERK ERK FPR1->ERK FPR2_ALX->ERK Chemokinesis Neutrophil Chemokinesis ERK->Chemokinesis

Figure 1: this compound signaling pathway leading to neutrophil chemokinesis.

Anti-inflammatory Signaling in Sepsis-Induced Cardiomyocyte Apoptosis

In a model of sepsis, this compound has been shown to inhibit cardiomyocyte apoptosis by activating the Lipoxin A4 (LXA4)/PI3K/AKT signaling pathway, which in turn inhibits the activity of NF-κB and reduces the expression of TNF-α.[11]

Ac2_26_Anti_Inflammatory Ac2_26 This compound FPR2_ALX FPR2/ALX Ac2_26->FPR2_ALX LXA4 LXA4 FPR2_ALX->LXA4 PI3K PI3K LXA4->PI3K AKT AKT PI3K->AKT NF_kB NF-κB AKT->NF_kB TNF_alpha TNF-α NF_kB->TNF_alpha Apoptosis Cardiomyocyte Apoptosis TNF_alpha->Apoptosis Ac2_26_Skin_Inflammation Ac2_26 This compound FPRs FPRs Ac2_26->FPRs MAPK MAPK FPRs->MAPK NF_kB NF-κB FPRs->NF_kB JAK_STAT JAK/STAT FPRs->JAK_STAT Pro_inflammatory_Chemokines Pro-inflammatory Chemokines (IL-1β, IL-6, IL-8, etc.) MAPK->Pro_inflammatory_Chemokines NF_kB->Pro_inflammatory_Chemokines JAK_STAT->Pro_inflammatory_Chemokines Chemotaxis_Workflow Start Start: Isolate Human Neutrophils Prepare_Cells Resuspend neutrophils in serum-free medium at 2 x 10^6 cells/mL Start->Prepare_Cells Add_Cells Add neutrophil suspension to the upper chamber Prepare_Cells->Add_Cells Prepare_Chamber Add this compound (or other chemoattractant) to the lower chamber of a Boyden chamber Prepare_Chamber->Add_Cells Incubate Incubate at 37°C, 5% CO2 for 20-90 minutes Add_Cells->Incubate Fix_Stain Fix and stain the filter membrane (e.g., with Diff-Quick) Incubate->Fix_Stain Quantify Quantify migrated cells by microscopy or by measuring myeloperoxidase (MPO) activity Fix_Stain->Quantify End End: Analyze Chemotactic Response Quantify->End

References

Ac2-26 Interaction with Formyl Peptide Receptors (FPRs): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac2-26 is a 25-amino acid N-terminal fragment of Annexin A1 (AnxA1), a glucocorticoid-regulated protein with potent anti-inflammatory and pro-resolving properties. This compound mimics many of the biological functions of its parent protein, primarily through its interaction with the formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the interaction between this compound and FPRs, focusing on quantitative binding data, detailed experimental protocols for studying this interaction, and the key signaling pathways involved. This information is crucial for researchers and professionals involved in the development of novel therapeutics targeting inflammatory and autoimmune diseases.

Quantitative Data: this compound Interaction with FPRs

The interaction of this compound with FPRs has been investigated in various studies, although a complete quantitative dataset for binding affinities (Ki) and functional potencies (EC50/IC50) across different cell types and assay conditions is not exhaustively available in the current literature. This compound is known to be a somewhat promiscuous ligand, binding to both FPR1 and FPR2/ALX, with some reports suggesting similar affinities for both receptors.[1][2] The available quantitative and semi-quantitative data are summarized in the tables below.

Table 1: Functional Potency of this compound in Chemotaxis Assays

Cell TypeReceptor(s) ExpressedAssay TypeEffective ConcentrationReference
Human NeutrophilsFPR1, FPR2/ALXChemotaxisNear maximal effect at 10 µM[1]

Table 2: Functional Potency of this compound in Calcium Mobilization Assays

Cell TypeReceptor(s) ExpressedAssay TypeEC50 / Effective ConcentrationReference
Rat Conjunctival Goblet CellsFPRsCalcium MobilizationPeak increase at 10⁻⁹ mol/L (1 nM)[3]

Signaling Pathways

Upon binding to FPR1 and FPR2/ALX, this compound activates several downstream signaling pathways that mediate its diverse biological effects, including anti-inflammation, pro-resolution, and cell migration. The primary signaling cascades initiated by this compound are the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK, as well as the NF-κB pathway.

This compound/FPR Signaling Pathway

Ac2_26_FPR_Signaling Ac2_26 This compound FPR FPR1 / FPR2/ALX Ac2_26->FPR Binds G_protein Gαi/Gβγ FPR->G_protein Activates PLC PLC G_protein->PLC MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_protein->MAPK_cascade NFkB_inhibition Inhibition of NF-κB Pathway G_protein->NFkB_inhibition PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC PKC->MAPK_cascade Gene_expression Gene Expression (e.g., Cytokines) MAPK_cascade->Gene_expression Chemotaxis_Workflow start Start prep_cells Prepare Leukocyte Suspension start->prep_cells setup_chamber Set up Chemotaxis Chamber (Lower: this compound, Upper: Cells) prep_cells->setup_chamber incubate Incubate at 37°C setup_chamber->incubate quantify Quantify Migrated Cells incubate->quantify analyze Analyze Data and Determine Chemotactic Response quantify->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate FPR-expressing Cells start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline stimulate Stimulate with this compound and Record Fluorescence measure_baseline->stimulate analyze Analyze Data and Generate Dose-Response Curve stimulate->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Ac2-26 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the Annexin A1-derived peptide, Ac2-26, in mouse models. This compound is a 25-amino acid peptide that mimics the anti-inflammatory and pro-resolving functions of its parent protein, Annexin A1. It is widely utilized in preclinical research to investigate its therapeutic potential across a range of inflammatory conditions.

Data Presentation: this compound In Vivo Administration Parameters in Mice

The following table summarizes various administration protocols for this compound in mice as documented in the literature. These protocols vary depending on the disease model and the intended therapeutic effect.

Disease Model Mouse Strain Route of Administration Dosage Frequency & Duration Reference
Allergic Asthma (HDM-induced)Balb/cIntranasal (i.n.)200 µ g/mouse 1 hour before challenges on the third week[1][2]
Allergic Asthma (OVA-induced)Balb/cIntranasal (i.n.)200 µ g/mouse 1 hour before each of three consecutive daily challenges[1]
Diabetic Wound HealingGenetically diabetic miceTopicalNot specifiedApplied locally to wound sites[3]
ColitisC57BL/6Intraperitoneal (i.p.)1 mg/kgSingle dose, euthanasia after 24 hours[4][5]
Corneal ScarringC57BL/6TopicalNot specifiedNot specified[6]
Hepatic Ischemia-Reperfusion InjuryNot specifiedIntraperitoneal (i.p.)250 µg/kg30 minutes before ischemia[7][8]
LPS-induced PleurisyNot specifiedIntrapleural (i.pl.) or Intraperitoneal (i.p.)100 µ g/mouse 4 hours after LPS injection[9]
Cardiac Ischemia-Reperfusion InjuryNot specifiedIntravenous (i.v.)1 mg/kg/dayDaily for 7 days post-reperfusion[10][11]
Myocardial InfarctionNot specifiedSubcutaneous (s.c.) via osmotic pump1 mg/kg/dayContinuous for 1 week[11]
Inflammatory Bowel Disease (DSS-induced colitis)Not specifiedOral200 µ g/mouse Once a day for 4 days[12]

Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects primarily through the formyl peptide receptor 2 (FPR2), also known as ALX.[13] Activation of this receptor on various immune cells, including neutrophils and macrophages, initiates a signaling cascade that ultimately suppresses pro-inflammatory pathways and promotes the resolution of inflammation.

Ac2_26_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound FPR2_ALX FPR2/ALX Receptor This compound->FPR2_ALX MAPK p38 MAPK FPR2_ALX->MAPK NFkB NF-κB Inhibition FPR2_ALX->NFkB STAT3 STAT3 Inhibition FPR2_ALX->STAT3 Caspase JNK/Caspase-3 FPR2_ALX->Caspase Cytokines_up Anti-inflammatory Cytokines (e.g., IL-10) MAPK->Cytokines_up Cytokines_down Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines_down STAT3->Cytokines_down Apoptosis Leukocyte Apoptosis Caspase->Apoptosis Resolution Resolution of Inflammation Cytokines_up->Resolution Cytokines_down->Resolution Apoptosis->Resolution

Caption: Signaling pathway of this compound via the FPR2/ALX receptor.

Experimental Protocols

Allergic Asthma Model (House Dust Mite Induced)

This protocol details the use of this compound to mitigate allergic airway inflammation induced by house dust mite (HDM) extract in mice.[1][2]

Materials:

  • Balb/c mice (18-20 g)

  • House Dust Mite (HDM) extract

  • This compound peptide

  • Sterile saline

Procedure:

  • Sensitization: Administer HDM extract (15 µg in 25 µL saline) intranasally to mice three days a week for three consecutive weeks.

  • Treatment: During the third week of sensitization, administer this compound (200 µ g/mouse ) intranasally one hour before each HDM challenge.

  • Analysis: Twenty-four hours after the final HDM challenge, perform analyses, including bronchoalveolar lavage (BAL) for leukocyte recruitment, lung histology for tissue remodeling and mucus production, and measurement of airway hyperreactivity.

Allergic_Asthma_Workflow cluster_week1_2 Weeks 1-2 cluster_week3 Week 3 cluster_analysis Post-Treatment Analysis sensitization HDM Sensitization (15 µg, i.n., 3x/week) treatment This compound Administration (200 µg/mouse, i.n.) sensitization->treatment Start of Week 3 challenge HDM Challenge (15 µg, i.n.) treatment->challenge 1 hour prior analysis Euthanasia & Tissue Collection (24h post-final challenge) challenge->analysis 3x during week 3 endpoints BAL Fluid Analysis Lung Histology Airway Hyperreactivity analysis->endpoints

Caption: Experimental workflow for this compound treatment in an allergic asthma mouse model.

Hepatic Ischemia-Reperfusion Injury Model

This protocol outlines the administration of this compound to protect against liver damage caused by ischemia-reperfusion injury.[7][8]

Materials:

  • Male C57BL/6 mice

  • This compound peptide

  • Sterile saline or PBS

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments, including a non-invasive vascular clip

Procedure:

  • Pre-treatment: Administer this compound (250 µg/kg) via intraperitoneal injection 30 minutes before the induction of ischemia. Control groups receive an equivalent volume of saline.

  • Ischemia: Anesthetize the mice and perform a laparotomy. Occlude the portal vein and hepatic artery to the left and median liver lobes with a non-invasive vascular clip for 45 minutes.

  • Reperfusion: Remove the vascular clip to allow blood flow to be restored.

  • Analysis: After a 24-hour reperfusion period, euthanize the mice. Collect blood and liver tissue samples for analysis of liver enzymes (ALT, AST), histological evaluation of tissue damage, and measurement of inflammatory markers (e.g., cytokines, neutrophil infiltration).

Hepatic_IR_Workflow pretreatment This compound Administration (250 µg/kg, i.p.) ischemia Induction of Hepatic Ischemia (45 minutes) pretreatment->ischemia 30 minutes prior reperfusion Reperfusion Period (24 hours) ischemia->reperfusion analysis Euthanasia & Sample Collection reperfusion->analysis endpoints Serum Liver Enzymes Liver Histology Inflammatory Markers analysis->endpoints

Caption: Experimental workflow for this compound administration in a hepatic I/R injury model.

Concluding Remarks

The peptide this compound has demonstrated significant therapeutic potential in a variety of murine models of inflammatory diseases. The administration protocols are adaptable, with route and dosage being contingent on the specific pathological context. The primary mechanism of action involves the activation of the FPR2/ALX receptor, leading to the downregulation of pro-inflammatory signaling and the promotion of inflammation resolution. Researchers and drug development professionals can use these notes as a guide for designing and implementing in vivo studies to further explore the therapeutic applications of this compound.

References

Application Notes and Protocols: Effective Concentration of Ac2-26 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Annexin A1-derived peptide, Ac2-26, in various cell culture applications. This document outlines the effective concentrations, detailed experimental protocols, and underlying signaling pathways to facilitate research and development in areas such as inflammation, apoptosis, and tissue repair.

Summary of Effective Concentrations

The effective concentration of this compound varies significantly depending on the cell type and the biological response being investigated. The following tables summarize the reported effective concentrations for different in vitro applications.

Anti-inflammatory and Chemokinetic Effects
Cell TypeApplicationEffective ConcentrationKey Findings
Human Polymorphonuclear Neutrophils (PMNs)Chemokinesis/Migration1–30 µMInduces cell migration primarily through the ERK signaling pathway, engaging both FPR1 and FPR2/ALX receptors.[1]
Human MonocytesChemokinesis1–30 µMPromotes cell locomotion.[1]
Human Keratinocytes (HaCaT)Inhibition of pro-inflammatory chemokine expression (IL-1β, IL-6, IL-8, MDC, TARC, TNF-α)5–50 ng/mLSuppresses TNF-α/IFN-γ-stimulated inflammation by inhibiting MAPK, NF-κB, and JAK/STAT pathways.[2][3]
Human Mast Cells (HMC-1)Inhibition of degranulation3–10 µMSignificantly inhibits compound 48/80-induced degranulation at 10 µM.[4]
Anti-apoptotic and Pro-survival Effects
Cell TypeApplicationEffective ConcentrationKey Findings
Rat Cardiomyocytes (H9C2)Inhibition of sepsis-induced apoptosis0.5 µmol/LAlleviates LPS-induced apoptosis through the LXA4/PI3K/AKT signaling pathway.[5]
Human Kidney Proximal Tubule Cells (HK-2)Inhibition of LPS-induced apoptosis0.5 µMReduces apoptosis and production of inflammatory cytokines.[6]
Effects on Cell Migration and Tissue Remodeling
Cell TypeApplicationEffective ConcentrationKey Findings
Human Skin Fibroblasts (WS1)Stimulation of cell migration in high glucose1 µMIncreases fibroblast migration, suggesting a role in wound healing.[7]
Human Skin Fibroblasts (Detroit 551)Induction of collagen synthesis1–10 ng/mLIncreases pro-collagen production and inhibits MMP-1 and MMP-8 expression, indicating anti-wrinkle effects.[2]

Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by engaging specific cell surface receptors and activating downstream signaling cascades.

This compound Signaling Pathway in Neutrophil Chemokinesis

Ac2_26_Neutrophil_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FPR1 FPR1 This compound->FPR1 FPR2_ALX FPR2/ALX This compound->FPR2_ALX ERK ERK FPR1->ERK p38 p38 MAPK FPR1->p38 FPR2_ALX->ERK JNK JNK FPR2_ALX->JNK Migration Migration ERK->Migration Promotes

Caption: this compound induces neutrophil migration primarily via FPR1/FPR2/ALX and the ERK pathway.

This compound Anti-inflammatory Signaling in Keratinocytes

Ac2_26_Keratinocyte_Signaling TNF-α/IFN-γ TNF-α/IFN-γ MAPK MAPK (ERK, p38, JNK) TNF-α/IFN-γ->MAPK NFkB NF-κB (p65, IκB-α) TNF-α/IFN-γ->NFkB JAK_STAT JAK/STAT (JAK2, STAT3) TNF-α/IFN-γ->JAK_STAT Inflammation Pro-inflammatory Chemokine Expression MAPK->Inflammation NFkB->Inflammation JAK_STAT->Inflammation This compound This compound This compound->MAPK This compound->NFkB This compound->JAK_STAT

Caption: this compound inhibits inflammatory pathways in keratinocytes stimulated by TNF-α/IFN-γ.

Ac2_26_Cardiomyocyte_Signaling This compound This compound LXA4R LXA4 Receptor This compound->LXA4R PI3K PI3K LXA4R->PI3K AKT AKT PI3K->AKT NFkB_Inhibition NF-κB Inhibition AKT->NFkB_Inhibition Caspase_Inhibition Caspase-3/8 Inhibition NFkB_Inhibition->Caspase_Inhibition Apoptosis Apoptosis Caspase_Inhibition->Apoptosis LPS LPS LPS->Apoptosis

Caption: Workflow for assessing neutrophil chemotaxis in response to this compound.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium with 0.1% BSA

  • This compound peptide

  • fMLP (positive control)

  • PBS (negative control)

  • 96-well ChemoTx™ plates (3-µm pore size)

  • Calcein-AM or similar fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Isolate human PMNs from peripheral blood of healthy volunteers using Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated PMNs in RPMI-1640 containing 0.1% BSA at a concentration of 4 x 10^6 cells/mL. [1]3. Prepare serial dilutions of this compound (e.g., 1, 3, 10, 30 µM) and controls (fMLP at 1-100 nM, PBS) in RPMI-1640.

  • Add 29 µL of the chemotactic stimuli to the bottom wells of the 96-well ChemoTx™ plate.

  • Place the filter on top of the plate and add 25 µL of the cell suspension to the top of the filter.

  • Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator. [1]7. After incubation, remove the filter and scrape off non-migrated cells from the top surface.

  • Stain the migrated cells on the underside of the filter with a suitable fluorescent dye (e.g., Calcein-AM).

  • Quantify the migrated cells by measuring fluorescence using a plate reader.

Protocol 2: Anti-inflammatory Activity in HaCaT Keratinocytes

Objective: To determine the inhibitory effect of this compound on pro-inflammatory chemokine expression in human keratinocytes.

Materials:

  • Human Keratinocyte cell line (HaCaT)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human TNF-α and IFN-γ

  • This compound peptide

  • MTT assay kit

  • RNA extraction kit

  • qRT-PCR reagents and primers for IL-1β, IL-6, IL-8, MDC, TARC, and TNF-α

  • ELISA kits for IL-6 and IL-8

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells in DMEM until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 5, 25, 50 ng/mL) for 1 hour. [2] * Stimulate the cells with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours. [2]2. Cell Viability Assessment (MTT Assay):

    • After the 24-hour treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 570 nm. This ensures that the observed effects are not due to cytotoxicity.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract total RNA from the treated cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using specific primers for the target chemokines (IL-1β, IL-6, IL-8, MDC, TARC, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Collect the cell culture supernatants after treatment.

    • Measure the concentration of secreted cytokines (e.g., IL-6, IL-8) using specific ELISA kits according to the manufacturer's instructions.

Protocol 3: Apoptosis Assay in H9C2 Cardiomyocytes

Objective: To assess the protective effect of this compound against apoptosis in cardiomyocytes.

Materials:

  • Rat Cardiomyocyte cell line (H9C2)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound peptide

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture H9C2 cells in DMEM until they reach the desired confluency.

    • Divide the cells into three groups: Control, LPS-treated, and this compound + LPS-treated.

    • For the this compound + LPS group, pre-treat the cells with 0.5 µmol/L this compound for 2 hours. [5] * Induce apoptosis by treating the LPS and this compound + LPS groups with 10 µg/mL LPS for an appropriate duration (e.g., 24 hours). [5]2. Apoptosis Detection by Flow Cytometry:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Concluding Remarks

The peptide this compound demonstrates significant therapeutic potential across a range of cell culture models. The effective concentration is highly dependent on the specific cell type and biological context. The protocols and data presented herein provide a robust starting point for researchers investigating the multifaceted roles of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental system.

References

Application Notes and Protocols for Studying Neutrophil Migration Using Ac2-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac2-26 is a 25-amino acid N-terminal peptide fragment of Annexin A1 (AnxA1), a glucocorticoid-regulated protein known for its potent anti-inflammatory properties.[1][2][3][4] this compound mimics many of the biological actions of the full-length AnxA1 protein and is a valuable tool for studying the resolution phase of inflammation, particularly the modulation of neutrophil migration.[5] This peptide has been shown to influence neutrophil chemokinesis, adhesion, and transmigration, making it a key molecule of interest in inflammatory diseases and for the development of pro-resolving therapeutics.[1][2][4][6][7]

These application notes provide a comprehensive overview of the use of this compound to study neutrophil migration, including its mechanism of action, quantitative data from key in vitro and in vivo experiments, and detailed protocols for relevant assays.

Mechanism of Action

This compound exerts its effects on neutrophils primarily through the activation of G-protein coupled formyl peptide receptors (FPRs).[5][8] Specifically, it has been shown to bind to and activate both FPR1 and FPR2/ALX (also known as FPRL1) on human neutrophils.[1][6][9] Engagement of these receptors by this compound initiates a downstream signaling cascade that is distinct from that of the full-length AnxA1 protein.[9] The primary signaling pathway activated by this compound in neutrophils to promote cell locomotion is the extracellular signal-regulated kinase (ERK) pathway, while the JNK and p38 MAPK pathways do not appear to be significantly involved.[1][2][4][6]

Interestingly, studies have demonstrated that this compound is a potent chemokinetic agent, meaning it stimulates random cell migration, rather than a classical chemotactic agent that directs migration along a chemical gradient.[1][2][4][6] This property may be crucial for its role in the resolution of inflammation, potentially facilitating the egress of neutrophils from inflamed tissues.[1][4][6]

Data Presentation

In Vitro Quantitative Data: this compound Effects on Human Neutrophil Migration
ParameterConditionConcentrationResultReference
Neutrophil Migration (Chemotaxis Assay) This compound1-30 µMDose-dependent increase in migration[1][2][10]
fMLP (positive control)1-100 nMDose-dependent increase in migration[1][2][10]
Neutrophil Chemokinesis This compound (10 µM in bottom well) with varying concentrations (1-30 µM) in top well with cells1-30 µMNo inhibition of migration; slight augmentation at 30 µM[1][6]
fMLP (1 nM in bottom well) with varying concentrations (0.01-1 µM) in top well with cells0.01-1 µMAbolition of migratory response (chemotaxis)[1]
Receptor Involvement in Migration This compound (10 µM) with anti-FPR1 antibody10 µg/mLAbrogation of chemotactic effect[1]
This compound (10 µM) with anti-FPR2/ALX antibody10 µg/mLAbrogation of chemotactic effect[1]
Signaling Pathway Inhibition This compound (3-30 µM) with PD98059 (ERK inhibitor)3-30 µMDose-dependent inhibition of migration[1]
This compound (3-30 µM) with SB203580 (p38 inhibitor)3-30 µMNo significant effect on migration[1]
This compound (3-30 µM) with SP600125 (JNK inhibitor)3-30 µMNo significant effect on migration[1]
In Vivo Quantitative Data: this compound Effects on Neutrophil Migration and Inflammation
Animal ModelTreatmentDosageKey FindingsReference
Mouse Model of Myocardial Infarction This compound (intravenous)1 mg/kgReduced cardiac inflammation after 48h[5]
Rat Model of Inflammatory Pain This compoundNot specifiedReduced CFA-induced activation of astrocytes and production of inflammatory mediators in the spinal cord.[11]
Mouse Model of Pneumococcal Meningitis This compound (intraperitoneal)1 mg/kgAmeliorated neutrophil infiltration in the hippocampus and cortex.[12]
Mouse Skin Allograft Model This compoundNot specifiedSignificantly reduced neutrophil transmigration into the skin allograft.[13]
Rat Model of Endotoxin-Induced Uveitis This compoundNot specifiedInhibited neutrophil influx and protein leak into the eye.[7]
Diabetic Mouse Wound Healing Model This compound (local application)Not specifiedDown-regulated the number of neutrophils in the wound.[14]

Signaling Pathways and Experimental Workflows

Ac2_26_Signaling_Pathway This compound Signaling Pathway in Neutrophils Ac2_26 This compound FPR1 FPR1 Ac2_26->FPR1 Binds to FPR2_ALX FPR2/ALX Ac2_26->FPR2_ALX Binds to G_Protein G-Protein Activation FPR1->G_Protein FPR2_ALX->G_Protein ERK_Pathway ERK Pathway G_Protein->ERK_Pathway Activates Chemokinesis Chemokinesis (Cell Migration) ERK_Pathway->Chemokinesis Promotes

Caption: this compound signaling cascade in neutrophils.

Neutrophil_Migration_Assay_Workflow In Vitro Neutrophil Migration Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Isolate_Neutrophils 1. Isolate Human Neutrophils (e.g., Ficoll/Dextran) Prepare_Reagents 2. Prepare this compound, Controls, and Assay Medium Isolate_Neutrophils->Prepare_Reagents Load_Top_Well 4. Add Neutrophil Suspension to Top Wells (Transwell insert) Isolate_Neutrophils->Load_Top_Well Load_Bottom_Well 3. Load this compound/Control into Bottom Wells of Boyden Chamber Prepare_Reagents->Load_Bottom_Well Incubate 5. Incubate at 37°C, 5% CO2 (e.g., 90 minutes) Load_Top_Well->Incubate Quantify 6. Quantify Migrated Cells (e.g., CellTiter-Glo, Microscopy) Incubate->Quantify

Caption: Workflow for a typical in vitro neutrophil migration assay.

Experimental Protocols

Protocol 1: In Vitro Human Neutrophil Migration Assay (Boyden Chamber)

This protocol is adapted from methodologies described in studies investigating the chemokinetic effects of this compound.[1][2]

1. Materials:

  • This compound peptide (e.g., from Bankpeptide Limited)[12]

  • fMLP (N-Formylmethionyl-leucyl-phenylalanine) as a positive control

  • Ficoll-Paque™ PLUS

  • Dextran T-500

  • RPMI-1640 medium

  • Bovine Serum Albumin (BSA)

  • 96-well chemotaxis plate (Boyden chamber) with 5.0 µm pore size polycarbonate membrane (e.g., ChemoTx™)[1]

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Reagents for ERK, p38, and JNK inhibition (optional): PD98059, SB203580, SP600125[1]

  • Neutralizing antibodies for FPR1 and FPR2/ALX (optional)[1]

2. Neutrophil Isolation:

  • Collect fresh human peripheral blood from healthy volunteers in heparinized tubes.

  • Isolate polymorphonuclear leukocytes (PMNs), primarily neutrophils, using a combination of Dextran sedimentation and Ficoll-Paque density gradient centrifugation.

  • Perform hypotonic lysis to remove any remaining red blood cells.

  • Wash the isolated neutrophils with RPMI-1640 and resuspend in RPMI-1640 containing 0.1% BSA at a concentration of 4 x 10^6 cells/mL.[2][10]

  • Assess cell viability using a Trypan blue exclusion assay (should be >95%).

  • (Optional) Perform flow cytometry with a neutrophil marker like anti-CD15 to check the purity of the isolated population.

3. Chemotaxis/Chemokinesis Assay Procedure:

  • Prepare working solutions of this compound (e.g., 1-30 µM) and fMLP (e.g., 1-100 nM) in RPMI-1640 with 0.1% BSA.

  • For Chemotaxis:

    • Add 30 µL of the chemoattractant solutions (this compound or fMLP) or vehicle control (RPMI/BSA) to the lower wells of the 96-well Boyden chamber.

    • Carefully place the filter membrane over the lower wells.

    • Add 50 µL of the neutrophil suspension (2 x 10^5 cells) to the top of the filter membrane.

  • For Chemokinesis:

    • To distinguish chemotaxis from chemokinesis, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 1-30 µM) for 15 minutes at 37°C.[1]

    • Add a fixed concentration of this compound (e.g., 10 µM) to the lower wells.

    • Add the pre-incubated neutrophil suspension to the top wells. A true chemokinetic agent will still induce migration even when the concentration gradient is abolished.[1]

  • Incubate the plate for 90 minutes at 37°C in a humidified incubator with 5% CO2.[1][2][10]

  • After incubation, carefully remove the filter. Scrape off the non-migrated cells from the top surface of the membrane.

  • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo®, which correlates with the cell number.[15] Alternatively, cells can be fixed, stained, and counted under a microscope.

4. (Optional) Receptor and Pathway Inhibition Studies:

  • Receptor Blockade: Pre-incubate neutrophils with neutralizing antibodies against FPR1 or FPR2/ALX (e.g., 10 µg/mL) for 5 minutes at room temperature before adding them to the top chamber.[1]

  • Signaling Inhibition: Pre-incubate neutrophils with specific inhibitors for ERK (PD98059), p38 (SB203580), or JNK (SP600125) for 15 minutes at 37°C before the migration assay.[1]

Protocol 2: In Vivo Mouse Model of Neutrophil Migration (Peritonitis)

This protocol is a generalized representation based on various in vivo studies demonstrating the anti-migratory properties of this compound.[7]

1. Materials:

  • This compound peptide

  • Inflammatory stimulus (e.g., Zymosan A, Lipopolysaccharide (LPS), or Carrageenan)

  • C57BL/6 mice (or other appropriate strain)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils)

  • Reagents for ELISA to measure cytokines (e.g., IL-1β, IL-6)

2. Experimental Procedure:

  • House mice under standard pathogen-free conditions with access to food and water ad libitum. All procedures should be approved by an Institutional Animal Care and Use Committee.

  • Randomly divide mice into experimental groups (e.g., Sham, Vehicle + Stimulus, this compound + Stimulus).

  • Administer this compound (e.g., 1 mg/kg) or vehicle (PBS) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified time before the inflammatory challenge.[12]

  • Induce peritonitis by intraperitoneal (i.p.) injection of an inflammatory stimulus (e.g., 1 mg/kg LPS or 1 mg/mL Zymosan A).

  • At a predetermined time point after stimulus injection (e.g., 4, 6, or 24 hours), euthanize the mice.

  • Perform peritoneal lavage by injecting 3-5 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

  • Keep the peritoneal lavage fluid on ice.

3. Analysis of Neutrophil Infiltration:

  • Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

  • Prepare cells for flow cytometry by centrifuging the lavage fluid, resuspending the cell pellet in FACS buffer, and staining with fluorescently-labeled antibodies specific for neutrophils (e.g., anti-Ly6G).

  • Analyze the samples on a flow cytometer to determine the percentage and absolute number of neutrophils that have migrated into the peritoneal cavity.

  • (Optional) The supernatant from the peritoneal lavage can be collected and used to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA to assess the broader anti-inflammatory effects of this compound.[16]

Conclusion

This compound is a versatile and powerful tool for investigating the complex processes of neutrophil migration and the resolution of inflammation. Its well-defined mechanism of action through FPRs and the ERK pathway, coupled with its demonstrated chemokinetic and anti-inflammatory effects in both in vitro and in vivo models, makes it an invaluable peptide for researchers in immunology and drug development. The protocols and data provided herein serve as a comprehensive resource for designing and executing robust experiments to further elucidate the role of the Annexin A1 pathway in health and disease.

References

Application Notes and Protocols for Ac2-26 Treatment in Preclinical Lung Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Ac2-26, a mimetic peptide of Annexin A1, in various preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The following sections detail the experimental protocols, summarize key quantitative findings, and illustrate the underlying signaling pathways.

Introduction

This compound, an N-terminal fragment of Annexin A1 (AnxA1), has demonstrated potent anti-inflammatory and pro-resolving properties in a range of inflammatory conditions.[1][2] In the context of lung injury, this compound has been shown to mitigate inflammation, reduce tissue damage, and improve overall lung function in models of ischemia-reperfusion (IR) injury, ventilator-induced lung injury (VILI), endotoxin-induced ARDS, and allergic airway inflammation.[1][3][4][5] Its mechanism of action is primarily mediated through the activation of the formyl peptide receptor 2 (FPR2/ALX), which in turn modulates downstream signaling cascades, including the NF-κB and MAPK pathways.[1][5]

I. Experimental Protocols

A. Ischemia-Reperfusion (IR)-Induced Acute Lung Injury Model in Rats

This protocol describes the induction of acute lung injury in rats via ischemia-reperfusion, a model relevant to conditions such as lung transplantation and hemorrhagic shock.[1]

Materials:

  • Male Sprague-Dawley rats (350-450g)

  • This compound (Tocris Bioscience, Cat. No. 1845)[6]

  • Boc2 (FPR antagonist, Genscript Biotech, Cat. No. RP12950)[6]

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., ketamine and xylazine)

  • Mechanical ventilator

  • Cardiopulmonary bypass (CPB) circuit[6]

Procedure:

  • Anesthetize the rats and initiate mechanical ventilation.[6]

  • Establish a cardiopulmonary bypass (CPB) circuit.[6]

  • Divide the animals into experimental groups: Sham, IR-I (Ischemia-Reperfusion Injury), A (this compound treated), B (Boc2 treated), and AB (this compound + Boc2 treated).[6]

  • Ten minutes prior to inducing ischemia, administer one of the following via tail vein injection:

    • IR-I group: Equal volume of normal saline.[6]

    • A group: 1 mg/kg this compound.[6]

    • B group: 50 µg Boc2.[6]

    • AB group: 50 µg Boc2 followed by 1 mg/kg this compound.[6]

  • Induce ischemia by blocking the left hilum for 40 minutes.[1]

  • Initiate reperfusion by unblocking the hilum and continue for 60 minutes.[1]

  • At the end of the reperfusion period, collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.

B. Lipopolysaccharide (LPS)-Induced Acute Respiratory Distress Syndrome (ARDS) Model in Rats

This protocol details the induction of ARDS in rats using intratracheal administration of lipopolysaccharide (LPS), a common model for studying sepsis-related lung injury.[4][7]

Materials:

  • Male Sprague-Dawley rats

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • BOC-2 (FPR inhibitor)[7]

  • Saline

  • Anesthesia

Procedure:

  • Anesthetize the rats.

  • Randomly assign rats to four groups: Sham (S), ARDS (A), ARDS/Ac2-26 (AA), and ARDS/Ac2-26/BOC-2 (AAB).[7]

  • Intratracheally instill saline in the Sham group and LPS in the other three groups to induce ARDS.[7]

  • Concurrently, administer the respective treatments: saline for the A group, this compound for the AA group, and this compound combined with BOC-2 for the AAB group.[7]

  • After 24 hours, assess lung function (e.g., PaO2/FiO2 ratio) and collect BALF and lung tissue for analysis.[7]

C. Ventilator-Induced Lung Injury (VILI) in an ARDS Rat Model

This protocol outlines the induction of VILI in rats with pre-existing ARDS, a clinically relevant model for patients requiring mechanical ventilation.[3]

Materials:

  • Male Sprague-Dawley rats

  • Endotoxin (LPS)

  • This compound

  • N5-(1-iminoethyl)-l-ornithine (L-NIO, an eNOS inhibitor)

  • Saline

  • Anesthesia

  • Mechanical ventilator

Procedure:

  • Randomize thirty-two rats into four groups: Sham (S), Mechanical Ventilation (V), Mechanical Ventilation/Ac2-26 (VA), and Mechanical Ventilation/Ac2-26/L-NIO (VAL).[3]

  • The Sham group receives only anesthesia.[3]

  • Induce ARDS in the V, VA, and VAL groups by administering endotoxin.[3]

  • Subsequently, subject these three groups to mechanical ventilation for 4 hours.[3]

  • During ventilation, administer the following treatments:

    • V group: Saline[3]

    • VA group: this compound[3]

    • VAL group: this compound and L-NIO[3]

  • Following the 4-hour ventilation period, perform assessments including PaO2/FiO2 ratio, lung wet-to-dry weight ratio, and analysis of BALF and lung tissue.[3]

D. Allergic Airway Inflammation Model in Mice

This protocol describes the induction of allergic asthma using house dust mite (HDM) extract in mice to study the effects of this compound on airway inflammation and remodeling.[5][8]

Materials:

  • Wild-type and/or ANXA1-/- mice

  • House dust mite (HDM) extract

  • This compound

  • Saline

Procedure:

  • Expose mice to intranasal instillation of HDM (15 µg/25 µL) three days a week for three weeks.[5][8]

  • For the treatment group, administer this compound (200 µ g/mouse ) intranasally one hour before the HDM challenge during the third week.[5][8]

  • Perform analyses 24 hours after the final HDM challenge.[5][8]

  • Assessments include airway hyperreactivity (AHR), cell counts in BALF, histology for subepithelial fibrosis and mucus hypersecretion, and cytokine/chemokine levels in lung homogenates.[5]

II. Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various lung injury models.

Table 1: Effects of this compound on Inflammatory Markers in Lung Injury Models

ModelParameterControl/VehicleInjury GroupThis compound TreatedFold Change (Injury vs. This compound)Reference
IR-Induced ALITNF-α (BALF)UndetectableIncreasedSignificantly DecreasedN/A[1]
IR-Induced ALICINC-1 (BALF)UndetectableIncreasedSignificantly DecreasedN/A[1]
VILI in ARDSTNF-α (BALF)LowSignificantly IncreasedSignificantly Decreased[3]
VILI in ARDSIL-1β (BALF)LowSignificantly IncreasedSignificantly Decreased[3]
VILI in ARDSIL-6 (BALF)LowSignificantly IncreasedSignificantly Decreased[3]
VILI in ARDSIL-10 (BALF)LowDecreasedSignificantly Increased[3]
LPS-Induced ARDSTNF-α (BALF & Serum)LowSignificantly IncreasedSignificantly Decreased[4]
LPS-Induced ARDSIL-1β (BALF & Serum)LowSignificantly IncreasedSignificantly Decreased[4]
LPS-Induced ARDSIL-6 (BALF & Serum)LowSignificantly IncreasedSignificantly Decreased[4]
Allergic AsthmaIL-4 (Lung)LowIncreasedPartially Reduced[5]
Allergic AsthmaTNF-α (Lung)LowIncreasedPartially Reduced[5]
Allergic AsthmaTGF-β (Lung)LowIncreasedPartially Reduced[5]

Table 2: Effects of this compound on Oxidative Stress and Apoptosis Markers in Lung Injury Models

ModelParameterControl/VehicleInjury GroupThis compound TreatedFold Change (Injury vs. This compound)Reference
IR-Induced ALIProtein CarbonylLowIncreasedSignificantly Attenuated[1]
IR-Induced ALIMDA LevelsLowIncreasedSignificantly Attenuated[1]
IR-Induced ALIActivated Caspase-3LowIncreasedSignificantly Decreased[1]
IR-Induced ALIBcl-2 ExpressionHighDecreasedSignificantly Increased[1]
VILI in ARDSMDA LevelsLowSignificantly IncreasedSignificantly Reduced[3]
VILI in ARDSMPO ActivityLowSignificantly IncreasedSignificantly Reduced[3]
VILI in ARDSApoptosis (TUNEL)LowIncreasedAlleviated[3]
LPS-Induced ARDSMDA LevelsLowSignificantly UpregulatedInhibited[4]
LPS-Induced ARDSMPO ActivityLowSignificantly UpregulatedInhibited[4]

Table 3: Effects of this compound on Cellular Infiltration and Lung Injury Scores

ModelParameterControl/VehicleInjury GroupThis compound TreatedFold Change (Injury vs. This compound)Reference
IR-Induced ALINeutrophil InfiltrationLowIncreasedSignificantly Attenuated[1]
IR-Induced ALILung Injury ScoreLowIncreasedSignificantly Decreased[1]
VILI in ARDSMacrophage Count (BALF)LowSignificantly IncreasedReduced[3]
VILI in ARDSNeutrophil Count (BALF)LowSignificantly IncreasedReduced[3]
LPS-Induced ARDSMacrophage Count (BALF)LowSignificantly IncreasedSignificantly Reduced[4]
LPS-Induced ARDSNeutrophil Count (BALF)LowSignificantly IncreasedSignificantly Reduced[4]
Allergic AsthmaEosinophil InfiltrationLowIncreasedDecreased[5]
Allergic AsthmaSubepithelial FibrosisLowIncreasedDecreased[5]
Allergic AsthmaMucus ProductionLowIncreasedDecreased[5]

III. Signaling Pathways and Experimental Workflow

A. Signaling Pathways

The therapeutic effects of this compound in lung injury are mediated by complex signaling pathways initiated by its binding to the FPR2/ALX receptor. This interaction triggers a cascade of intracellular events that ultimately suppress pro-inflammatory gene expression and promote the resolution of inflammation.

Ac2_26_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound FPR2/ALX FPR2/ALX This compound->FPR2/ALX Inflammation Inflammation Apoptosis Apoptosis Oxidative Stress Oxidative Stress p38 MAPK p38 MAPK FPR2/ALX->p38 MAPK JNK JNK FPR2/ALX->JNK ERK ERK FPR2/ALX->ERK IKK IKK FPR2/ALX->IKK p38 MAPK->Inflammation JNK->Apoptosis ERK->Inflammation IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Pro-inflammatory Genes TNF-α, IL-1β, IL-6, ICAM-1 NF-κB_n->Pro-inflammatory Genes Activates Transcription Pro-inflammatory Genes->Inflammation

Caption: this compound signaling pathway in lung injury.

B. Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical lung injury model.

Experimental_Workflow cluster_analysis Data Analysis start Animal Model Selection (e.g., Rat, Mouse) grouping Randomization into Groups (Sham, Injury, this compound, etc.) start->grouping injury Induction of Lung Injury (e.g., IR, LPS, VILI, HDM) grouping->injury treatment This compound Administration (e.g., IV, Intranasal) injury->treatment monitoring Monitoring & Observation (e.g., 4h, 24h) treatment->monitoring sampling Sample Collection (BALF, Lung Tissue, Blood) monitoring->sampling biochemical Biochemical Assays (Cytokines, Oxidative Stress) sampling->biochemical histology Histopathological Analysis (Injury Score, Fibrosis) sampling->histology molecular Molecular Biology (Western Blot, PCR) sampling->molecular results Results Interpretation & Conclusion biochemical->results histology->results molecular->results

Caption: General experimental workflow for this compound studies.

Conclusion

The annexin A1 mimetic peptide this compound demonstrates significant therapeutic potential in a variety of preclinical lung injury models.[1][3][4][5] It consistently reduces inflammation, oxidative stress, and apoptosis, leading to improved lung function and reduced tissue damage.[1][3][4] The protocols and data presented herein provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound for acute lung injury and related inflammatory lung diseases.

References

Application Notes and Protocols for Ac2-26 in Diabetic Wound Healing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Annexin A1-derived peptide, Ac2-26, in preclinical diabetic wound healing research. The information compiled from recent scientific literature offers insights into its mechanism of action, experimental protocols, and expected outcomes.

Introduction

Diabetic wound healing is a complex and often impaired process characterized by prolonged inflammation, deficient angiogenesis, and reduced cell migration and proliferation.[1][2][3] this compound, a 25-amino acid peptide derived from the N-terminus of Annexin A1, has emerged as a promising therapeutic agent to accelerate healing in diabetic wounds.[1][4][5] It exerts its effects primarily through interaction with formyl peptide receptors (FPRs), modulating inflammatory responses and promoting tissue repair processes.[2][6][7]

Mechanism of Action

This compound orchestrates diabetic wound healing through a multi-faceted approach:

  • Anti-inflammatory Effects: this compound reduces the infiltration of neutrophils and promotes the polarization of macrophages towards a pro-resolving M2 phenotype.[1] This is achieved by downregulating pro-inflammatory cytokines such as TNF-α and IL-6, while upregulating the anti-inflammatory cytokine IL-10.[1] It also modulates mast cell activity and reduces the expression of IL-1β, a key driver of chronic inflammation in diabetic wounds.[4][8]

  • Stimulation of Cell Migration: this compound enhances the migration of fibroblasts, which is often impaired in high-glucose conditions.[2][3][6] This action is mediated through FPR1, leading to the activation of downstream signaling pathways involving ERK phosphorylation.[2][6]

  • Promotion of Angiogenesis and Re-epithelialization: The peptide stimulates the formation of new blood vessels (angiogenesis) and enhances the expression of Vascular Endothelial Growth Factor A (VEGF-A).[1][9] It also promotes the re-epithelialization of wounds, contributing to faster wound closure.[5][10]

  • Collagen Deposition: this compound treatment has been shown to improve collagen deposition, a crucial step for restoring the tensile strength of the healed tissue.[1]

Signaling Pathways

The therapeutic effects of this compound are largely mediated by its interaction with Formyl Peptide Receptors (FPRs), particularly FPR1 and FPR2/ALX.[6][7][10]

Ac2_26_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Ac2_26 This compound FPR FPR1 / FPR2/ALX Ac2_26->FPR ERK p-ERK FPR->ERK FAK_Pax p-FAK / p-Paxillin FPR->FAK_Pax PI3K_Akt PI3K/Akt FPR->PI3K_Akt Angiogenesis Angiogenesis (↑ VEGF-A) FPR->Angiogenesis Migration Fibroblast Migration ERK->Migration FAK_Pax->Migration NF_kB NF-κB Inhibition PI3K_Akt->NF_kB Proliferation Cell Proliferation PI3K_Akt->Proliferation Inflammation Reduced Inflammation (↓ TNF-α, IL-6, IL-1β) NF_kB->Inflammation

Caption: this compound Signaling Pathway in Diabetic Wound Healing.

Data Presentation

In Vivo Efficacy of this compound in Diabetic Mouse Models
ParameterControl (Vehicle)This compound TreatmentKey FindingsReference
Wound Closure Rate Slower closureSignificantly faster closureThis compound accelerates the healing process.[1][4]
Neutrophil Infiltration HighSignificantly reducedDemonstrates anti-inflammatory properties.[1][10]
Macrophage Phenotype Predominantly M1Increased M2 (CD206+)Promotes a pro-resolving inflammatory environment.[1]
Collagen Deposition Reduced and disorganizedIncreased and more organizedImproves tissue remodeling and strength.[1]
Angiogenesis ImpairedEnhancedIncreases blood vessel formation for tissue perfusion.[1][9]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ElevatedSignificantly reducedAttenuates the chronic inflammatory state.[1][4]
Anti-inflammatory Cytokine (IL-10) LowUpregulatedPromotes inflammation resolution.[1]
Growth Factors (TGF-β, VEGF-A) LowUpregulatedStimulates tissue regeneration and angiogenesis.[1]
In Vitro Effects of this compound on Fibroblasts in High Glucose
ParameterControl (High Glucose)This compound TreatmentKey FindingsReference
Fibroblast Migration ImpairedSignificantly increasedReverses the negative effect of high glucose on cell motility.[2][3][6]
p-ERK Expression LowIncreasedConfirms activation of the FPR-mediated signaling pathway.[6]
Intracellular Calcium Mobilization BasalIncreasedIndicates FPR activation.[2][6]

Experimental Protocols

In Vivo Diabetic Wound Healing Model

This protocol outlines a common approach for creating and treating excisional wounds in a diabetic mouse model.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Wounding and Treatment cluster_analysis Data Collection and Analysis Induction Induce Diabetes (e.g., STZ injection) Acclimatization Acclimatization and Blood Glucose Monitoring Induction->Acclimatization Anesthesia Anesthetize Mouse Acclimatization->Anesthesia Wounding Create Full-Thickness Excisional Wound Anesthesia->Wounding Treatment Topical Application of This compound Hydrogel or Vehicle Wounding->Treatment Measurement Measure Wound Area at Different Time Points Treatment->Measurement Sampling Collect Wound Tissue (e.g., days 3, 7, 14) Measurement->Sampling Histology Histological Analysis (H&E, Masson's Trichrome) Sampling->Histology IHC_IF Immunohistochemistry/ Immunofluorescence Sampling->IHC_IF WB Western Blotting/ Cytokine Analysis Sampling->WB

Caption: Experimental Workflow for In Vivo Diabetic Wound Healing Study.

Materials:

  • Diabetic mice (e.g., db/db or streptozotocin-induced)

  • This compound peptide

  • Hydrogel formulation (vehicle)

  • Anesthetics

  • Surgical tools (scalpel, biopsy punch)

  • Digital camera and analysis software

  • Reagents for histology, immunohistochemistry, and western blotting

Procedure:

  • Induction of Diabetes (if necessary): For streptozotocin (STZ)-induced models, follow established protocols for STZ administration and confirmation of hyperglycemia.

  • Wound Creation:

    • Anesthetize the mouse.

    • Shave and sterilize the dorsal skin.

    • Create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.

  • Treatment:

    • Topically apply a standardized amount of this compound formulated in a hydrogel or the vehicle control to the wound bed.

    • Repeat the application as determined by the study design (e.g., daily or every other day).

  • Wound Closure Analysis:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).

    • Measure the wound area using image analysis software and calculate the percentage of wound closure.

  • Tissue Harvesting and Analysis:

    • At predetermined time points, euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin.

    • Process the tissue for:

      • Histology: Fix in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (to assess cellular infiltration and re-epithelialization) and Masson's trichrome staining (to evaluate collagen deposition).

      • Immunohistochemistry/Immunofluorescence: Stain for specific cell markers (e.g., Ly6G for neutrophils, F4/80 for macrophages, CD206 for M2 macrophages) and proteins of interest (e.g., VEGF-A).

      • Western Blotting/ELISA: Homogenize the tissue to extract proteins and analyze the expression levels of key cytokines (TNF-α, IL-6, IL-10) and growth factors (TGF-β, VEGF-A).

In Vitro Fibroblast Migration Assay (Scratch Assay)

This protocol is used to assess the effect of this compound on the migratory capacity of fibroblasts cultured in high glucose conditions.

Materials:

  • Human skin fibroblasts (e.g., WS1 cell line)

  • Cell culture medium with low and high glucose concentrations

  • This compound peptide

  • FPR agonists (e.g., fMLP) and antagonists (e.g., CsH) for mechanistic studies

  • Pipette tips for creating the "scratch"

  • Microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture: Culture fibroblasts to confluence in a multi-well plate in both low and high glucose media.

  • Scratch Wound Creation: Create a uniform "wound" in the cell monolayer by scratching with a sterile pipette tip.

  • Treatment:

    • Wash the cells to remove debris.

    • Add fresh media containing this compound, vehicle control, or other test compounds (agonists/antagonists).

  • Live-Cell Imaging:

    • Place the plate in an incubator-equipped microscope.

    • Capture images of the scratch wound at regular intervals (e.g., every hour for 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different time points using image analysis software.

    • Calculate the rate of cell migration and wound closure.

    • For more detailed analysis, track individual cell migration paths and velocities.[3][11]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for diabetic wound healing by targeting key pathological features of this condition. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic utility of this compound and similar pro-resolving peptides.

References

Application of Ac2-26 in Ocular Inflammation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The synthetic peptide Ac2-26, an N-terminal fragment of Annexin A1 (AnxA1), has emerged as a potent anti-inflammatory agent with significant therapeutic potential for ocular inflammatory diseases, particularly uveitis.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in preclinical models of ocular inflammation.

Annexin A1 is a glucocorticoid-regulated protein known for its role in resolving inflammation.[2][3] The this compound peptide mimics the anti-inflammatory actions of the full-length AnxA1 protein, primarily by interacting with the formyl peptide receptor 2 (Fpr2/ALX).[1][3][4] Its application in models like endotoxin-induced uveitis (EIU) has demonstrated a significant reduction in leukocyte infiltration and the release of pro-inflammatory mediators.[1][3][4]

Data Summary

The following tables summarize the quantitative effects of this compound in preclinical models of ocular inflammation.

Table 1: Effect of this compound on Leukocyte Infiltration in Endotoxin-Induced Uveitis (EIU) in Rats.

Treatment GroupNeutrophils in Aqueous Humor (cells/µL)Neutrophils in Ocular Tissues (cells/section)Monocytes in Aqueous Humor (cells x 10⁵/mL)Reference
ControlNot reportedNot reported~0.1[5]
EIU (24h)47.67 ± 4.47623.9 ± 45.77~1.8[4][5]
EIU + this compound (systemic)19.75 ± 3.79 (p < 0.001 vs EIU)192.7 ± 40.38 (p < 0.001 vs EIU)~0.8 (p < 0.001 vs EIU)[4][5]
EIU + this compound (topical)Not specified, but reduced vs EIUNot specified, but reduced vs EIUNot applicable[3]
EIU + this compound + Boc2 (Fpr antagonist)47.67 ± 4.47 (reversal of this compound effect)623.9 ± 45.77 (reversal of this compound effect)Not reported[4]

Table 2: Effect of this compound on Pro-inflammatory Mediators in EIU in Rats (24h post-LPS).

MediatorEIUEIU + this compound (systemic)EIU + this compound (topical)Reference
IL-1βIncreased (p < 0.001 vs control)DecreasedDecreased[4]
TNF-αIncreased (p < 0.001 vs control)DecreasedDecreased[4]
IL-6Increased (p < 0.001 vs control)DecreasedNo significant change[4]
Nitric Oxide (NO)Increased (p < 0.001 vs control)DecreasedDecreased[4]
COX-2 ExpressionIncreasedDecreased (p < 0.001 vs EIU 48h)Increased (vs systemic this compound)[4]

Table 3: In Vitro Effects of this compound on Human ARPE-19 Cells Activated by LPS.

TreatmentIL-6 ReleaseIL-8 ReleaseReference
LPSIncreasedIncreased[4]
LPS + this compound (0.1 mg/ml)Significantly reducedSignificantly reduced[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism primarily initiated by its binding to the Fpr2/ALX receptor.

Ac2_26_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ac2_26 This compound Peptide Fpr2 Fpr2/ALX Receptor Ac2_26->Fpr2 Binding Inflammatory_Response Inflammatory Response Fpr2->Inflammatory_Response Inhibition Leukocyte_Infiltration Leukocyte Infiltration Inflammatory_Response->Leukocyte_Infiltration Proinflammatory_Mediators Pro-inflammatory Mediators (IL-1β, TNF-α, NO, COX-2) Inflammatory_Response->Proinflammatory_Mediators

Caption: this compound signaling pathway in ocular inflammation.

In the context of endotoxin-induced uveitis, lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines and enzymes like COX-2.[6] this compound, by binding to Fpr2, counteracts these inflammatory processes.[1][3][4] Interestingly, the protective effects of AnxA1 and this compound appear to occur independently of the NF-κB signaling pathway, suggesting a post-transcriptional mechanism of action.[1][4]

EIU_and_Ac2_26_Interaction LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8, COX-2) NFkB->Proinflammatory_Genes Inhibition Inhibition of Inflammatory Mediator Release Proinflammatory_Genes->Inhibition Ac2_26 This compound Fpr2 Fpr2/ALX Ac2_26->Fpr2 Fpr2->Inhibition

Caption: Interaction of LPS and this compound pathways in EIU.

Experimental Protocols

Endotoxin-Induced Uveitis (EIU) in Rats

This protocol describes the induction of uveitis using lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

  • Male Lewis or Wistar rats (6-8 weeks old)

  • Lipopolysaccharide (LPS) from Salmonella typhimurium

  • This compound peptide

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 30-gauge needle and syringe

  • Boc2 (Fpr antagonist, for mechanism-of-action studies)

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment.

  • EIU Induction:

    • Anesthetize the rats.

    • Induce uveitis by a single subcutaneous or footpad injection of 200 µg of LPS dissolved in 100 µL of sterile saline.[5][7][8]

  • This compound Administration:

    • Systemic Treatment: 15 minutes after LPS inoculation, administer a single subcutaneous injection of this compound (e.g., 200 µg per animal).[5][7][8]

    • Topical Treatment: Alternatively, apply this compound topically to the eye.

  • Control Groups:

    • Negative Control: Inject with sterile saline instead of LPS.

    • Positive Control (Untreated EIU): Inject with LPS but receive a vehicle control instead of this compound.

    • Antagonist Control: Co-administer Boc2 systemically to block the Fpr receptor and verify the mechanism of this compound.[1][4]

  • Evaluation of Inflammation:

    • At 24 and 48 hours post-LPS injection, euthanize the animals.

    • Collect aqueous humor by anterior chamber puncture to count infiltrating cells (neutrophils and monocytes).[5]

    • Enucleate eyes for histopathological analysis (to assess leukocyte infiltration in ocular tissues) and for measuring levels of inflammatory mediators (e.g., IL-1β, TNF-α, IL-6, NO) and COX-2 expression in ocular tissue homogenates.[4]

EIU_Experimental_Workflow Start Start: Acclimatize Rats Induce_EIU Induce EIU with LPS Injection Start->Induce_EIU Treat Administer this compound (Systemic or Topical) Induce_EIU->Treat Wait_24_48h Wait 24-48 hours Treat->Wait_24_48h Euthanize Euthanize Animals Wait_24_48h->Euthanize Collect_Samples Collect Aqueous Humor and Ocular Tissues Euthanize->Collect_Samples Analyze Analyze Samples: - Cell Counts - Histopathology - Mediator Levels Collect_Samples->Analyze

Caption: Experimental workflow for the EIU model.

In Vitro Studies using Human ARPE-19 Cells

This protocol details the investigation of this compound's anti-inflammatory effects on a human retinal pigment epithelial cell line.

Materials:

  • Human ARPE-19 cell line

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum and antibiotics

  • LPS from E. coli

  • This compound peptide

  • Reagents for ELISA or other immunoassays to measure cytokines (IL-6, IL-8)

Procedure:

  • Cell Culture: Culture ARPE-19 cells to confluence in appropriate culture vessels.

  • Inflammatory Challenge:

    • Starve the cells in serum-free medium for a few hours before the experiment.

    • Activate the cells by adding LPS to the culture medium.

  • This compound Treatment:

    • Simultaneously or shortly after LPS stimulation, add this compound to the culture medium at various concentrations (e.g., 0.001 to 0.1 mg/ml) to determine the effective dose.[4]

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the levels of pro-inflammatory cytokines, such as IL-6 and IL-8, in the supernatants using ELISA or other suitable immunoassays.[4]

    • Cell lysates can also be collected to analyze gene expression of inflammatory mediators.

Conclusion

The this compound peptide demonstrates significant anti-inflammatory properties in preclinical models of ocular inflammation, primarily through the Fpr2/ALX receptor. Its ability to reduce leukocyte infiltration and the production of key inflammatory mediators highlights its potential as a therapeutic agent for conditions like uveitis. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the therapeutic utility of this compound in ocular inflammatory diseases.

References

Application Notes and Protocols for Ac2-26 in Rat Models of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of the Annexin A1 mimetic peptide, Ac2-26, in preclinical rat models of inflammatory pain. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a 25-amino acid peptide derived from the N-terminal of Annexin A1, a glucocorticoid-regulated protein with potent anti-inflammatory properties.[1][2] It has shown significant promise in attenuating inflammatory pain by modulating the activity of immune and glial cells.[1][3] These protocols detail the application of this compound in two distinct rat models of inflammatory pain: Complete Freund's Adjuvant (CFA)-induced persistent inflammatory pain and Bothrops moojeni venom-induced acute peritonitis.

Quantitative Data Summary

The following tables summarize the recommended dosages and observed effects of this compound in the specified rat models of inflammatory pain.

Table 1: this compound Dosage and Administration in CFA-Induced Inflammatory Pain Model

ParameterDetailsReference
Animal Model Male Sprague-Dawley rats[1][3]
Inducing Agent Complete Freund's Adjuvant (CFA)[1][4]
This compound Dosage 10 µg in 10 µL saline[1][3]
Route of Administration Intrathecal (i.t.) injection[3]
Treatment Schedule Single dose administered 6 hours before CFA injection[3]
Key Outcomes - Attenuation of thermal hyperalgesia and mechanical allodynia- Reduction of astrocyte activation in the spinal cord- Decreased expression of pro-inflammatory mediators (TNF-α, IL-1β, MCP-1, MIP-1α) in the spinal cord[1][3]

Table 2: this compound Dosage and Administration in Bothrops moojeni Venom-Induced Peritonitis Model

ParameterDetailsReference
Animal Model Male Wistar rats[5]
Inducing Agent Bothrops moojeni crude venom (CV) or its Lys-49 phospholipase A₂ (MjTX-II)[5]
This compound Dosage 1 mg/kg[5]
Route of Administration Intraperitoneal (i.p.) injection[5]
Treatment Schedule Single dose administered 15 minutes after venom or MjTX-II injection[5]
Key Outcomes - Reduced neutrophil influx into the peritoneal cavity- Decreased levels of pro-inflammatory cytokines (IL-1β, IL-6) in peritoneal exudate- Attenuation of systemic inflammation[5]

Note on Carrageenan-Induced Paw Edema Model: A thorough review of the available scientific literature did not yield specific studies detailing the dosage and protocol for this compound in the carrageenan-induced paw edema model in rats. Researchers wishing to use this model may need to perform dose-response studies to determine the optimal concentration and administration route for this compound.

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent, localized inflammation and associated pain hypersensitivity.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound peptide

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe for intrathecal injection

  • Equipment for behavioral testing (e.g., radiant heat source for thermal latency, von Frey filaments for mechanical sensitivity)

Protocol:

  • Animal Acclimation: Acclimate rats to the housing facility and behavioral testing equipment for at least 3-5 days prior to the experiment.

  • Baseline Behavioral Testing: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

  • This compound Administration:

    • Anesthetize the rats.

    • Administer this compound (10 µg in 10 µL saline) or vehicle (saline) via intrathecal injection between the L4 and L5 vertebrae.[3]

  • Induction of Inflammation:

    • Six hours after this compound or vehicle administration, induce inflammation by injecting 100 µL of CFA into the plantar surface of one hind paw.

  • Post-Induction Behavioral Testing:

    • At various time points after CFA injection (e.g., 1, 3, 5, 7 days), assess thermal hyperalgesia and mechanical allodynia in both hind paws.

  • Biochemical and Histological Analysis:

    • At the end of the experiment, euthanize the animals and collect spinal cord tissue (L4-L5 segments) for analysis of inflammatory mediators (e.g., via ELISA or qPCR) and astrocyte activation (e.g., via immunohistochemistry for GFAP).[3]

Bothrops moojeni Venom-Induced Peritonitis Model

This model is used to study acute local and systemic inflammatory responses.

Materials:

  • Male Wistar rats (180-220 g)

  • Bothrops moojeni crude venom (CV) or MjTX-II

  • This compound peptide

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia

  • Syringes and needles for intraperitoneal injections

Protocol:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week.

  • Induction of Peritonitis:

    • Induce peritonitis by administering an intraperitoneal (i.p.) injection of CV (100 µg) or MjTX-II (100 µg) in 0.5 mL of PBS.[5]

    • A control group should receive an i.p. injection of PBS only.

  • This compound Treatment:

    • Fifteen minutes after the induction of peritonitis, treat the animals with an i.p. injection of this compound (1 mg/kg) or vehicle (PBS).[5]

  • Sample Collection:

    • At 4 and 24 hours post-induction, euthanize the animals under anesthesia.

    • Collect peritoneal exudate by washing the peritoneal cavity with PBS.

    • Collect blood samples for systemic analysis.

  • Analysis of Inflammatory Response:

    • Perform total and differential cell counts on the peritoneal exudate to determine neutrophil influx.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) in the peritoneal exudate using ELISA.[5]

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in Astrocytes

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects in astrocytes.[1][3]

Ac2_26_Signaling_Pathway Ac2_26 This compound FPRL1 FPRL1/ALX Receptor Ac2_26->FPRL1 p38_JNK p38/JNK MAPK Pathway FPRL1->p38_JNK Inhibits Astrocyte_Activation Astrocyte Activation p38_JNK->Astrocyte_Activation Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, MCP-1, MIP-1α) Astrocyte_Activation->Inflammatory_Mediators Reduces Production Inflammatory_Pain Inflammatory Pain Inflammatory_Mediators->Inflammatory_Pain Reduces

This compound signaling pathway in astrocytes.

Experimental Workflow for CFA-Induced Inflammatory Pain Model

The diagram below outlines the key steps in the CFA-induced inflammatory pain model.

CFA_Workflow Start Start: Acclimation & Baseline Behavioral Testing Treatment Intrathecal Administration: This compound (10 µg) or Vehicle Start->Treatment Induction CFA Injection (100 µL) into Hind Paw (6h post-treatment) Treatment->Induction Behavioral Post-Induction Behavioral Testing (Thermal & Mechanical Sensitivity) (Days 1, 3, 5, 7) Induction->Behavioral Analysis Endpoint: Euthanasia & Tissue Collection (Spinal Cord) Behavioral->Analysis Biochem Biochemical & Histological Analysis (ELISA, qPCR, IHC) Analysis->Biochem

Experimental workflow for the CFA model.

Experimental Workflow for Bothrops moojeni Venom-Induced Peritonitis Model

The following diagram provides a visual representation of the experimental workflow for the venom-induced peritonitis model.

Peritonitis_Workflow Start Start: Acclimation Induction Intraperitoneal Injection: B. moojeni Venom (100 µg) or Vehicle Start->Induction Treatment Intraperitoneal Treatment: This compound (1 mg/kg) or Vehicle (15 min post-induction) Induction->Treatment Sample_Collection Euthanasia & Sample Collection (Peritoneal Exudate, Blood) (4h & 24h post-induction) Treatment->Sample_Collection Analysis Analysis of Inflammatory Response (Cell Counts, ELISA) Sample_Collection->Analysis

Workflow for the venom-induced peritonitis model.

References

Application Notes and Protocols: Ac2-26 Encapsulation in Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac2-26, a 25-amino acid mimetic peptide of Annexin A1, is a potent pro-resolving mediator with significant therapeutic potential in managing inflammatory disorders.[1][2] Its mechanism of action involves binding to the formyl peptide receptor 2 (FPR2/ALX), initiating a signaling cascade that promotes the resolution of inflammation, reduces neutrophil recruitment, and enhances the clearance of apoptotic cells.[1][3] However, the clinical translation of this compound is hampered by its low bioavailability, short plasma half-life, and potential for rapid degradation.[1][2]

Encapsulation of this compound into nanoparticles offers a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can protect the peptide from enzymatic degradation, prolong its circulation time, and facilitate targeted delivery to inflamed tissues, thereby enhancing its therapeutic efficacy.[1][4] This document provides detailed application notes and protocols for the encapsulation of this compound in two common nanoparticle platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

This compound Signaling Pathway

This compound exerts its pro-resolving effects primarily through the activation of the G-protein-coupled receptor FPR2/ALX. Upon binding, a conformational change in the receptor triggers intracellular signaling pathways that collectively dampen inflammatory responses and promote tissue repair. Key downstream effects include the inhibition of pro-inflammatory transcription factors like NF-κB, leading to reduced production of inflammatory cytokines, and the modulation of cellular processes that favor the resolution of inflammation, such as promoting the phagocytosis of apoptotic neutrophils by macrophages.

Ac2_26_Signaling_Pathway Ac2_26 This compound Peptide FPR2_ALX FPR2/ALX Receptor Ac2_26->FPR2_ALX G_Protein G-Protein FPR2_ALX->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K Neutrophil_Inhibition Inhibition of Neutrophil Adhesion and Migration G_Protein->Neutrophil_Inhibition Phagocytosis Enhanced Phagocytosis of Apoptotic Cells PLC->Phagocytosis AKT Akt PI3K->AKT NF_kB_inhibition Inhibition of NF-κB Pathway AKT->NF_kB_inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production NF_kB_inhibition->Cytokine_Reduction

Caption: this compound signaling pathway for inflammation resolution.

Nanoparticle Formulation Data

The following tables summarize typical quantitative data for this compound encapsulated in liposomes and PLGA nanoparticles, providing a basis for comparison and formulation development.

Table 1: Characteristics of this compound Loaded Liposomes

Formulation ComponentMolar RatioAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
l-ascorbyl palmitate (L-AP), DSPE-PEG2k1:1123.59 ± 6.66Not Reported-9.4>80Not Reported[1]
Phosphatidylcholine, Cholesterol10:1150-200< 0.2-5 to -15~70-85~1-5Hypothetical

Table 2: Characteristics of this compound Loaded PLGA Nanoparticles

Co-polymer CompositionTargeting LigandAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA-PEGCollagen IV149.0 ± 2.5< 0.2-10 to -2087.510.5[5]
PLGA-PEGNone~150-250< 0.25-15 to -25~70-90~5-10Hypothetical
PLGANone~200-300< 0.3-20 to -30~60-80~3-8Hypothetical

Experimental Protocols

The following section provides detailed, step-by-step protocols for the preparation and characterization of this compound loaded nanoparticles.

Experimental Workflow

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro / In Vivo Evaluation start Start: Materials & Reagents liposome_prep Liposome Preparation (Thin-Film Hydration) start->liposome_prep plga_prep PLGA NP Preparation (Nanoprecipitation) start->plga_prep purification Purification (e.g., Centrifugation, Dialysis) liposome_prep->purification plga_prep->purification dls Size, PDI, Zeta Potential (DLS) purification->dls tem Morphology (TEM) purification->tem hplc Encapsulation Efficiency & Drug Loading (HPLC) purification->hplc release In Vitro Drug Release dls->release tem->release hplc->release cell_studies Cell Viability & Uptake release->cell_studies animal_models In Vivo Efficacy Studies cell_studies->animal_models

Caption: General experimental workflow for nanoparticle formulation and evaluation.
Protocol 1: Preparation of this compound Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of this compound loaded liposomes using the thin-film hydration method.[6]

Materials:

  • l-ascorbyl palmitate (L-AP)

  • N-(carbonyl-methoxypolyethylene glycol-2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE-PEG2k)

  • This compound peptide

  • Methanol, HPLC grade

  • Deionized water

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid and Peptide Dissolution:

    • Dissolve L-AP (e.g., 1 mg), DSPE-PEG2k (e.g., 5 mg), and this compound (e.g., 500 µg) in 4 mL of methanol in a round-bottom flask.

    • Gently swirl the flask until all components are completely dissolved, forming a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to 50°C.

    • Rotate the flask and apply a vacuum to evaporate the methanol. A thin, uniform lipid-peptide film will form on the inner surface of the flask.

    • Continue evaporation for at least 15-30 minutes after the bulk solvent has been removed to ensure complete removal of residual solvent.

  • Film Hydration:

    • Remove the flask from the rotary evaporator.

    • Add 2 mL of deionized water (pre-heated to 50°C) to the flask.

    • Hydrate the film by rotating the flask in the 50°C water bath for 30-60 minutes. The lipid film will swell and disperse to form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Place the flask in a bath sonicator and sonicate for 5-15 minutes, or until the suspension becomes translucent. This will reduce the size of the MLVs to form small unilamellar vesicles (SUVs). Monitor the temperature to avoid overheating.

    • Extrusion (Recommended for uniform size): Load the liposomal suspension into an extruder. Pass the suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm filters) for 10-20 passes. This process yields unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g for 30 minutes at 4°C).

    • Discard the supernatant and resuspend the liposomal pellet in fresh deionized water or a suitable buffer.

    • Alternatively, dialyze the suspension against deionized water or buffer using a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa.

Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles via Nanoprecipitation

This protocol details the preparation of this compound loaded PLGA nanoparticles using the single-step nanoprecipitation (solvent displacement) method.[5]

Materials:

  • Poly(lactic-co-glycolic acid)-b-poly(ethylene glycol) (PLGA-PEG)

  • (Optional) PLGA-PEG conjugated to a targeting ligand (e.g., Collagen IV)

  • This compound peptide

  • Acetonitrile, HPLC grade

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Organic Phase Preparation:

    • Dissolve the PLGA-PEG polymer (e.g., 3 mg total polymer mass) and this compound (e.g., 120 µg) in 1 mL of acetonitrile.

    • If using a targeting ligand, include the conjugated polymer in the desired molar ratio in the total polymer mass.

    • Gently vortex or stir the solution overnight at room temperature to ensure complete dissolution.

  • Nanoprecipitation:

    • Place a beaker containing 10 mL of deionized water on a magnetic stirrer and stir at a moderate speed (e.g., 400-600 rpm).

    • Draw the organic phase into a syringe.

    • Add the organic phase dropwise to the stirring aqueous phase. For more controlled and reproducible results, use a syringe pump to add the organic phase at a constant rate (e.g., 0.5 mL/min).

    • A milky-white suspension of nanoparticles will form immediately upon addition of the organic phase to the aqueous phase.

  • Solvent Evaporation:

    • Continue stirring the nanoparticle suspension at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of the acetonitrile.

  • Purification and Concentration:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at a high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.

    • Carefully decant and discard the supernatant, which contains unencapsulated peptide and residual solvent.

    • Resuspend the nanoparticle pellet in a desired volume of deionized water or buffer by gentle vortexing or sonication.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unencapsulated material.

Protocol 3: Characterization of this compound Loaded Nanoparticles

A. Size, Polydispersity Index (PDI), and Zeta Potential using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the purified nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration (typically in the range of 0.1-1.0 mg/mL). The solution should be visually clear or slightly opalescent.

  • DLS Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument's temperature (usually 25°C) for 1-2 minutes.

    • Perform the measurement according to the instrument's software instructions to obtain the hydrodynamic diameter (size), PDI, and zeta potential.

    • Perform measurements in triplicate for each sample.

B. Morphology using Transmission Electron Microscopy (TEM)

  • Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: Wick away the excess suspension with filter paper. Add a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 1 minute.

  • Drying: Remove the excess staining solution with filter paper and allow the grid to air dry completely.

  • Imaging: Observe the prepared grid under a transmission electron microscope to visualize the morphology and size of the nanoparticles.

C. Encapsulation Efficiency (EE) and Drug Loading (DL) using High-Performance Liquid Chromatography (HPLC)

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound with known concentrations in a suitable mobile phase. Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration.

  • Quantification of Total this compound:

    • Take a known volume of the nanoparticle suspension before purification.

    • Add a solvent (e.g., acetonitrile or a mixture of acetonitrile and water) that dissolves both the nanoparticles and the peptide to disrupt the nanoparticles and release the encapsulated this compound.

    • Centrifuge to pellet any insoluble polymer debris.

    • Analyze the supernatant by HPLC to determine the total amount of this compound.

  • Quantification of Free this compound:

    • Take the supernatant collected during the first purification step (centrifugation).

    • Analyze this supernatant directly by HPLC to determine the amount of unencapsulated (free) this compound.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • Drug Loading (DL %): DL (%) = [Weight of encapsulated this compound / Total weight of nanoparticles] x 100

Conclusion

The encapsulation of this compound in nanoparticles represents a viable and promising approach to enhance its therapeutic potential for inflammatory diseases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and characterize this compound-loaded liposomes and PLGA nanoparticles. Careful optimization of the formulation and rigorous characterization are crucial for achieving the desired therapeutic outcomes. These nanoparticle platforms can be further modified with targeting ligands to improve site-specific delivery and further enhance the efficacy of this compound in resolving inflammation.

References

Troubleshooting & Optimization

Ac2-26 Peptide Dissolution: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of the Ac2-26 peptide for in vitro assays. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols to ensure the successful preparation of your peptide solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary solvent for this compound?

A1: The primary recommended solvent depends on the desired final concentration and the requirements of your assay. For lower concentrations, sterile, high-purity water or Phosphate-Buffered Saline (PBS) are suitable. For higher concentrations, organic solvents like Dimethyl Sulfoxide (DMSO) are necessary.

Q2: My this compound peptide is difficult to dissolve in aqueous solutions. What should I do?

A2: this compound can be challenging to dissolve directly in aqueous buffers, a common issue for peptides with hydrophobic residues.[1] If you encounter poor solubility in water or PBS, first try gentle warming or sonication.[2] If the peptide remains insoluble, dissolving it first in a small amount of an organic solvent like DMSO and then diluting it with your aqueous buffer is the recommended approach. For very hydrophobic peptides, a small amount of DMSO can be used to create a concentrated stock solution, which is then diluted with the aqueous buffer to the final working concentration.[3]

Q3: How do I prepare a high-concentration stock solution of this compound?

A3: To prepare a high-concentration stock, use DMSO. For example, a 20 mg/mL stock solution can be prepared in DMSO, which may require ultrasonication and pH adjustment to 2 with HCl to achieve full dissolution.[4] Alternatively, a stock solution of 8.33 mg/mL can be achieved in water by adjusting the pH to 8 with 0.1 N NaOH.[4] Always add the aqueous buffer to the DMSO stock solution slowly while vortexing to prevent precipitation.

Q4: The product sheet mentions Trifluoroacetic acid (TFA). How does this affect dissolution?

A4: TFA is often present as a counterion from the HPLC purification process.[5] TFA salts generally enhance the solubility of peptides in aqueous solutions.[5] For most standard in vitro assays, the residual amount of TFA will not interfere with the experiment.[5]

Q5: How should I store the lyophilized peptide and the reconstituted stock solution?

A5: Lyophilized this compound peptide should be stored at -20°C or -80°C and is stable for over a year.[3][5] Once reconstituted, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Stock solutions in DMSO are stable for up to 6 months at -80°C.[4][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock with aqueous buffer. The peptide is "crashing out" of the solution due to poor solubility in the final buffer composition.Decrease the final concentration of the peptide. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Add the aqueous buffer to the DMSO stock very slowly while continuously mixing.
Cloudy or unclear solution after reconstitution. Incomplete dissolution or peptide aggregation.Use sonication to aid dissolution.[2] If the solution remains cloudy, it may indicate aggregation. Consider filtering the solution through a 0.22 µm filter to remove aggregates, although this may reduce the effective peptide concentration. For peptides prone to aggregation, consider using solvents containing chaotropic agents like 6 M guanidine HCl, though this is often a last resort and assay-dependent.[3]
Low or inconsistent biological activity. Peptide degradation or aggregation.Ensure proper storage conditions and avoid multiple freeze-thaw cycles.[6] Confirm complete dissolution before use, as undissolved peptide will lead to inaccurate concentrations. Prepare fresh working solutions for each experiment from a frozen stock aliquot.[7]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Reported SolubilityConditions / Notes
Water (H₂O)8.33 mg/mL (2.70 mM)[4]Requires pH adjustment to 8 with 0.1 N NaOH.[4]
Water (H₂O)5 mg/mL (1.62 mM)[2]Sonication is recommended.[2]
Phosphate-Buffered Saline (PBS)1 mg/mL---
Dimethyl Sulfoxide (DMSO)20 mg/mL (6.47 mM)[4]Requires ultrasonication and pH adjustment to 2 with HCl.[4]
10% DMSO + 90% Saline/Buffer≥ 2 mg/mL (0.65 mM)[4]A common co-solvent system for in vivo and in vitro use.

Table 2: Example Preparation of a 1 mM Stock Solution

StepActionDescription
1. Calculate Mass This compound Molecular Weight: ~3089.5 g/mol To make 1 mL of a 1 mM solution, you need ~3.09 mg of peptide.
2. Select Solvent Based on Table 1 and assay compatibility.For a 1 mM (3.09 mg/mL) stock, DMSO is a reliable choice.
3. Reconstitution Add 1 mL of sterile DMSO to ~3.09 mg of lyophilized this compound.Vortex gently and sonicate if necessary to ensure complete dissolution.
4. Dilution Prepare working solutions from the 1 mM stock.For a 1 µM working solution, perform a 1:1000 dilution in your final assay buffer.

Experimental Protocols

Protocol: Reconstitution of this compound for Cell-Based Assays

This protocol describes the preparation of a 1 mM stock solution in DMSO and subsequent dilution for use in a typical cell-based assay.

Materials:

  • Lyophilized this compound peptide

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, high-purity water, PBS, or cell culture medium

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Pre-treatment: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solution Preparation (1 mM in DMSO): a. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. b. Using a sterile pipette, add the appropriate volume of DMSO to the vial to achieve a 1 mM concentration (e.g., for 1 mg of peptide, add 323.7 µL of DMSO). c. Cap the vial tightly and mix by gentle vortexing or inversion until the peptide is dissolved. A clear solution should be obtained. d. If the peptide does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes.

  • Storage of Stock Solution: a. Aliquot the 1 mM stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution: a. Thaw a single aliquot of the 1 mM stock solution at room temperature. b. Dilute the stock solution to the final desired working concentration using your assay buffer or cell culture medium. Important: Add the buffer to the tube first, then pipette the required volume of the DMSO stock into the buffer while gently vortexing to ensure rapid mixing and prevent precipitation. c. Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.

Visualizations

Diagrams of Workflows and Pathways

G General Workflow for this compound Dissolution start Start: Lyophilized This compound Peptide equilibrate Equilibrate vial to room temperature start->equilibrate choose_solvent Choose Solvent: Aqueous or Organic (DMSO)? equilibrate->choose_solvent add_solvent Add chosen solvent to peptide vial choose_solvent->add_solvent mix Mix gently (vortex) and/or sonicate add_solvent->mix check Is solution clear? mix->check stock_solution Stock Solution Ready check->stock_solution Yes troubleshoot Go to Troubleshooting Guide check->troubleshoot No aliquot Aliquot into single-use tubes stock_solution->aliquot store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end

Caption: A flowchart outlining the standard procedure for reconstituting lyophilized this compound peptide.

G Troubleshooting this compound Solubility Issues start Problem: Peptide does not dissolve in aqueous buffer sonicate Try sonication or gentle warming start->sonicate check1 Is solution clear? sonicate->check1 success Success: Use solution check1->success Yes use_dmso Use primary solvent: Small volume of DMSO check1->use_dmso No dissolve_dmso Dissolve peptide in DMSO to create concentrated stock use_dmso->dissolve_dmso dilute Slowly dilute DMSO stock with aqueous buffer dissolve_dmso->dilute check2 Does it precipitate? dilute->check2 success2 Success: Use diluted solution check2->success2 No adjust Lower final concentration or increase co-solvent % check2->adjust Yes

Caption: A decision tree for resolving common solubility problems encountered with the this compound peptide.

G This compound Signaling Pathway cluster_cell Cell Membrane FPR2 FPR2/ALX Receptor MAPK MAPK Pathway (e.g., ERK) FPR2->MAPK Activates NFkB NF-κB Pathway Inhibition FPR2->NFkB Leads to Ac226 This compound Peptide Ac226->FPR2 Binds to Response Anti-inflammatory Response (e.g., reduced cytokine production) MAPK->Response NFkB->Response

Caption: A simplified diagram of the this compound signaling cascade via the FPR2/ALX receptor.[2][5][8]

References

Ac2-26 peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the Ac2-26 peptide. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the this compound peptide?

This compound is a 25-amino acid synthetic peptide that corresponds to the N-terminal region of Annexin A1 (AnxA1), a glucocorticoid-regulated protein with potent anti-inflammatory properties.[1][2][3] It is often used as a mimetic of the full-length AnxA1 protein in research due to its comparable anti-inflammatory and pro-resolving activities, coupled with better stability and lower immunogenicity.[3][4]

2. What are the primary mechanisms of action for this compound?

This compound exerts its biological effects primarily by binding to and activating formyl peptide receptors (FPRs), particularly FPR1 and FPR2/ALX.[3][5] This interaction initiates downstream signaling cascades that modulate inflammatory responses. Key pathways affected include the ERK, PI3K/AKT, and NF-κB signaling pathways.[1][5] By activating these pathways, this compound can inhibit leukocyte trafficking, reduce the production of pro-inflammatory cytokines, and promote the resolution of inflammation.[4][6]

3. How should lyophilized this compound peptide be stored?

For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[7] Under these conditions, the peptide can be stable for several months to years.[8]

4. What is the recommended procedure for reconstituting this compound peptide?

Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation. The choice of solvent depends on the experimental requirements. This compound is soluble in phosphate-buffered saline (PBS). For hydrophobic preparations, a small amount of dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer like PBS.[7][9] It is recommended to prepare fresh solutions for use.[7]

5. What is the stability of this compound in solution?

Peptide solutions are significantly less stable than their lyophilized form. For short-term storage, this compound solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[7] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[7]

Storage and Stability Summary

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder-20°CUp to 1 yearSealed container, away from moisture and light.[7]
Lyophilized Powder-80°CUp to 2 yearsSealed container, away from moisture and light.[7]
Stock Solution-20°CUp to 1 monthAliquoted to avoid freeze-thaw cycles.[7]
Stock Solution-80°CUp to 6 monthsAliquoted to avoid freeze-thaw cycles.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peptide solubility - The peptide is hydrophobic.- Incorrect solvent used.- First, try to dissolve in sterile water or PBS.- If solubility is low, use a small amount of DMSO (e.g., 10%) to initially dissolve the peptide, then slowly add aqueous buffer to the desired concentration.[7][9]- Gentle warming or sonication can also aid dissolution.[7]
Loss of peptide activity in experiments - Improper storage of peptide solution.- Repeated freeze-thaw cycles.- Peptide degradation.- Ensure stock solutions are aliquoted and stored at -20°C or -80°C.[7]- Avoid multiple freeze-thaw cycles.[7]- Prepare fresh working solutions for each experiment.
Inconsistent experimental results - Inaccurate peptide concentration.- Peptide aggregation.- Confirm the concentration of your stock solution using a spectrophotometer or a peptide quantification assay.- Visually inspect the solution for any precipitates. If aggregation is suspected, try dissolving the peptide in a different solvent system or using sonication.[10]
Cytotoxicity observed in cell-based assays - High concentration of DMSO in the final working solution.- The final concentration of DMSO in cell culture should typically not exceed 0.5% to avoid cytotoxicity.[9]- Perform a dose-response curve to determine the optimal, non-toxic concentration of both the peptide and any organic solvent used.

Experimental Protocols

Protocol 1: Reconstitution of this compound Peptide
  • Warm the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes. This prevents water condensation on the peptide, which can affect its stability.

  • Solvent Preparation: Prepare a sterile, appropriate solvent. For many applications, sterile PBS at a pH of 7.2-7.4 is suitable. If the peptide is difficult to dissolve, use a minimal amount of sterile DMSO.

  • Dissolution: Add the desired volume of solvent to the vial. Gently vortex or pipette up and down to ensure the peptide is fully dissolved. If using DMSO, after the peptide is in solution, slowly add the desired aqueous buffer to reach the final concentration.

  • Aliquoting and Storage: Aliquot the reconstituted peptide into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[7]

Protocol 2: In Vitro Cell-Based Assay (Chemotaxis Assay)

This protocol is a general guideline for assessing the chemokinetic effect of this compound on neutrophils.[5]

  • Cell Preparation: Isolate human neutrophils from peripheral blood using standard density gradient centrifugation methods. Resuspend the cells in an appropriate assay medium.

  • Chemotaxis Setup: Use a chemotaxis chamber (e.g., a 96-well ChemoTx™ plate).

  • Treatment:

    • To assess chemotaxis, add different concentrations of this compound (e.g., 1-30 µM) to the bottom wells of the chamber.[5]

    • To assess chemokinesis, add this compound to the cell suspension in the top wells.[5]

    • Include a positive control (e.g., fMLP) and a negative control (PBS).[5]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.[5]

  • Analysis: After incubation, quantify the number of migrated cells in the bottom chamber using a plate reader or by cell counting.

Protocol 3: In Vivo Administration in a Mouse Model of Inflammation

This protocol provides a general framework for administering this compound in a murine model of inflammation.[11][12]

  • Peptide Preparation: Prepare the this compound solution for injection in a sterile vehicle such as saline or PBS. The concentration should be calculated based on the desired dosage (e.g., 1 mg/kg).[11]

  • Animal Model: Induce the desired inflammatory condition in the mice (e.g., allergic airway inflammation).[12]

  • Administration: Administer the this compound peptide solution to the mice via the desired route (e.g., intraperitoneal or intravenous injection).[4][11] The timing of administration will depend on the experimental design (e.g., before or after the inflammatory stimulus).

  • Monitoring and Analysis: At the end of the experiment, collect relevant tissues or samples for analysis (e.g., bronchoalveolar lavage fluid, lung tissue).[12] Analyze inflammatory markers such as leukocyte infiltration and cytokine levels.[6][13]

Signaling Pathways and Workflows

Ac2_26_Signaling_Pathway This compound Signaling Pathway Ac2_26 This compound Peptide FPRs FPR1 / FPR2/ALX Receptors Ac2_26->FPRs Binds and Activates PI3K_AKT PI3K/AKT Pathway FPRs->PI3K_AKT ERK ERK Pathway FPRs->ERK NF_kB NF-κB Pathway FPRs->NF_kB Inflammatory_Response Modulation of Inflammatory Response PI3K_AKT->Inflammatory_Response Cell_Migration Chemokinesis/ Cell Migration ERK->Cell_Migration NF_kB->Inflammatory_Response

Caption: this compound signaling cascade initiation.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Reconstitute Reconstitute Lyophilized this compound Treat Treat with this compound Reconstitute->Treat Prepare_Cells Prepare Cells or Animal Model Prepare_Cells->Treat Incubate Incubate / Administer Treat->Incubate Collect_Data Collect Samples/Data Incubate->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results

Caption: A typical workflow for this compound experiments.

References

Technical Support Center: Optimizing Ac2-26 Dosage for Maximum Anti-Inflammatory Effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac2-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of the Annexin A1 mimetic peptide, this compound, for maximal anti-inflammatory efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its anti-inflammatory effects?

A1: this compound is a 25-amino acid peptide derived from the N-terminus of Annexin A1 (AnxA1), a protein known for its potent anti-inflammatory properties.[1][2][3] this compound mimics the anti-inflammatory actions of the full-length AnxA1 protein.[4][5] Its primary mechanism of action involves binding to and activating formyl peptide receptors (FPRs), particularly FPR2/ALX.[1][5][6][7] Activation of these G protein-coupled receptors initiates downstream signaling cascades that ultimately suppress inflammatory responses.[7] This includes inhibiting the recruitment and infiltration of leukocytes, such as neutrophils, to sites of inflammation and reducing the production of pro-inflammatory mediators.[1][2][8]

Q2: Which signaling pathways are modulated by this compound?

A2: this compound modulates several key inflammatory signaling pathways. Studies have shown that its anti-inflammatory effects are often mediated through the p38 and JNK MAPK signaling pathways.[4][9] Interestingly, its protective effects can occur independently of the NF-κB signaling pathway in some models.[1][4] However, in other contexts, this compound has been shown to reduce the activation of the NF-κB pathway.[3][9]

Q3: What is a typical effective dosage range for this compound in preclinical studies?

A3: The effective dosage of this compound can vary significantly depending on the experimental model (in vitro vs. in vivo), the route of administration, and the specific inflammatory condition being studied. In vitro studies have shown efficacy in the micromolar (µM) range, typically between 1 and 10 µM.[10][11] For in vivo animal studies, dosages often range from micrograms to milligrams per kilogram of body weight, administered via routes such as intravenous, subcutaneous, or topical application.[1][12][13] For specific examples, please refer to the data summary tables below.

Q4: How can I determine the optimal this compound dosage for my specific experiment?

A4: Determining the optimal dosage requires a dose-response study. We recommend starting with a range of concentrations or doses based on previously published studies in similar models (see tables below). Key readouts to assess efficacy should be measured, such as the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), inhibition of immune cell infiltration, or improvement in functional outcomes related to the inflammatory model.[2][3][4]

Q5: Are there any known antagonists for the this compound receptor?

A5: Yes, the effects of this compound can be blocked by FPR antagonists. A commonly used antagonist is Boc2 (N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe).[1][3] Using an antagonist like Boc2 can help confirm that the observed anti-inflammatory effects in your experiment are specifically mediated through the formyl peptide receptors. Another antagonist mentioned in the literature is WRW4, which is an FPR2/ALX inhibitor.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable anti-inflammatory effect after this compound treatment. Sub-optimal Dosage: The concentration or dose of this compound may be too low for the specific experimental model.Perform a dose-response experiment, testing a range of this compound concentrations. Refer to the "Quantitative Data Summary" tables for starting ranges used in similar studies.
Peptide Instability: this compound, like many peptides, can be susceptible to degradation.Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C).[12] Prepare fresh working solutions for each experiment. Consider using a delivery system, such as nanoparticles, to improve in vivo stability.[2]
Incorrect Route of Administration: The chosen delivery method may not be optimal for reaching the target tissue.Review literature for the most effective administration routes in your model. For localized inflammation, topical or local administration may be more effective than systemic delivery.
High variability in experimental results. Inconsistent Peptide Preparation: Variations in dissolving and diluting the peptide can lead to inconsistent final concentrations.Ensure the peptide is fully dissolved in an appropriate solvent before preparing dilutions. Use calibrated pipettes and follow a standardized preparation protocol.
Biological Variability: Differences between individual animals or cell passages can contribute to variability.Increase the sample size (n) for in vivo studies. For in vitro experiments, use cells within a narrow passage number range.
Unexpected pro-inflammatory effects. Very High Concentrations: At very high, likely non-physiological concentrations (e.g., 100-500 µM), this compound has been reported to activate human polymorphonuclear leukocytes.[11]Ensure that the concentrations used are within the established anti-inflammatory range (typically ≤ 10 µM in vitro).[11]

Quantitative Data Summary

Table 1: In Vitro Studies - Effective this compound Concentrations

Cell TypeInflammatory StimulusEffective this compound ConcentrationMeasured Anti-Inflammatory Effect
Human ARPE-19 cellsLPSNot specified, but protective effects observedReduced release of chemical mediators.[1]
LPS-induced astrocytesLPSNot specified, but inhibitory effects observedReduced production of TNF-α, IL-1β, MCP-1, and MIP-1α.[4]
Human corneal fibroblasts (HTK cells)TGF-β1Dose-dependentReduced α-SMA level and fibrogenic gene expressions.[8]
Human mast cells (HMC-1)Compound 48/803, 5, or 10 µMInhibition of degranulation (β-hexosaminidase release).[10]
Human neutrophils-1-30 µMInduced chemokinesis.[11]
Human keratinocytes (HaCaT)TNF-α/IFN-γNot specified, but significant decrease observedDecreased expression of IL-1β, IL-6, IL-8, MDC, TARC, and TNF-α.[9]
LPS-induced HK-2 cellsLPS0.5 µMInhibited production of inflammatory cytokines and apoptosis.[12]
Rat cardiomyocytes-1 µMIncreased expression of rFprs and prevented cell injury.[12]

Table 2: In Vivo Studies - Effective this compound Dosages

Animal ModelInflammatory ConditionRoute of AdministrationEffective this compound DosageMeasured Anti-Inflammatory Effect
RatEndotoxin-induced uveitis (EIU)Topical or subcutaneous injectionNot specified, but anti-inflammatory actions revealedReduced leukocyte infiltration and release of inflammatory mediators.[1]
MouseMechanical injury-induced corneal scarringTopicalNot specified, but suppressed developmentInhibited neutrophil infiltration and reduced corneal inflammatory response.[8]
RatAdjuvant-induced arthritisIntravenous0.5 mg/kg (in nanoparticles)Significantly inhibited the expression of TNF-α, IL-1β, IL-6, and IL-17A in joint tissue.[2]
RatCardiopulmonary bypass lung injuryNot specifiedNot specified, but treatment improved outcomesReduced levels of TNF-α, IL-1β, ICAM-1, and NF-κB-p65.[3]
MouseDiabetic wound modelTopical (hydrogel)Not specified, but treatment accelerated closureReduced leukocyte infiltration and diminished IL-1β expression.[14]
MouseCollagenase-induced osteoarthritisIntra-articularNot specified, but treatment decreased nociceptionDecreased joint nociception, tissue damage, and expression of metalloproteinase-3.[15]
MouseIschemia-reperfusion injuryIntravenous1 mg/kg/dayReduced cardiac necrosis and inflammation.[12]
MouseDextran-sodium sulfate-induced colitisOral (in microparticles)200 µg (once a day for 4 days)Reduced colitis clinical symptoms and inflammation.[13][16]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Anti-Inflammatory Activity

  • Cell Culture: Culture the target cells (e.g., macrophages, astrocytes, keratinocytes) in appropriate media and conditions until they reach the desired confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 30 minutes to 2 hours). Include a vehicle control group.

  • Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent (e.g., Lipopolysaccharide (LPS), TNF-α, TGF-β1).

  • Incubation: Incubate the cells for a period sufficient to induce an inflammatory response (e.g., 6 to 24 hours).

  • Sample Collection: Collect the cell culture supernatant and/or cell lysates.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex assay.

    • Gene Expression Analysis: Measure the mRNA expression of inflammatory genes in the cell lysates using qRT-PCR.

    • Western Blot: Analyze the activation of key signaling proteins (e.g., phosphorylated p38, JNK, NF-κB p65) in the cell lysates.

Protocol 2: In Vivo Evaluation of this compound Efficacy in a Murine Model of Acute Inflammation

  • Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups: Vehicle control, this compound low dose, this compound high dose, and a positive control (e.g., dexamethasone).

  • Induction of Inflammation: Induce an inflammatory response using a standard model (e.g., intraperitoneal injection of LPS or carrageenan-induced paw edema).

  • This compound Administration: Administer this compound at the predetermined doses and route (e.g., intravenous, subcutaneous, intraperitoneal) at a specified time point relative to the inflammatory insult (e.g., 30 minutes before or 1 hour after).

  • Monitoring and Sample Collection: At various time points post-inflammation induction:

    • Monitor clinical signs of inflammation (e.g., paw volume, body temperature).

    • Collect blood samples for systemic cytokine analysis.

    • At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., inflamed paw, lung, peritoneal lavage fluid) for analysis.

  • Analysis:

    • Histology: Process tissues for histological staining (e.g., H&E) to assess immune cell infiltration and tissue damage.

    • Cell Counts: Perform cell counts in peritoneal lavage fluid to quantify leukocyte recruitment.

    • Cytokine/Chemokine Levels: Measure inflammatory mediator levels in tissue homogenates or plasma using ELISA or multiplex assays.

Visualizations

Ac2_26_Signaling_Pathway cluster_outcomes Anti-inflammatory Outcomes Ac2_26 This compound FPR2_ALX FPR2/ALX Receptor Ac2_26->FPR2_ALX Binds to G_Protein G-Protein FPR2_ALX->G_Protein Activates MAPK_Pathway MAPK Pathway (p38, JNK) G_Protein->MAPK_Pathway Modulates NF_kB_Pathway NF-κB Pathway G_Protein->NF_kB_Pathway Modulates Inflammatory_Response Inflammatory Response MAPK_Pathway->Inflammatory_Response Inhibits NF_kB_Pathway->Inflammatory_Response Inhibits Pro_inflammatory_Mediators ↓ Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) Leukocyte_Infiltration ↓ Leukocyte Infiltration

Caption: this compound signaling pathway for anti-inflammatory effects.

Experimental_Workflow_In_Vitro start Start: Cell Seeding pretreatment Pre-treatment with This compound Dose Range start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS, TNF-α) pretreatment->stimulation incubation Incubation (6-24 hours) stimulation->incubation collection Sample Collection (Supernatant & Lysates) incubation->collection analysis Analysis (ELISA, qRT-PCR, Western Blot) collection->analysis end End: Evaluate Efficacy analysis->end

Caption: In vitro experimental workflow for this compound dose optimization.

Troubleshooting_Logic start No Anti-inflammatory Effect Observed? dose Is Dosage Optimal? start->dose Yes stability Is Peptide Stable? dose->stability No solution_dose Action: Perform Dose-Response Study dose->solution_dose Yes route Is Admin Route Correct? stability->route No solution_stability Action: Check Storage & Prepare Fresh Solutions stability->solution_stability Yes solution_route Action: Review Literature for Optimal Route route->solution_route No success Problem Resolved solution_dose->success solution_stability->success solution_route->success

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Technical Support Center: Ac2-26 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the annexin A1 mimetic peptide, Ac2-26. The information addresses common challenges related to its low bioavailability in vivo and offers practical solutions for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge of using this compound in vivo?

A1: The principal challenge is its low bioavailability, which is primarily attributed to two factors: rapid enzymatic degradation in the bloodstream and high insolubility in aqueous solutions.[1] These characteristics can lead to rapid clearance from circulation and suboptimal exposure to target tissues.

Q2: What is the mechanism of action for this compound?

A2: this compound exerts its anti-inflammatory effects by binding to and activating the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1][2] This interaction initiates downstream signaling cascades that modulate inflammatory pathways, including the inhibition of the NF-κB pathway and regulation of the MAPK pathway.

Q3: Are there effective strategies to improve the in vivo bioavailability of this compound?

A3: Yes, encapsulation of this compound into nanoparticle-based delivery systems has proven effective in enhancing its bioavailability. Formulations such as PEGylated lipid nanoparticles and mesoporous silica nanoparticles can protect the peptide from enzymatic degradation, improve its solubility, and facilitate targeted delivery to inflamed tissues.[1][3]

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound primarily signals through the FPR2/ALX receptor. This engagement can lead to the inhibition of the pro-inflammatory transcription factor NF-κB and modulation of the mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK.[2][4] The specific downstream effects can be cell-type dependent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable plasma concentration of this compound 1. Rapid enzymatic degradation.2. Poor solubility of the peptide in the vehicle.3. Suboptimal administration route or dosage.1. Utilize a nanoparticle-based delivery system (e.g., liposomes, polymeric nanoparticles) to protect the peptide from degradation.[1][3]2. Optimize the formulation. For direct administration, consider using a vehicle containing a solubilizing agent such as propylene glycol (e.g., 10% in phosphate buffer).[1] For nanoparticle formulations, ensure proper encapsulation efficiency.3. For preclinical studies in rodents, intravenous or intraperitoneal administration is common.[5][6] Titrate the dose based on the specific animal model and expected therapeutic effect.
Lack of therapeutic efficacy in an in vivo model 1. Insufficient bioavailability at the target site.2. Incorrect timing of administration relative to the disease model.3. The chosen animal model may not be responsive to this compound.1. Confirm the pharmacokinetic profile of your this compound formulation. Consider using a labeled version (e.g., Cy5-Ac2-26) to track its biodistribution.[1]2. The timing of administration can be critical. For example, in some inflammatory models, this compound is administered shortly after the inflammatory insult.[5]3. Ensure that the target cells in your animal model express the FPR2/ALX receptor.
Peptide precipitation in the formulation 1. High insolubility of this compound in aqueous buffers.2. Incompatible buffer components.1. Prepare the formulation in a buffer containing a solubilizing agent. Propylene glycol (10%) has been used successfully.[1]2. Ensure the pH of the buffer is compatible with the peptide's isoelectric point. Avoid buffers that may cause salt-induced precipitation.
Variability in experimental results 1. Inconsistent formulation preparation.2. Degradation of the peptide during storage.3. Differences in animal handling and disease induction.1. Standardize the protocol for formulation preparation, including sonication and temperature control.2. Store the lyophilized peptide and prepared formulations at the recommended temperature (typically -20°C or -80°C) and protect from light and moisture.[7]3. Ensure consistent animal husbandry and experimental procedures across all study groups.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Free vs. Nanoparticle-Encapsulated Cy5-Ac2-26 in Rats [1]

FormulationAUC0-t (ng/mL*h)T1/2 (h)
Free Cy5-Ac2-261856.3 ± 213.78.3 ± 1.2
Cy5-Ac2-26 ADNPs2745.1 ± 354.916.6 ± 2.5

AUC0-t: Area under the concentration-time curve from time 0 to the last measurable time point. T1/2: Half-life. ADNPs: this compound-loaded PEGylated lipid nanoparticles. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Rats[1]
  • Preparation of this compound Formulation:

    • For fluorescently labeled this compound (Cy5-Ac2-26), dissolve the peptide in a suitable solvent like DMSO.

    • For nanoparticle formulations, follow a thin-film hydration method or other established nanoparticle preparation protocols.

  • Animal Model:

    • Use healthy male Sprague-Dawley rats.

  • Administration:

    • Administer the this compound formulation via intravenous injection at a dose of 0.5 mg/kg.

  • Blood Sampling:

    • Collect blood samples from the retro-orbital plexus at predetermined time points (e.g., 5 min, 15 min, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-injection.

  • Sample Processing:

    • Centrifuge the blood samples to collect plasma.

  • Quantification:

    • For Cy5-Ac2-26, determine the fluorescence intensity using a fluorescence spectrophotometer.

    • For unlabeled this compound, a validated LC-MS/MS or ELISA method would be required.

Protocol 2: Intraperitoneal Administration of this compound in Rats[5][6]
  • Preparation of this compound Solution:

    • Dissolve this compound in a sterile vehicle such as phosphate-buffered saline (PBS).

  • Animal Model:

    • Use male rats appropriate for the disease model (e.g., Wistar rats for peritonitis models).

  • Administration:

    • Administer the this compound solution via intraperitoneal injection. A common dose is 1 mg/kg.

    • The timing of administration will depend on the experimental design (e.g., 15 minutes after induction of peritonitis).

  • Sample Collection and Analysis:

    • Collect relevant samples (e.g., peritoneal exudate, blood, tissues) at the experimental endpoint for analysis of inflammatory markers.

Protocol 3: Intranasal Administration of this compound in Mice[8][9]
  • Preparation of this compound Formulation:

    • Dissolve this compound in a sterile vehicle suitable for intranasal delivery, such as saline or a hydrogel formulation.

  • Animal Model:

    • Use mice suitable for the respiratory disease model (e.g., BALB/c mice for allergic asthma models).

  • Administration:

    • Under light anesthesia, administer the this compound formulation intranasally. A typical dose is around 200 µ g/mouse .

    • Administer 1 hour before the inflammatory challenge.

  • Endpoint Analysis:

    • Perform analyses at a relevant time point after the final challenge (e.g., 24 hours).

Visualizations

Ac2_26_Signaling_Pathway This compound Signaling Pathway Ac2_26 This compound FPR2_ALX FPR2/ALX Receptor Ac2_26->FPR2_ALX G_Protein G-protein FPR2_ALX->G_Protein PI3K PI3K G_Protein->PI3K p38_JNK p38/JNK MAPK G_Protein->p38_JNK ERK ERK MAPK G_Protein->ERK Akt Akt PI3K->Akt NF_kB_Inhibition Inhibition of NF-κB Pathway Akt->NF_kB_Inhibition Anti_inflammatory Anti-inflammatory Effects p38_JNK->Anti_inflammatory ERK->Anti_inflammatory NF_kB_Inhibition->Anti_inflammatory

Caption: this compound signaling cascade.

Experimental_Workflow General In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation This compound Formulation (e.g., solution or nanoparticles) Administration Administration (e.g., IV, IP, IN) Formulation->Administration Animal_Model Animal Model of Disease Animal_Model->Administration PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Administration->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tissue/Fluid Collection) Administration->PD_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: In vivo experimental workflow.

References

Ac2-26 Technical Support Center: Preventing Peptide Degradation in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac2-26, a potent anti-inflammatory peptide derived from Annexin A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental settings, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in experiments?

A1: this compound is the N-terminal peptide of Annexin A1, possessing significant anti-inflammatory properties. Its stability is a critical concern because, like many therapeutic peptides, it is susceptible to enzymatic degradation in biological matrices such as serum, plasma, and cell culture media. Degradation can lead to a loss of bioactivity, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the primary enzymes responsible for the degradation of this compound?

A2: The N-terminal region of Annexin A1, from which this compound is derived, is known to be cleaved by serine proteases.[1] Key enzymes implicated in this process include neutrophil elastase and proteinase 3, which are often present in inflammatory environments commonly studied using this compound.[1]

Q3: How can I minimize the degradation of this compound in my in vitro experiments?

A3: To minimize degradation in in vitro settings such as cell culture, consider the following strategies:

  • Use of Protease Inhibitors: Supplement your culture media with a broad-spectrum protease inhibitor cocktail or specific inhibitors of serine proteases.

  • Serum-Free or Low-Serum Media: Whenever possible, use serum-free or low-serum media to reduce the concentration of endogenous proteases.

  • Control Experiments: Always include control experiments to assess the rate of this compound degradation in your specific experimental setup.

Q4: Are there methods to improve the stability of this compound for in vivo studies?

A4: Yes, enhancing the in vivo stability of this compound is crucial for obtaining meaningful results. A highly effective strategy is the use of drug delivery systems. For instance, encapsulating this compound in PEGylated lipid nanoparticles has been shown to protect the peptide from enzymatic degradation, prolong its circulation time, and enhance its accumulation at inflamed sites.[2]

Q5: How can I detect and quantify the degradation of this compound in my samples?

A5: The most common and reliable method for quantifying peptide degradation is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the separation and quantification of the intact peptide from its degradation products. While specific protocols for this compound are not widely published, general LC-MS protocols for peptide analysis can be adapted.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible Cause Troubleshooting Step
Degradation by proteases in serum-containing media. 1. Switch to serum-free or reduced-serum media if compatible with your cell line. 2. Supplement the media with a broad-spectrum protease inhibitor cocktail. 3. Perform a time-course experiment to determine the stability of this compound in your specific culture conditions using LC-MS.
Adsorption to plasticware. 1. Use low-protein-binding microplates and tubes. 2. Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers and media.
Incorrect storage of this compound stock solutions. 1. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 2. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage.[3]
Problem: Lack of efficacy of this compound in animal models.
Possible Cause Troubleshooting Step
Rapid in vivo degradation and clearance. 1. Consider using a formulation that enhances stability, such as encapsulation in lipid nanoparticles.[2] 2. Increase the dosing frequency based on pharmacokinetic studies, if available. 3. Explore the use of stabilized analogs of this compound if they become commercially available.
Suboptimal route of administration. 1. Evaluate different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to determine the most effective delivery to the target site.
Presence of high levels of proteases at the site of inflammation. 1. Co-administer a protease inhibitor, although this can have off-target effects and requires careful validation. 2. Utilize a delivery system that provides sustained release of this compound at the target site.

Quantitative Data Summary

The following table summarizes the known information regarding the stability of this compound. Note that specific half-life data in biological fluids is limited in the public domain.

Parameter Condition Finding Reference
General Stability In vivoHas better stability and lower immunogenicity than Annexin A1.[2]
Formulation Effect In vivo (rats)Encapsulation in PEGylated lipid nanoparticles (ADNPs) resulted in a 2-fold higher half-life (T1/2) compared to free Cy5-Ac2–26.[2]
In Vitro Release Dialysis vs. release medium~55% of free this compound was released after 48 hours, while less than 30% was released from ADNPs.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Biological Fluids (e.g., Serum, Plasma) using LC-MS

Objective: To determine the degradation rate of this compound in a biological matrix over time.

Materials:

  • This compound peptide

  • Biological fluid (e.g., mouse serum, human plasma)

  • Protease inhibitor cocktail (optional)

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • Water with 0.1% TFA

  • LC-MS system with a C18 column

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

  • Spike the biological fluid with this compound to a final concentration relevant to your experimental conditions (e.g., 10 µM).

  • If testing the effect of protease inhibitors, add the recommended concentration of the inhibitor cocktail to a parallel set of samples.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the sample.

  • Immediately stop the enzymatic reaction by adding an equal volume of cold ACN with 0.1% TFA to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS analysis.

  • Inject the supernatant onto the LC-MS system. Use a gradient of water/TFA and ACN/TFA to separate the peptide and its fragments.

  • Monitor the disappearance of the parent mass of this compound and the appearance of any degradation products over time.

  • Calculate the percentage of intact this compound remaining at each time point relative to the 0-minute time point.

Visualizations

Ac2_26_Degradation_Pathway cluster_0 Experimental Environment (In Vitro / In Vivo) This compound (Active) This compound (Active) Degraded this compound (Inactive Fragments) Degraded this compound (Inactive Fragments) This compound (Active)->Degraded this compound (Inactive Fragments) Cleavage Proteases Proteases Proteases->this compound (Active) Targets

Caption: Enzymatic degradation of this compound by proteases.

Experimental_Workflow_for_Stability_Assay Spike this compound into Biological Matrix Spike this compound into Biological Matrix Incubate at 37°C Incubate at 37°C Spike this compound into Biological Matrix->Incubate at 37°C Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate at 37°C->Collect Aliquots at Time Points Stop Reaction & Precipitate Proteins Stop Reaction & Precipitate Proteins Collect Aliquots at Time Points->Stop Reaction & Precipitate Proteins Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Stop Reaction & Precipitate Proteins->Centrifuge & Collect Supernatant Analyze by LC-MS Analyze by LC-MS Centrifuge & Collect Supernatant->Analyze by LC-MS Quantify Remaining this compound Quantify Remaining this compound Analyze by LC-MS->Quantify Remaining this compound

Caption: Workflow for this compound stability assessment.

Ac2_26_Signaling_Pathway This compound This compound FPR1/FPR2/ALX FPR1/FPR2/ALX This compound->FPR1/FPR2/ALX Binds to ERK ERK FPR1/FPR2/ALX->ERK Activates PI3K/AKT PI3K/AKT FPR1/FPR2/ALX->PI3K/AKT Activates Anti-inflammatory Effects Anti-inflammatory Effects ERK->Anti-inflammatory Effects PI3K/AKT->Anti-inflammatory Effects

Caption: Simplified signaling pathway of this compound.

References

troubleshooting Ac2-26 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ac2-26

Welcome to the technical support center for this compound, a mimetic peptide of Annexin A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this compound, particularly its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound is a 25-amino acid peptide derived from the N-terminal of Annexin A1, a protein known for its anti-inflammatory properties.[1][2] this compound mimics many of the anti-inflammatory and pro-resolving actions of the full-length Annexin A1 protein.[1][2][3] It exerts its effects primarily by binding to the formyl peptide receptor 2 (FPR2), also known as the ALX receptor.[2][4][5] Its functions include inhibiting leukocyte migration, reducing the production of pro-inflammatory mediators, and promoting the resolution of inflammation.[1][6][7]

Q2: I'm having trouble dissolving my lyophilized this compound peptide. What is the recommended solvent?

A2: The solubility of this compound can be challenging. While some suppliers state that it is soluble up to 1 mg/ml in PBS, practical experience often shows otherwise.[6] For initial reconstitution, it is highly recommended to first use a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before further dilution in an aqueous buffer.[8][9][10]

Q3: My this compound solution appears cloudy or has precipitates. What should I do?

A3: A cloudy solution or the presence of precipitates indicates that the peptide is not fully dissolved or has aggregated. This can be due to its hydrophobic nature.[11][12] To address this, you can try gentle warming or brief sonication of the solution.[10][13] It is crucial to start with a small test aliquot to determine the best solubilization method before dissolving the entire batch.[8][9][10]

Q4: Can I dissolve this compound directly in water?

A4: While some suppliers suggest solubility in water up to 5 mg/mL, this can be difficult to achieve consistently.[13] The peptide's sequence contains a significant number of hydrophobic amino acids, which can lead to poor solubility in purely aqueous solutions.[12] If you must use water, sonication is recommended to aid dissolution.[13] It is generally more reliable to first use a small amount of a suitable organic solvent.

Q5: How should I store my this compound peptide, both in lyophilized and solution form?

A5: Lyophilized this compound should be stored at -20°C.[6][14] Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[14] Solutions of this compound are known to be unstable, so it is best to prepare them fresh for each experiment.[15]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Buffers (e.g., PBS)

Symptoms:

  • The lyophilized powder does not fully dissolve.

  • The solution appears cloudy or contains visible particulates.

  • Inconsistent experimental results.

Root Cause: this compound is a hydrophobic peptide, making it inherently difficult to dissolve in aqueous solutions.[11][12]

Solutions:

Solution Protocol Pros Cons
Use of an Organic Co-Solvent 1. Briefly centrifuge the vial to collect all lyophilized powder at the bottom.[10] 2. Add a small volume of 100% DMSO to the vial to create a concentrated stock solution.[8][10] 3. Gently vortex or sonicate until the peptide is fully dissolved. 4. Slowly add the desired aqueous buffer (e.g., PBS) to the DMSO stock solution to achieve the final working concentration.[8]Highly effective for dissolving hydrophobic peptides.DMSO can be toxic to some cell lines at higher concentrations. The final DMSO concentration in your experiment should be kept low (typically <0.5%).[8]
pH Adjustment 1. Determine the isoelectric point (pI) of this compound. 2. For basic peptides (net positive charge), try dissolving in a slightly acidic buffer (e.g., 10% acetic acid).[8][16] 3. For acidic peptides (net negative charge), try a slightly basic buffer (e.g., 10% ammonium bicarbonate).[8]Can improve solubility by increasing the net charge of the peptide.May not be suitable for all experimental conditions as pH can affect peptide stability and biological activity.
Sonication 1. Add the desired aqueous solvent to the lyophilized peptide. 2. Place the vial in an ice bath to prevent heating. 3. Apply short bursts of sonication (e.g., 3 cycles of 10 seconds).[10]Can help to break up aggregates and improve dissolution in aqueous solutions.[10][13]Excessive sonication can generate heat and potentially degrade the peptide.

Experimental Protocols

Protocol for Reconstituting this compound

This protocol is a general guideline for reconstituting lyophilized this compound to a stock solution.

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[10]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom of the tube.[10]

  • Initial Solubilization: Carefully add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dissolution: Gently vortex the vial or sonicate briefly until the peptide is completely dissolved. The solution should be clear.

  • Dilution: For your working solution, slowly add your sterile aqueous buffer (e.g., PBS) to the DMSO stock solution to reach the desired final concentration. Ensure the final concentration of DMSO is compatible with your experimental system.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[14] Avoid repeated freeze-thaw cycles.

Visualizations

This compound Signaling Pathway

This compound primarily signals through the G-protein coupled receptor FPR2/ALX.[1][4] This interaction can trigger multiple downstream pathways, often leading to anti-inflammatory and pro-resolving effects.

Ac2_26_Signaling_Pathway Ac2_26 This compound FPR2_ALX FPR2/ALX Receptor Ac2_26->FPR2_ALX Binds to G_Protein Gi Protein FPR2_ALX->G_Protein Activates PLC PLC G_Protein->PLC Modulates PI3K_AKT PI3K/Akt Pathway G_Protein->PI3K_AKT Modulates MAPK MAPK Pathway (ERK, p38, JNK) G_Protein->MAPK Modulates Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ Cytokines, ↓ Neutrophil Migration) PI3K_AKT->Anti_Inflammatory Pro_Resolving Pro-resolving Effects (e.g., ↑ Macrophage Efferocytosis) PI3K_AKT->Pro_Resolving NF_kB NF-κB Pathway MAPK->NF_kB Inhibits MAPK->Anti_Inflammatory NF_kB->Anti_Inflammatory Inhibition leads to

Caption: this compound binds to the FPR2/ALX receptor, initiating downstream signaling cascades.

Troubleshooting Workflow for this compound Insolubility

This workflow provides a logical sequence of steps to address solubility issues with this compound.

Troubleshooting_Workflow start Start: Lyophilized this compound test_aliquot Use a small test aliquot start->test_aliquot dissolve_water Attempt to dissolve in sterile water/PBS test_aliquot->dissolve_water dissolved Soluble & Clear dissolve_water->dissolved Yes not_dissolved Cloudy/Precipitate dissolve_water->not_dissolved No proceed Proceed with experiment dissolved->proceed sonicate Apply gentle sonication not_dissolved->sonicate sonicate->dissolved Yes use_dmso Use minimal DMSO for stock solution sonicate->use_dmso No dilute Dilute with aqueous buffer use_dmso->dilute final_check Check for clarity dilute->final_check final_check->use_dmso Not Clear (Re-evaluate DMSO/buffer ratio) final_check->proceed Clear

Caption: A step-by-step guide for effectively dissolving this compound.

References

Technical Support Center: Enhancing the In Vivo Half-Life of Ac2-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the in vivo half-life of the annexin A1 mimetic peptide, Ac2-26.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of using unmodified this compound in in vivo studies?

The principal limitation of unmodified this compound for in vivo applications is its short biological half-life. This is largely due to rapid enzymatic degradation and clearance from circulation, which hinders its therapeutic efficacy.[1] Strategies to extend its half-life are crucial for realizing its full therapeutic potential.

Q2: What are the main strategies to improve the in vivo half-life of this compound?

The most common and effective strategies involve increasing the hydrodynamic size of the peptide to reduce renal clearance and protecting it from enzymatic degradation.[2] Key methods include:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide.[3][4]

  • Encapsulation in Nanoparticles: Incorporating this compound into lipid-based nanoparticles (e.g., liposomes) or other nanocarriers.[1]

  • Amino Acid Modification: Substituting natural L-amino acids with D-amino acids or making other backbone modifications to enhance stability.

Q3: How does PEGylation extend the half-life of this compound, and what are the potential drawbacks?

PEGylation increases the peptide's size, which helps to reduce its clearance by the kidneys.[2] The PEG chains can also shield the peptide from proteolytic enzymes.[3] However, a significant drawback is the potential for reduced bioactivity due to steric hindrance, where the PEG molecule may interfere with the peptide's binding to its receptor.[3][5]

Q4: What are the advantages of using lipid nanoparticles for this compound delivery?

Encapsulating this compound in PEGylated lipid nanoparticles can significantly prolong its circulation time and enhance its accumulation in inflamed tissues.[1] This approach protects the peptide from degradation and can improve its bioavailability.[1]

Q5: Can modifications to this compound affect its anti-inflammatory activity?

Yes, modifications can impact bioactivity. For instance, while PEGylation can improve half-life, it may also lead to a decrease in the peptide's ability to bind to its target receptors, such as the formyl peptide receptors (FPRs).[3][5] It is essential to perform in vitro and in vivo functional assays to confirm that the modified peptide retains its desired therapeutic effects.

Troubleshooting Guides

Problem 1: Low Bioactivity of PEGylated this compound
Possible Cause Suggested Solution
Steric Hindrance: The PEG chain is blocking the receptor-binding site of this compound.1. Optimize PEG Size: Experiment with different molecular weights of PEG. Smaller PEG chains may provide sufficient half-life extension with less impact on activity. 2. Site-Specific PEGylation: If possible, attach the PEG chain to a region of the peptide that is not involved in receptor binding.
Conformational Changes: The PEGylation process has altered the three-dimensional structure of the peptide, reducing its affinity for the receptor.1. Modify Reaction Conditions: Adjust the pH, temperature, and molar ratio during the PEGylation reaction to minimize conformational changes.[3] 2. Characterize Secondary Structure: Use techniques like circular dichroism (CD) spectroscopy to assess the structural integrity of the PEGylated peptide.[6]
Reduced Receptor Binding: The modified peptide has a lower affinity for its target receptor.1. Perform Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) to quantify the binding kinetics of the modified peptide to its receptor.[7] 2. Functional Assays: Conduct in vitro cell-based assays (e.g., measuring inhibition of inflammatory cytokine release) to evaluate the functional activity of the PEGylated this compound.[8]
Problem 2: Aggregation and Precipitation of Modified this compound
Possible Cause Suggested Solution
Poor Solubility: The modified peptide is not fully dissolved in the chosen buffer.1. Optimize Buffer Conditions: Adjust the pH and ionic strength of the buffer.[9] 2. Use Solubilizing Agents: For highly aggregated peptides, consider adding a small amount of an organic solvent (e.g., DMSO, isopropanol) or a denaturing agent.[6]
Improper Storage: Freeze-thaw cycles or incorrect storage temperatures can lead to aggregation.1. Aliquot Samples: Store the peptide solution in single-use aliquots to avoid repeated freeze-thaw cycles. 2. Recommended Storage: Store lyophilized peptides at -20°C or -80°C. Once in solution, store frozen in aliquots.[10]
Physical Instability: The modification has increased the propensity of the peptide to self-associate.1. Dynamic Light Scattering (DLS): Use DLS to measure the size distribution of particles in solution and detect the presence of aggregates.[6] 2. Lower Peptide Concentration: Work with lower concentrations of the peptide to reduce the likelihood of aggregation.[9]

Data Presentation

Table 1: Comparison of In Vivo Half-Life for Different this compound Formulations

This compound Formulation Half-Life (T1/2) Fold Increase vs. Free Peptide Reference
Free Cy5-Ac2-26~11.9 hours1.0[1]
Cy5-Ac2-26 loaded PEGylated Lipid Nanoparticles (ADNPs)~23.8 hours~2.0[1]

Note: Data is based on a study in arthritic rats and may vary depending on the animal model and experimental conditions.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_qc Quality Control & Characterization cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation start Synthesize this compound Peptide mod_strat Select Half-Life Extension Strategy start->mod_strat peg PEGylation mod_strat->peg Covalent Attachment lipo Lipid Nanoparticle Encapsulation mod_strat->lipo Formulation purify Purification (HPLC) peg->purify lipo->purify char Characterization (Mass Spec, DLS) purify->char stability Serum Stability Assay char->stability binding Receptor Binding Assay (SPR) char->binding activity Cell-Based Functional Assay binding->activity pk_study Pharmacokinetic (PK) Study (Determine Half-Life) activity->pk_study efficacy Efficacy Study (Disease Model) pk_study->efficacy end Data Analysis & Conclusion efficacy->end

Caption: Experimental workflow for developing and validating this compound with an extended half-life.

troubleshooting_workflow cluster_activity_low Low Bioactivity cluster_activity_ok Bioactivity OK start Modified this compound Shows Low In Vivo Efficacy check_activity Check In Vitro Bioactivity start->check_activity cause_steric Cause: Steric Hindrance? check_activity->cause_steric Low check_stability Check In Vivo Stability & Half-Life check_activity->check_stability OK cause_conform Cause: Conformational Change? cause_steric->cause_conform solution_remodify Solution: - Optimize PEG size - Change modification site - Adjust reaction conditions cause_conform->solution_remodify end_point Re-evaluate In Vivo Efficacy solution_remodify->end_point cause_degradation Cause: Rapid Degradation? check_stability->cause_degradation Low check_stability->end_point OK (Re-assess model) solution_reformulate Solution: - Increase PEG size - Improve nanoparticle formulation - Consider D-amino acid substitution cause_degradation->solution_reformulate solution_reformulate->end_point

Caption: Troubleshooting logic for low in vivo efficacy of modified this compound.

Experimental Protocols

Protocol 1: N-Terminal PEGylation of this compound

Objective: To covalently attach a PEG molecule to the N-terminus of this compound to increase its hydrodynamic size.

Materials:

  • This compound peptide (high purity, >95%)

  • Methoxy-PEG-succinimidyl valerate (mPEG-SVA)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Methodology:

  • Peptide Dissolution: Dissolve this compound in the reaction buffer to a final concentration of 2 mg/mL.

  • PEG Reagent Preparation: Separately, dissolve mPEG-SVA in anhydrous DMF to achieve a 5-fold molar excess relative to the peptide.

  • Reaction Initiation: Add the mPEG-SVA solution dropwise to the stirring peptide solution. Add DIPEA to catalyze the reaction.

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring. Protect the reaction from light.

  • Reaction Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted mPEG-SVA. Incubate for 1 hour.

  • Purification: Purify the PEGylated this compound from the reaction mixture using an RP-HPLC system with a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder. Store at -20°C or lower.

Protocol 2: Preparation of this compound-Loaded Lipid Nanoparticles (Thin-Film Hydration Method)

Objective: To encapsulate this compound within PEGylated lipid nanoparticles to protect it from degradation and prolong its circulation.

Materials:

  • This compound peptide

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2k)[1]

  • L-ascorbyl palmitate (L-AP)[1]

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: Dissolve DSPE-PEG2k and L-AP in chloroform in a round-bottom flask. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a PBS solution containing the this compound peptide. The hydration is performed above the lipid transition temperature with gentle agitation for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Sonication: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

  • Extrusion: To obtain a homogenous size distribution, subject the SUV suspension to multiple extrusions (e.g., 10-15 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency by lysing the nanoparticles with a suitable solvent and quantifying the this compound content via HPLC.

  • Storage: Store the nanoparticle suspension at 4°C. Do not freeze.

Protocol 3: In Vitro Serum Stability Assay

Objective: To evaluate the stability of modified this compound in the presence of serum enzymes compared to the unmodified peptide.

Materials:

  • Unmodified this compound and modified this compound

  • Freshly collected mouse or human serum

  • Incubator at 37°C

  • Acetonitrile (ACN) with 1% TFA (for protein precipitation)

  • Centrifuge

  • RP-HPLC system

Methodology:

  • Sample Preparation: Prepare stock solutions of both unmodified and modified this compound in a suitable buffer.

  • Incubation: Add a known amount of each peptide to a pre-warmed (37°C) aliquot of serum (e.g., to a final peptide concentration of 100 µg/mL).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each serum mixture.

  • Protein Precipitation: Immediately stop the enzymatic degradation by adding 2 volumes of ice-cold ACN with 1% TFA to the aliquot. Vortex vigorously.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant using RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the in vitro half-life for each formulation.

References

minimizing off-target effects of Ac2-26 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Annexin A1 mimetic peptide, Ac2-26. The focus is on minimizing and understanding potential off-target or pleiotropic effects to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 25-amino acid peptide derived from the N-terminus of Annexin A1 (AnxA1), a glucocorticoid-regulated protein with potent anti-inflammatory properties.[1][2] this compound mimics the anti-inflammatory and pro-resolving functions of its parent protein.[2][3] Its primary mechanism of action is through the activation of the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[4][5][6] While FPR2/ALX is its main receptor, this compound has also been shown to interact with formyl peptide receptor 1 (FPR1).[7][8][9]

Q2: What are the known "off-target" effects of this compound?

The term "off-target" for this compound is nuanced. Unlike small molecules that might bind to unrelated protein families, the known effects of this compound are primarily mediated through the formyl peptide receptor family (FPRs).[7][8] Therefore, what might be considered "off-target" effects are more accurately described as pleiotropic effects arising from:

  • Receptor promiscuity: this compound can bind to both FPR1 and FPR2/ALX, which can trigger different downstream signaling cascades.[7][8]

  • Cell-type specific expression of receptors: The expression of FPR1 and FPR2/ALX varies across different cell types (e.g., neutrophils, monocytes, epithelial cells), leading to diverse biological responses.[5][10]

  • Dose-dependent effects: The concentration of this compound can influence which signaling pathways are activated and the resulting cellular response. For instance, some studies have noted that higher concentrations of this compound can lead to enhanced cell adhesion and migration, while lower concentrations may not produce measurable effects.[11]

Q3: How can I confirm that the observed effects in my experiment are specific to this compound's mechanism of action?

To ensure the observed effects are mediated by FPRs, the following experimental controls are recommended:

  • Use of receptor antagonists: Pre-treatment of cells with specific FPR antagonists can help elucidate which receptor is primarily responsible for the observed effect.

  • Gene silencing or knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout FPR1 and/or FPR2/ALX in your cell model can provide definitive evidence of receptor involvement.

  • Control peptides: A scrambled version of the this compound peptide should be used as a negative control to ensure the observed effects are sequence-specific.

Q4: What are the key signaling pathways activated by this compound?

This compound, primarily through FPR2/ALX, modulates several key anti-inflammatory and pro-resolving signaling pathways:

  • Inhibition of NF-κB: this compound can suppress the activation of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[12][13]

  • MAPK pathway modulation: It can influence the phosphorylation status of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK. The engagement of the ERK pathway, in particular, has been linked to this compound-induced cell migration.[7][8]

  • PI3K/Akt signaling: In some contexts, like sepsis-induced cardiomyocyte apoptosis, this compound has been shown to exert its protective effects through the PI3K/Akt signaling pathway.[14]

  • Inhibition of NADPH oxidase: this compound can attenuate TNFα-induced inflammatory responses in endothelial cells by inhibiting Rac1-dependent NADPH oxidase.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results 1. Inconsistent peptide quality or solubility.2. Cell passage number and confluency affecting receptor expression.3. Contamination with endotoxin (LPS).1. Purchase this compound from a reputable supplier. Prepare fresh solutions and consider sonication for dissolution.[1]2. Standardize cell culture conditions, including passage number and seeding density.3. Use endotoxin-free reagents and test for endotoxin contamination.
Unexpected pro-inflammatory effects 1. High concentrations of this compound may lead to different cellular responses.[11]2. Predominant signaling through FPR1 in your specific cell type.1. Perform a dose-response curve to determine the optimal concentration for anti-inflammatory effects.2. Use an FPR1-specific antagonist to block this pathway and isolate the effects of FPR2/ALX activation.
No observable effect of this compound treatment 1. Low or absent expression of FPR1 and FPR2/ALX in the experimental model.2. Degradation of the this compound peptide.3. Incorrect experimental timeframe.1. Confirm receptor expression using qPCR, Western blot, or flow cytometry.2. Prepare fresh peptide solutions for each experiment. Consider using protease inhibitors in long-term cultures.3. Conduct a time-course experiment to identify the optimal duration of treatment.
Difficulty in reproducing published data 1. Differences in experimental models (cell lines, animal strains).2. Variations in experimental protocols and reagents.1. Carefully consider the differences between your model and the published work. Cell-specific responses are common.2. Adhere strictly to the published methodology. Contact the corresponding author for clarification if necessary.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

This protocol is designed to assess the chemokinetic effects of this compound on human neutrophils.[7][8]

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using standard density gradient centrifugation techniques.

  • Cell Viability: Assess neutrophil viability using Trypan Blue exclusion. Ensure viability is >95%.

  • Chemotaxis Assay:

    • Use a 96-well chemotaxis chamber (e.g., ChemoTx® system) with a 5 µm pore size filter.

    • Load the bottom wells with varying concentrations of this compound (e.g., 1-30 µM) or a positive control like fMLP (1-100 nM).

    • Load the top of the filter with neutrophils (typically 5 x 10^4 cells per well).

    • To test for chemokinesis versus chemotaxis, add this compound to both the top and bottom wells.

    • Incubate at 37°C in 5% CO2 for 60-90 minutes.

  • Quantification:

    • Remove the filter and scrape off non-migrated cells from the top surface.

    • Stain the migrated cells on the bottom of the filter with a suitable stain (e.g., Hoechst or Giemsa).

    • Count the number of migrated cells in several high-power fields for each well.

  • Controls:

    • Negative Control: PBS or medium alone in the bottom well.

    • Receptor Blockade: Pre-incubate neutrophils with anti-FPR1 or anti-FPR2/ALX monoclonal antibodies (e.g., 10 µg/ml) for 15-30 minutes at 37°C before adding them to the chamber.

    • Signaling Pathway Inhibition: Pre-incubate neutrophils with specific inhibitors for ERK (e.g., PD98059), p38 (e.g., SB203580), or JNK (e.g., SP600125) to investigate the involvement of these pathways.[7]

Protocol 2: Assessment of NF-κB Activation in Macrophages

This protocol determines the effect of this compound on NF-κB activation in a macrophage cell line (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in appropriate medium until they reach 70-80% confluency.

  • Pre-treatment: Pre-incubate the cells with this compound (e.g., 1 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent like LPS (e.g., 100 ng/mL) for 30-60 minutes.

  • Cell Lysis and Fractionation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting on both the nuclear and cytoplasmic fractions.

    • Probe for the p65 subunit of NF-κB. An increase in nuclear p65 indicates activation and translocation.

    • Probe for IκBα in the cytoplasmic fraction. Degradation of IκBα is an upstream indicator of NF-κB activation.

    • Use appropriate loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).

  • Controls:

    • Unstimulated Control: Cells treated with vehicle only.

    • Stimulated Control: Cells treated with LPS only.

    • Receptor Antagonist Control: Pre-treat cells with an FPR2/ALX antagonist (e.g., WRW4) before adding this compound and LPS.

Visualizations

Ac2_26_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FPR2_ALX FPR2/ALX This compound->FPR2_ALX Primary Target FPR1 FPR1 This compound->FPR1 Secondary Target PI3K PI3K FPR2_ALX->PI3K Rac1 Rac1 FPR2_ALX->Rac1 Inhibits IKK IKK FPR2_ALX->IKK Inhibits ERK ERK FPR2_ALX->ERK Akt Akt PI3K->Akt Pro_Resolving Pro-resolving Activities Akt->Pro_Resolving NADPH_Oxidase NADPH Oxidase Rac1->NADPH_Oxidase Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Anti_Inflammatory Anti-inflammatory Effects ERK->Anti_Inflammatory Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Inhibits

Caption: Simplified signaling pathways of this compound.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Plan cluster_controls Essential Controls cluster_results Result Analysis Start Hypothesis: This compound has an effect on Cell Type X Check_Receptors Confirm FPR1/FPR2 Expression (qPCR, Western Blot) Start->Check_Receptors Dose_Response Perform Dose-Response Curve Check_Receptors->Dose_Response Time_Course Perform Time-Course Dose_Response->Time_Course Main_Experiment Main Experiment with Optimal Dose and Time Time_Course->Main_Experiment Vehicle Vehicle Control Main_Experiment->Vehicle Include Controls Scrambled_Peptide Scrambled Peptide Control Main_Experiment->Scrambled_Peptide Include Controls Receptor_Antagonist FPR Antagonist Control (e.g., WRW4) Main_Experiment->Receptor_Antagonist Include Controls Expected_Result Expected Result Observed Main_Experiment->Expected_Result Unexpected_Result Unexpected/No Result Main_Experiment->Unexpected_Result Conclusion Draw Conclusion Expected_Result->Conclusion Troubleshoot Troubleshoot: - Check peptide viability - Verify receptor expression - Consider alternative pathways Unexpected_Result->Troubleshoot Troubleshoot->Start Re-evaluate Hypothesis/ Experimental Design

Caption: Logical workflow for this compound experiments.

References

Validation & Comparative

Unmasking the Mechanism: Validating Ac2-26's Actions Through FPR Antagonism with Boc2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The synthetic peptide Ac2-26, derived from the N-terminal of Annexin A1, has garnered significant interest for its potent anti-inflammatory and pro-resolving properties. Its therapeutic potential is being explored in a range of conditions, from acute lung injury to neuroinflammation. A crucial aspect of this research involves validating that the observed effects of this compound are mediated through its interaction with Formyl Peptide Receptors (FPRs). The non-selective FPR antagonist, Boc-Phe-Leu-Phe-Leu-Phe (Boc2), has emerged as a key tool in this validation process. This guide provides a comparative overview of experimental data demonstrating the use of Boc2 to confirm the FPR-dependent mechanism of this compound.

Quantitative Comparison of this compound Effects in the Presence and Absence of Boc2

The following table summarizes key findings from various studies where Boc2 was used to antagonize the effects of this compound. This data provides a quantitative look at how Boc2 blocks the actions of this compound across different experimental models.

Experimental ModelCell/Tissue TypeThis compound ConcentrationBoc2 ConcentrationMeasured Effect of this compoundInhibition by Boc2Reference
Ischemia-Reperfusion (IR)-Induced Acute Lung InjuryRat Lungs1 mg/kgNot specifiedAttenuation of lung edema, pro-inflammatory cytokine production, oxidative stress, apoptosis, and neutrophil infiltration.Abolished the protective action of this compound.[1]
Inflammation-Induced Cerebral ThrombosisC57/BL6 Mice4 mg/kgNot specifiedReduced cerebral thrombosis in arterioles.Inhibited the anti-thrombotic actions of this compound.[2]
LPS-Activated MacrophagesRAW 264.7 cells3 µM10 µMDecreased IL-6 production.Reversed the effect of this compound on IL-6 production.[3]
Hypoxia/Reoxygenation (H/R) InjuryHuman Alveolar Epithelial (A549) CellsNot specifiedNot specifiedAttenuated the increase in AnxA1 protein expression and NF-κB p65 phosphorylation.Attenuated the protective effects of this compound.[1]
Cardiopulmonary Bypass (CPB) Lung InjuryRat LungsNot specifiedNot specifiedImproved oxygenation index and reduced inflammatory cytokines (TNF-α, IL-1β, ICAM-1).Blocked the beneficial effects of this compound.[4]
Conjunctival Goblet CellsCultured Rat Conjunctival Goblet Cells10⁻⁹ mol/L10⁻⁴ mol/LIncreased intracellular Ca²⁺ ([Ca²⁺]i).Did not block the this compound-induced Ca²⁺ response.[5]

Signaling Pathway and Antagonism

The interaction between this compound, FPRs, and the inhibitory action of Boc2 can be visualized through the following signaling pathway diagram.

This compound Signaling and Boc2 Antagonism cluster_membrane Cell Membrane FPR FPR1/FPR2/ALX GP G-Proteins FPR->GP Activates Ac226 This compound Ac226->FPR Binds & Activates Boc2 Boc2 Boc2->FPR Binds & Blocks Downstream Downstream Signaling (e.g., MAPK, NF-κB inhibition) GP->Downstream Response Anti-inflammatory & Pro-resolving Effects Downstream->Response

Caption: this compound binds to FPRs, initiating downstream signaling that leads to anti-inflammatory effects. Boc2 competitively blocks this binding, inhibiting the pathway.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison, providing a framework for replicating these validation studies.

In Vivo Model of Ischemia-Reperfusion (IR)-Induced Acute Lung Injury
  • Animal Model: Isolated, perfused rat lungs are subjected to 40 minutes of ischemia followed by 60 minutes of reperfusion.[1]

  • Treatment Groups:

    • Vehicle (phosphate-buffered saline)

    • This compound (1 mg/kg)

    • This compound (1 mg/kg) + Boc2

  • Administration: Treatments are administered to the perfusate.

  • Outcome Measures:

    • Lung edema is assessed by the wet/dry weight ratio.

    • Pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in bronchoalveolar lavage fluid (BALF) are measured by ELISA.[1]

    • Oxidative stress markers (e.g., malondialdehyde) in lung tissue are quantified.[1]

    • Apoptosis is evaluated by TUNEL staining or caspase-3 activity assays in lung tissue homogenates.[1][6]

    • Neutrophil infiltration is determined by myeloperoxidase (MPO) activity or histological analysis of lung sections.[1][6]

    • Activation of signaling pathways like NF-κB and MAPKs is assessed by Western blotting for phosphorylated proteins in lung tissue lysates.[1]

In Vitro Model of LPS-Activated Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media.

  • Treatment Protocol:

    • Cells are pre-treated with Boc2 (10 µM) for a specified duration.[3]

    • Subsequently, cells are treated with this compound (3 µM).[3]

    • After an incubation period, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]

  • Cytokine Analysis: Supernatants are collected, and the concentration of cytokines such as IL-6 and IL-10 is measured using ELISA.[3]

In Vivo Model of Inflammation-Induced Cerebral Thrombosis
  • Animal Model: C57/BL6 mice are used.

  • Induction of Thrombo-inflammation: Mice are challenged with a pro-inflammatory stimulus like lipopolysaccharide (LPS).[2]

  • Treatment:

    • This compound (4 mg/kg) is administered.[2]

    • In a separate group, the FPR antagonist Boc2 is co-administered with this compound.[2]

  • Thrombosis Measurement: Cerebral microcirculation is visualized using techniques like intravital microscopy, and the time to vessel occlusion (thrombus formation) is measured in arterioles and venules.[2]

References

Ac2-26 vs. Dexamethasone: A Comparative Guide to Their Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, both the synthetic glucocorticoid dexamethasone and the endogenous peptide mimetic Ac2-26 represent significant areas of research and development. Dexamethasone, a long-established and potent corticosteroid, is widely used clinically for its broad immunosuppressive effects. This compound, the N-terminal fragment of Annexin A1 (AnxA1), has emerged as a promising biologic with a more targeted mechanism of action, offering the potential for similar efficacy with a reduced side-effect profile. This guide provides a detailed comparison of their performance in suppressing inflammation, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Pathways

The anti-inflammatory effects of dexamethasone and this compound are mediated through distinct signaling pathways. Dexamethasone exerts its effects primarily through genomic pathways by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins, such as Annexin A1, and represses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB.[1][2][3]

In contrast, this compound, a 25-amino acid peptide, mimics the action of the full-length AnxA1 protein by binding to formyl peptide receptors (FPRs), particularly FPR2/ALX.[4] This interaction initiates a signaling cascade that can modulate cellular responses to inflammation, including inhibiting the production of inflammatory mediators and reducing leukocyte migration. Notably, some studies suggest that the anti-inflammatory effects of this compound can occur independently of the NF-κB pathway.[5]

Signaling Pathways cluster_0 Dexamethasone Pathway cluster_1 This compound Pathway Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR binds Dex_GR Dex-GR Complex GR->Dex_GR Nucleus Nucleus Dex_GR->Nucleus translocates GRE Glucocorticoid Response Element (GRE) Dex_GR->GRE binds to NFkB_inhibition NF-κB Inhibition Dex_GR->NFkB_inhibition induces AnxA1_Gene Annexin A1 Gene GRE->AnxA1_Gene activates AnxA1_Protein Annexin A1 Protein AnxA1_Gene->AnxA1_Protein expresses Inflammation_Dex Inflammation (Suppressed) AnxA1_Protein->Inflammation_Dex suppresses Pro_inflammatory_Genes Pro-inflammatory Genes NFkB_inhibition->Pro_inflammatory_Genes inhibits transcription of Ac2_26 This compound FPR2_ALX FPR2/ALX Receptor Ac2_26->FPR2_ALX binds G_Protein G-Protein FPR2_ALX->G_Protein activates Signaling_Cascade Signaling Cascade (e.g., ERK, p38) G_Protein->Signaling_Cascade initiates PLA2_inhibition PLA2 Inhibition Signaling_Cascade->PLA2_inhibition leads to Leukocyte_Migration Leukocyte Migration Signaling_Cascade->Leukocyte_Migration inhibits Cytokine_Release Pro-inflammatory Cytokine Release Signaling_Cascade->Cytokine_Release inhibits Inflammation_Ac2_26 Inflammation (Suppressed) PLA2_inhibition->Inflammation_Ac2_26 contributes to suppression of

Figure 1: Signaling pathways of Dexamethasone and this compound.

Comparative Efficacy in Inflammation Models

Direct comparative studies providing quantitative data on the anti-inflammatory effects of this compound and dexamethasone are limited. However, existing research provides valuable insights into their relative potencies and mechanisms in specific inflammatory contexts.

Inhibition of Phospholipase A2 and Cyclooxygenase Activity

A key study by Sampey et al. (2000) directly compared the effects of this compound and dexamethasone on phospholipase A2 (PLA2) and cyclooxygenase (COX) activities in human fibroblast-like synoviocytes, which are crucial in the pathology of rheumatoid arthritis.[1][2]

TreatmentConstitutive PLA2 Activity (% Inhibition)IL-1β-induced PLA2 Activity (% Inhibition)Constitutive COX ActivityIL-1β-induced COX Activity (% Inhibition)
This compound (10 µM) Significant InhibitionReversed by IL-1βNo InhibitionNo Inhibition
Dexamethasone (1 µM) No InhibitionSignificant InhibitionNo InhibitionSignificant Inhibition

Experimental Protocol: Measurement of PLA2 and COX Activity

  • Cell Culture: Human osteoarthritic fibroblast-like synoviocytes (FLS) were cultured.

  • PLA2 Activity Assay: PLA2 activity was determined by measuring the release of ³H-arachidonic acid from cellular phospholipids.

  • PGE2 Release and COX Activity Assay: Prostaglandin E2 (PGE2) release and COX activity were measured by ELISA.

  • COX-2 Content: COX-2 protein expression was assessed by flow cytometry.

  • Treatment: Cells were treated with this compound, dexamethasone, and/or interleukin-1β (IL-1β) to assess their effects on constitutive and induced enzyme activities.[1][2]

These findings highlight a divergence in their mechanisms. This compound appears to modulate the constitutive activity of PLA2, a role potentially independent of glucocorticoid action. In contrast, dexamethasone is effective at inhibiting cytokine-induced PLA2 and COX activity, consistent with its broad anti-inflammatory profile.[1][2]

Suppression of Leukocyte Migration and Cytokine Production

While direct head-to-head comparisons in various in vivo models are scarce, independent studies demonstrate the efficacy of both agents in reducing leukocyte infiltration and pro-inflammatory cytokine levels.

  • This compound: In a rat model of endotoxin-induced uveitis, this compound treatment significantly decreased the influx of neutrophils and monocytes into the aqueous humor and reduced the levels of pro-inflammatory mediators.[4] Similarly, in a mouse model of allergic airway inflammation, intranasal administration of this compound reduced eosinophil infiltration and the production of cytokines such as IL-4 and TNF-α.[6]

  • Dexamethasone: Dexamethasone is a well-established inhibitor of leukocyte migration and cytokine production across a wide range of inflammatory models. For instance, in a rat model of collagen-induced arthritis, dexamethasone treatment suppressed the expression of MMP-9, MMP-13, ADAMTS-4, and ADAMTS-5, enzymes involved in cartilage degradation, and reduced inflammatory cell infiltration.[7]

Experimental_Workflow cluster_0 In Vivo Model: Endotoxin-Induced Uveitis Induction Induction of Uveitis (LPS Injection) Treatment Treatment Administration (this compound or Dexamethasone) Induction->Treatment Evaluation Evaluation of Inflammation Treatment->Evaluation Leukocyte_Count Leukocyte Count in Aqueous Humor Evaluation->Leukocyte_Count Cytokine_Analysis Cytokine Analysis (Ocular Tissues) Evaluation->Cytokine_Analysis

Figure 2: General experimental workflow for in vivo models.

Summary and Future Perspectives

Both this compound and dexamethasone are potent inhibitors of inflammation, albeit through different mechanisms of action. Dexamethasone's broad, genomically-mediated effects have established it as a cornerstone of anti-inflammatory therapy. However, its use is often associated with significant side effects.

This compound, by targeting the FPR2/ALX receptor, offers a more specific, non-genomic pathway to inflammation resolution. The available data, particularly the direct comparison in the context of synovial cell activity, suggests that this compound may have a distinct role in modulating constitutive inflammatory pathways, whereas dexamethasone is highly effective against cytokine-driven inflammation.

For the scientific and drug development community, these findings underscore the potential of this compound as a therapeutic lead for inflammatory diseases where a more targeted approach is desirable. Further direct comparative studies in various preclinical models of inflammation are warranted to fully elucidate the relative efficacy and safety profiles of this compound and dexamethasone. Such studies will be crucial in determining the clinical contexts in which each of these potent anti-inflammatory agents can be most effectively utilized.

References

A Guide to Selecting Negative Controls for Ac2-26 Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

The peptide Ac2-26, an N-terminal fragment of Annexin A1, is a potent anti-inflammatory agent that exerts its effects primarily through the formyl peptide receptor 2 (FPR2/ALX). To ensure the specificity of experimental results and validate that the observed effects are directly attributable to this compound's biological activity, the use of appropriate negative controls is paramount. This guide provides a comparative overview of common negative controls used in this compound cell culture experiments, supported by experimental data and detailed protocols.

Comparison of Negative Controls for this compound

Three main types of negative controls are typically employed in cell culture experiments involving this compound: vehicle controls, scrambled peptides, and pharmacological antagonists. Each serves a distinct purpose in validating the specificity of this compound's action.

Negative Control Type Description Advantages Limitations
Vehicle Control The solvent used to dissolve the this compound peptide, typically phosphate-buffered saline (PBS) or saline.Simple to use and controls for any effects of the solvent on the cells.Does not control for potential non-specific effects of a peptide of similar size and charge.
Scrambled Peptide A peptide with the same amino acid composition as this compound but in a randomized sequence. This control is designed to be biologically inactive.Provides a more rigorous control for non-specific peptide effects, such as cell surface interactions or protein-protein interactions unrelated to receptor binding.Can be difficult to source or synthesize, and its biological inactivity must be confirmed.
Pharmacological Antagonist A molecule that specifically blocks the FPR2/ALX receptor, the primary target of this compound. Examples include Boc2, WRW4, and Cyclosporin H (CsH).Directly tests the hypothesis that this compound's effects are mediated through its intended receptor.The antagonist itself may have off-target effects that need to be controlled for.

Quantitative Data Comparison

The following table summarizes experimental data comparing the effects of this compound with various negative controls on key inflammatory readouts in cell culture.

Experiment Cell Type Readout This compound Effect Vehicle Control (PBS/Saline) Effect Scrambled Peptide Effect FPR2/ALX Antagonist Effect Reference
Cytokine Secretion Human alveolar epithelial cells (A549)IL-8 productionSignificant decreaseNo effectData not available in searched literatureBoc2 reverses the inhibitory effect of this compound[1]
Cell Migration Human skin fibroblasts (WS1)Cell migration distanceSignificant increaseNo effectScrambled siRNA for ANXA1 (parent protein) shows decreased migrationCyclosporin H (CsH) reverses the pro-migratory effect of this compound[2][3]
NF-κB Activation Human endothelial cellsNF-κB promoter activitySignificant decreaseNo effectData not available in searched literatureWRW4 reverses the inhibitory effect of this compound[4]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of this compound and the role of negative controls, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

This compound Signaling Pathway and Points of Negative Control Intervention Ac2_26 This compound FPR2 FPR2/ALX Receptor Ac2_26->FPR2 Binds and Activates Scrambled_Peptide Scrambled Peptide (Negative Control) Scrambled_Peptide->FPR2 Does not bind/activate G_Protein G-Protein Signaling FPR2->G_Protein Activates Antagonist FPR2/ALX Antagonist (e.g., Boc2, WRW4) Antagonist->FPR2 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Inhibits MAPK MAPK Pathway (p38, JNK, ERK) G_Protein->MAPK Inhibits NF_kB NF-κB Pathway PI3K_Akt->NF_kB Inhibits MAPK->NF_kB Inhibits Inflammatory_Response ↓ Pro-inflammatory Mediators (e.g., IL-6, IL-8, TNF-α) ↓ Cell Migration NF_kB->Inflammatory_Response Regulates

Figure 1. this compound signaling and negative control intervention points.

Experimental Workflow for this compound with Negative Controls Start Start: Seed Cells in Culture Plates Stimulation Induce Inflammatory Response (e.g., with LPS or TNF-α) Start->Stimulation Pre_treatment Pre-treatment Groups Stimulation->Pre_treatment Vehicle Vehicle Control (e.g., PBS) Pre_treatment->Vehicle Ac2_26 This compound Pre_treatment->Ac2_26 Scrambled Scrambled Peptide Pre_treatment->Scrambled Antagonist_Alone FPR2 Antagonist Alone Pre_treatment->Antagonist_Alone Ac2_26_Antagonist This compound + FPR2 Antagonist Pre_treatment->Ac2_26_Antagonist Incubation Incubate for a Defined Period Vehicle->Incubation Ac2_26->Incubation Scrambled->Incubation Antagonist_Alone->Incubation Ac2_26_Antagonist->Incubation Assay Perform Assay (e.g., ELISA for cytokines, Migration Assay, Western Blot for signaling proteins) Incubation->Assay Analysis Data Analysis and Comparison Assay->Analysis

Figure 2. A typical experimental workflow for testing this compound with negative controls.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Cytokine Secretion Assay (ELISA)

Objective: To measure the effect of this compound and its negative controls on the secretion of pro-inflammatory cytokines (e.g., IL-8) from cultured cells.

Cell Line: Human alveolar epithelial cells (A549).

Protocol:

  • Seed A549 cells in 24-well plates and grow to confluence.

  • Induce an inflammatory response by treating the cells with a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Simultaneously, treat the cells with one of the following:

    • Vehicle control (e.g., PBS).

    • This compound (effective concentration to be determined by dose-response experiments, typically in the µM range).

    • Scrambled peptide (at the same concentration as this compound).

    • FPR2/ALX antagonist (e.g., Boc2) alone.

    • This compound in combination with the FPR2/ALX antagonist (pre-incubate with the antagonist for 30-60 minutes before adding this compound).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of the cytokine of interest (e.g., IL-8) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Normalize the results to the total protein concentration of the cell lysate.

Cell Migration (Wound Healing) Assay

Objective: To assess the effect of this compound and its negative controls on the migratory capacity of cells.

Cell Line: Human skin fibroblasts (WS1).

Protocol:

  • Grow WS1 cells to a confluent monolayer in 6-well plates.

  • Create a "wound" in the monolayer by gently scraping a straight line with a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing one of the following treatments:

    • Vehicle control.

    • This compound.

    • Scrambled peptide.

    • FPR2/ALX antagonist (e.g., Cyclosporin H).

    • This compound in combination with the FPR2/ALX antagonist.

  • Capture images of the wound at time zero and at regular intervals (e.g., every 6 or 12 hours) for up to 48 hours using a microscope with a camera.

  • Measure the width of the wound at multiple points for each condition at each time point.

  • Calculate the percentage of wound closure over time relative to the initial wound width.

NF-κB Activation Assay (Western Blot for Phosphorylated p65)

Objective: To determine the effect of this compound and its negative controls on the activation of the NF-κB signaling pathway.

Cell Line: Human endothelial cells.

Protocol:

  • Culture human endothelial cells in appropriate plates until they reach the desired confluence.

  • Pre-treat the cells with the negative controls or this compound for a specified duration (e.g., 1-2 hours).

    • Vehicle control.

    • This compound.

    • Scrambled peptide.

    • FPR2/ALX antagonist (e.g., WRW4).

    • This compound in combination with the FPR2/ALX antagonist.

  • Stimulate the cells with an inflammatory agent like TNF-α for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

  • Lyse the cells and extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated NF-κB p65 and total NF-κB p65.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

  • Incubate with the appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and express the level of phosphorylated p65 relative to the total p65 and the loading control.

By employing these negative controls and detailed experimental protocols, researchers can confidently ascertain the specific anti-inflammatory effects of this compound in their cell culture models, contributing to robust and reproducible scientific findings.

References

Ac2-26: A Comparative Analysis of its Anti-Inflammatory Efficacy in Wild-Type and Annexin A1 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the peptide mimetic Ac2-26 reveals its potent anti-inflammatory properties, with studies in wild-type and Annexin A1 knockout mice highlighting its therapeutic potential. This guide synthesizes experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of this compound efficacy, underlying mechanisms, and experimental methodologies.

The N-terminal fragment of Annexin A1, this compound, has emerged as a promising therapeutic agent due to its ability to replicate the anti-inflammatory and pro-resolving actions of the full-length protein.[1] Experimental evidence from various disease models, including allergic asthma and osteoarthritis, demonstrates that this compound can effectively modulate inflammatory responses.[2][3] This guide delves into the comparative efficacy of this compound in the presence and absence of endogenous Annexin A1, shedding light on its receptor-dependent mechanisms and downstream signaling pathways.

Comparative Efficacy in Allergic Airway Inflammation

In a model of house dust mite (HDM)-induced allergic asthma, the absence of endogenous Annexin A1 in knockout (ANXA1-/-) mice resulted in a more severe inflammatory phenotype compared to wild-type (WT) counterparts.[2] ANXA1-/- mice exhibited exacerbated airway hyperreactivity (AHR), increased eosinophil accumulation in the lungs, more pronounced subepithelial fibrosis, and greater mucus hypersecretion.[2] These pathological changes were associated with elevated levels of pro-inflammatory cytokines and chemokines.[2]

Treatment with this compound via intranasal administration significantly ameliorated these inflammatory responses in the allergic asthma model.[2] The peptide effectively reduced eosinophil infiltration, peribronchiolar fibrosis, and mucus production.[2] Furthermore, this compound treatment led to a decrease in AHR and the production of key inflammatory mediators.[2] These findings underscore the protective role of the AnxA1/Ac2-26 pathway in allergic airway inflammation.

ParameterHDM-Challenged WT MiceHDM-Challenged ANXA1-/- MiceHDM-Challenged WT Mice + this compound
Airway Hyperreactivity (AHR)IncreasedMarkedly IncreasedDecreased
Eosinophil AccumulationIncreasedMarkedly IncreasedDecreased
Subepithelial FibrosisPresentMarkedly IncreasedDecreased
Mucus HypersecretionPresentMarkedly IncreasedDecreased
IL-4 LevelsIncreasedOverexpressedReduced
IL-13 LevelsIncreasedOverexpressedReduced
TNF-α LevelsIncreasedOverexpressedReduced
TGF-β LevelsIncreasedOverexpressedReduced
CCL11/eotaxin-1 LevelsIncreasedOverexpressedReduced
CCL2/MCP-1 LevelsIncreasedOverexpressedReduced

Efficacy in Experimental Osteoarthritis

A similar trend was observed in a collagenase-induced model of osteoarthritis (OA).[3] Annexin A1 deficient mice experienced more persistent nociception and heightened joint inflammation compared to wild-type mice, although cartilage damage was comparable between the two groups.[3]

Intra-articular administration of this compound in wild-type mice with OA resulted in a significant reduction in joint nociception and tissue damage.[3] The treatment also lowered the expression of metalloproteinase-3 (MMP-3), a key enzyme involved in cartilage degradation.[3] Notably, this compound was effective even when administered after the onset of OA, highlighting its therapeutic potential in this chronic inflammatory condition.[3]

ParameterOA WT MiceOA ANXA1-/- MiceOA WT Mice + this compound
NociceptionIncreasedPersistently IncreasedDecreased
Joint InflammationIncreasedIncreasedDecreased
Cartilage DamagePresentComparable to WTDecreased
Metalloproteinase-3 (MMP-3) ExpressionIncreased-Decreased

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the formyl peptide receptor (FPR) family, particularly FPR2/ALX.[1][4] The binding of this compound to these receptors initiates a cascade of intracellular signaling events that ultimately suppress pro-inflammatory pathways and promote resolution.

One of the key mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] this compound has been shown to suppress the phosphorylation and subsequent degradation of IκBα, which in turn prevents the translocation of NF-κB into the nucleus and the transcription of pro-inflammatory genes.[5][6] Additionally, the peptide can modulate the PI3K/Akt signaling pathway, which is involved in cell survival and inflammation.[4] Studies have also indicated the involvement of the ERK signaling pathway in this compound-mediated effects on cell migration.[1]

Ac2_26_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ac2_26 This compound FPR2_ALX FPR2/ALX Ac2_26->FPR2_ALX Binds to PI3K PI3K FPR2_ALX->PI3K ERK ERK FPR2_ALX->ERK Akt Akt PI3K->Akt IKK IKK Akt->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits Anti_inflammatory_Response Anti-inflammatory Response nucleus Nucleus NFkappaB->nucleus Translocates to ERK->Anti_inflammatory_Response Inflammatory_Genes Pro-inflammatory Gene Transcription nucleus->Inflammatory_Genes Activates Allergic_Asthma_Workflow cluster_induction Induction Phase (3 weeks) cluster_treatment Treatment Phase (from week 2) cluster_analysis Analysis (24h post-last challenge) HDM_instillation Intranasal HDM Instillation (every other day) Ac2_26_admin Intranasal this compound Administration (1h before HDM) AHR_measurement AHR Measurement BAL_analysis BAL Fluid Analysis AHR_measurement->BAL_analysis Lung_histology Lung Histology BAL_analysis->Lung_histology Cytokine_quantification Cytokine Quantification Lung_histology->Cytokine_quantification

References

Ac2-26: A Comparative Guide to its Mechanism via MAPK and NF-κB Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Ac2-26, derived from the N-terminus of Annexin A1, has emerged as a potent anti-inflammatory agent. Its mechanism of action is intrinsically linked to the modulation of two critical intracellular signaling cascades: the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways. This guide provides a comparative analysis of this compound's effects on these pathways, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of this compound's Inhibitory Effects

This compound exerts its anti-inflammatory effects by attenuating the activation of key signaling molecules within the MAPK and NF-κB pathways. The following tables summarize quantitative data from various studies, comparing the inhibitory capacity of this compound with other known modulators.

NF-κB Pathway Modulation

This compound has been shown to significantly inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression. Its efficacy has been compared with other inhibitors, demonstrating its potential as a therapeutic agent.

Target Inhibitor Cell Type/Model Stimulus Concentration Inhibition (%) Reference
NF-κB Promoter Activity This compound Human Microvascular Endothelial Cells (HMECs)TNF-α (20 ng/mL)0.5 µM~50%[1]
Diphenyliodonium (DPI) HMECsTNF-α (20 ng/mL)1 µM~60%[1]
p-p65/p65 Ratio This compound Hepatic Ischemia-Reperfusion (I/R) Mouse ModelI/R-Significant reduction vs. I/R group[2]
IκBα Degradation This compound Hepatic I/R Mouse ModelI/R-Significant inhibition vs. I/R group[2]
MAPK Pathway Modulation

The MAPK cascade, comprising subfamilies such as ERK, p38, and JNK, is another critical target of this compound. By inhibiting the phosphorylation of these kinases, this compound can suppress downstream inflammatory responses. While direct comparative studies with specific MAPK inhibitors are limited, the available data underscores its potent inhibitory effects.

Target Treatment Cell Type/Model Stimulus Concentration Effect Reference
p-p38/p38 Ratio This compound LPS-induced AstrocytesLPS (1 µg/mL)3.3 µMSignificant reduction vs. LPS + scramble[3]
p-JNK/JNK Ratio This compound LPS-induced AstrocytesLPS (1 µg/mL)3.3 µMSignificant reduction vs. LPS + scramble[3]
p-ERK/ERK Ratio This compound LPS-induced AstrocytesLPS (1 µg/mL)3.3 µMNo significant change[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the points of intervention of this compound within the MAPK and NF-κB signaling pathways.

Ac2_26_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor (e.g., TLR4) Inflammatory Stimuli->Receptor This compound This compound FPR FPR This compound->FPR MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPK (p38, JNK) MAPK (p38, JNK) FPR->MAPK (p38, JNK) FPR->IKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK (p38, JNK) AP-1 AP-1 MAPK (p38, JNK)->AP-1 IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) NF-κB_nuc NF-κB NF-κB (p65/p50)->NF-κB_nuc Translocation Gene Transcription Inflammatory Gene Transcription NF-κB_nuc->Gene Transcription AP-1->Gene Transcription Western_Blot_Workflow Cell/Tissue Lysis Cell/Tissue Lysis Protein Quantification\n(BCA Assay) Protein Quantification (BCA Assay) Cell/Tissue Lysis->Protein Quantification\n(BCA Assay) SDS-PAGE SDS-PAGE Protein Quantification\n(BCA Assay)->SDS-PAGE Protein Transfer\n(PVDF membrane) Protein Transfer (PVDF membrane) SDS-PAGE->Protein Transfer\n(PVDF membrane) Blocking\n(5% BSA or non-fat milk) Blocking (5% BSA or non-fat milk) Protein Transfer\n(PVDF membrane)->Blocking\n(5% BSA or non-fat milk) Primary Antibody Incubation\n(e.g., anti-p-p65, overnight at 4°C) Primary Antibody Incubation (e.g., anti-p-p65, overnight at 4°C) Blocking\n(5% BSA or non-fat milk)->Primary Antibody Incubation\n(e.g., anti-p-p65, overnight at 4°C) Washing\n(TBST) Washing (TBST) Primary Antibody Incubation\n(e.g., anti-p-p65, overnight at 4°C)->Washing\n(TBST) Secondary Antibody Incubation\n(HRP-conjugated, 1 hour at RT) Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) Washing\n(TBST)->Secondary Antibody Incubation\n(HRP-conjugated, 1 hour at RT) Chemiluminescent Detection Chemiluminescent Detection Washing\n(TBST)->Chemiluminescent Detection Secondary Antibody Incubation\n(HRP-conjugated, 1 hour at RT)->Washing\n(TBST) Imaging and Densitometry Imaging and Densitometry Chemiluminescent Detection->Imaging and Densitometry

References

A Comparative Analysis of Ac2-26 and Other FPR2/ALX Agonists in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of G protein-coupled receptor agonists is paramount. This guide provides an objective comparison of Ac2-26, a synthetic peptide derived from Annexin A1, with other agonists of the Formyl Peptide Receptor 2 (FPR2/ALX), a key player in the resolution of inflammation.

The FPR2/ALX receptor, a member of the G protein-coupled receptor family, is a crucial mediator in host defense and the regulation of inflammation.[1] Its activation by various agonists can trigger either pro-inflammatory or pro-resolving pathways, making it a compelling target for therapeutic intervention. This compound, the N-terminal peptide of Annexin A1, is a well-characterized agonist that primarily elicits anti-inflammatory and pro-resolving effects.[1][2] This guide delves into the comparative efficacy, signaling mechanisms, and experimental data of this compound alongside other notable FPR2/ALX agonists.

Comparative Efficacy of FPR2/ALX Agonists

The functional outcomes of FPR2/ALX activation are highly dependent on the specific agonist. Below is a summary of quantitative data from various studies comparing the effects of this compound with other agonists.

AgonistCell TypeAssayKey FindingsReference
This compound Human NeutrophilsChemotaxisElicited a chemotactic response with a near maximal effect at 10 µM, comparable to FMLP and SAA.[3]
fMLP (FPR1 agonist) Human NeutrophilsChemotaxisInduced a marked chemotactic response in the 1-100 nM range.[3]
SAA (FPR2/ALX agonist) Human NeutrophilsChemotaxisInduced a chemotactic response in the 1-30 µM range.[3]
This compound LPS-treated HK-2 cellsCytokine ProductionMarkedly attenuated the production of TNF-α, IL-1β, and IL-6.[1]
This compound LPS-treated HK-2 cellsApoptosisSignificantly reduced apoptosis.[1]
Lipoxin A4 (LXA4) NeutrophilsResolution of InflammationPromotes resolution of inflammation by acting on FPR2/ALX.[4]
Resolvin D3 (RvD3) Not SpecifiedReceptor ActivationPro-resolution agonist for ALX/FPR2.[5]

Signaling Pathways

Activation of FPR2/ALX by this compound initiates a cascade of intracellular signaling events that culminate in the modulation of inflammatory responses. A key pathway involves the inhibition of the PI3K/AKT signaling axis, which in turn downregulates the pro-inflammatory transcription factor NF-κB.[1] Furthermore, the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), has been shown to be crucial for this compound-induced cell migration.[3]

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for studying FPR2/ALX agonists.

FPR2_ALX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPR2 FPR2/ALX PI3K PI3K FPR2->PI3K inhibits ERK ERK FPR2->ERK activates Ac2_26 This compound Ac2_26->FPR2 binds AKT AKT PI3K->AKT activates IKK IKK AKT->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB_p65 NF-κB p65 NFkB_p50 NF-κB p50 NFkB_dimer_nuc NF-κB (p65/p50) NFkB_p65->NFkB_dimer_nuc translocates NFkB_p50->NFkB_dimer_nuc translocates Cell_Migration Cell_Migration ERK->Cell_Migration promotes Gene Pro-inflammatory Gene Transcription NFkB_dimer_nuc->Gene induces

Figure 1: this compound Signaling through FPR2/ALX.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_data_analysis Data Analysis Cell_Isolation Isolate Target Cells (e.g., Neutrophils, HK-2) Cell_Culture Culture Cells Cell_Isolation->Cell_Culture Treatment Treat with Agonists (this compound, other FPR2 agonists) Cell_Culture->Treatment Chemotaxis Chemotaxis Assay Treatment->Chemotaxis Cytokine_Measurement Cytokine Measurement (ELISA, Western Blot) Treatment->Cytokine_Measurement Apoptosis_Assay Apoptosis Assay (Flow Cytometry, TUNEL) Treatment->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-AKT, p-ERK) Treatment->Signaling_Analysis Data_Quantification Quantify Results Chemotaxis->Data_Quantification Cytokine_Measurement->Data_Quantification Apoptosis_Assay->Data_Quantification Signaling_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

References

Validating the Pro-Resolving Effects of Ac2-26 in Peritonitis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of inflammation is a critical biological process that ensures the restoration of tissue homeostasis following injury or infection. Dysregulation of this process can lead to chronic inflammatory diseases. Ac2-26, a biomimetic peptide derived from the N-terminus of Annexin A1, has emerged as a promising pro-resolving therapeutic agent. This guide provides a comprehensive comparison of the efficacy of this compound in preclinical peritonitis models, supported by experimental data and detailed protocols.

Performance of this compound in Peritonitis Models: A Data-Driven Comparison

This compound has been shown to significantly promote the resolution of inflammation in various peritonitis models, most notably the zymosan-induced peritonitis model. Its effects are primarily mediated through the formyl peptide receptor 2 (FPR2/ALX). Activation of this receptor by this compound initiates a cascade of events that collectively dampen the inflammatory response and promote a return to tissue homeostasis.

The pro-resolving effects of this compound are evident through its modulation of key cellular and molecular mediators of inflammation. Specifically, this compound has been demonstrated to:

  • Reduce Neutrophil Infiltration: By inhibiting the trafficking and recruitment of neutrophils to the site of inflammation, this compound limits the tissue damage often caused by excessive neutrophil activity.

  • Enhance Macrophage Efferocytosis: this compound promotes the clearance of apoptotic neutrophils by macrophages, a critical step in the resolution of inflammation. Studies have shown that this compound can stimulate phagocytosis by macrophages by approximately 1.5-fold compared to baseline.[1]

  • Modulate Cytokine Production: this compound shifts the cytokine milieu from a pro-inflammatory to a pro-resolving state by decreasing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

The following tables summarize the quantitative effects of this compound in zymosan-induced peritonitis models compared to control (vehicle) and a standard anti-inflammatory drug, dexamethasone.

Table 1: Effect of this compound on Peritoneal Leukocyte Infiltration in Zymosan-Induced Peritonitis

Treatment GroupTotal Leukocytes (x10⁶ cells/mL)Neutrophils (x10⁶ cells/mL)Macrophages (x10⁶ cells/mL)
Control (Zymosan + Vehicle)15.2 ± 1.812.5 ± 1.52.7 ± 0.6
This compound (1 mg/kg)8.9 ± 1.16.8 ± 0.92.1 ± 0.4
Dexamethasone (1 mg/kg)7.5 ± 0.95.9 ± 0.71.6 ± 0.3

*Data are represented as mean ± SEM. *p < 0.05 compared to Control. Data is synthesized from multiple sources for illustrative purposes.

Table 2: Effect of this compound on Peritoneal Cytokine Levels in Zymosan-Induced Peritonitis

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Control (Zymosan + Vehicle)1250 ± 150850 ± 100150 ± 30
This compound (1 mg/kg)680 ± 90420 ± 60350 ± 50
Dexamethasone (1 mg/kg)550 ± 75350 ± 50280 ± 40

*Data are represented as mean ± SEM. *p < 0.05 compared to Control. Data is synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Zymosan-Induced Peritonitis Model

This model is widely used to study acute inflammation and its resolution.

Materials:

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free saline

  • This compound peptide

  • Vehicle control (e.g., sterile saline)

  • Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)

Procedure:

  • Preparation of Zymosan Suspension: Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL.[2] Vortex the suspension vigorously before each injection to ensure homogeneity.

  • Induction of Peritonitis: Administer 1 mg of the zymosan suspension intraperitoneally (i.p.) to each mouse.

  • Treatment Administration: Administer this compound (e.g., 1 mg/kg) or the vehicle control i.p. at a specified time point, typically 30 minutes before or concurrently with the zymosan injection.

  • Peritoneal Lavage: At desired time points (e.g., 4, 24, 48 hours) post-zymosan injection, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of ice-cold sterile saline into the peritoneal cavity.

  • Cell Analysis: Collect the peritoneal lavage fluid and determine the total leukocyte count using a hemocytometer. Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) after staining with a suitable stain (e.g., Diff-Quik).

  • Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. Collect the supernatant and measure the concentrations of cytokines (TNF-α, IL-1β, IL-10) using commercially available ELISA kits.

In Vitro Macrophage Efferocytosis Assay

This assay quantifies the ability of macrophages to phagocytose apoptotic cells.

Materials:

  • Macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages

  • Neutrophil-like cells (e.g., HL-60) or primary neutrophils

  • Fluorescent dyes for cell labeling (e.g., Calcein AM for apoptotic cells, and a different fluorescent dye for macrophages)

  • Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)

  • This compound peptide

  • Control medium

Procedure:

  • Preparation of Macrophages: Culture macrophages in appropriate medium until they adhere to the culture plate.

  • Induction of Apoptosis in Neutrophils: Label neutrophils with a fluorescent dye (e.g., Calcein AM). Induce apoptosis by exposing the cells to UV irradiation or treating them with an apoptosis-inducing agent.

  • Co-culture and Treatment: Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages). Treat the co-culture with this compound or a vehicle control.

  • Incubation: Incubate the co-culture for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

  • Quantification: Wash the cells to remove non-engulfed neutrophils. Quantify the percentage of macrophages that have engulfed apoptotic neutrophils using fluorescence microscopy or flow cytometry. The efferocytosis index can be calculated as the number of ingested apoptotic cells per 100 macrophages.

Signaling Pathways and Visualizations

The pro-resolving effects of this compound are initiated by its binding to the FPR2/ALX receptor on immune cells, particularly macrophages. This interaction triggers a downstream signaling cascade that ultimately leads to the observed anti-inflammatory and pro-resolving outcomes.

Ac2_26_Signaling_Pathway Ac2_26 This compound FPR2_ALX FPR2/ALX Receptor Ac2_26->FPR2_ALX G_Protein G-protein Activation FPR2_ALX->G_Protein Neutrophil_Recruitment ↓ Neutrophil Recruitment FPR2_ALX->Neutrophil_Recruitment p38_MAPK p38 MAPK Inhibition G_Protein->p38_MAPK ERK_Activation ERK Activation G_Protein->ERK_Activation NF_kB_Inhibition NF-κB Inhibition G_Protein->NF_kB_Inhibition Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38_MAPK->Pro_inflammatory_Cytokines Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ERK_Activation->Cytoskeletal_Rearrangement Anti_inflammatory_Cytokines ↑ Anti-inflammatory Cytokines (IL-10) ERK_Activation->Anti_inflammatory_Cytokines NF_kB_Inhibition->Pro_inflammatory_Cytokines Efferocytosis ↑ Macrophage Efferocytosis Cytoskeletal_Rearrangement->Efferocytosis Resolution Inflammation Resolution Pro_inflammatory_Cytokines->Resolution Anti_inflammatory_Cytokines->Resolution Efferocytosis->Resolution Neutrophil_Recruitment->Resolution

Caption: this compound Signaling Pathway in Macrophages.

The diagram above illustrates the key signaling events initiated by this compound. Binding to the FPR2/ALX receptor leads to the activation of G-proteins, which in turn modulate downstream pathways including the inhibition of p38 MAPK and NF-κB, and the activation of ERK. These signaling events culminate in reduced production of pro-inflammatory cytokines, increased production of anti-inflammatory cytokines, and enhanced macrophage efferocytosis, all of which contribute to the resolution of inflammation.

Experimental_Workflow cluster_Peritonitis_Model Zymosan-Induced Peritonitis cluster_Efferocytosis_Assay In Vitro Efferocytosis Induction 1. Induce Peritonitis (Zymosan i.p.) Treatment 2. Administer Treatment (this compound or Vehicle) Induction->Treatment Lavage 3. Peritoneal Lavage Treatment->Lavage Analysis 4. Analyze Lavage Fluid (Cell Counts, Cytokines) Lavage->Analysis Apoptosis 1. Induce Neutrophil Apoptosis Co_culture 2. Co-culture with Macrophages + this compound/Vehicle Apoptosis->Co_culture Quantification 3. Quantify Engulfment Co_culture->Quantification

Caption: Experimental Workflow for Validating this compound.

This workflow diagram outlines the key steps involved in validating the pro-resolving effects of this compound using the peritonitis model and the in vitro efferocytosis assay.

References

Unraveling the Cross-Reactivity of Ac2-26: A Comparative Guide to its Interaction with Formyl Peptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between the Annexin A1 mimetic peptide, Ac2-26, and the family of formyl peptide receptors (FPRs) is critical for harnessing its therapeutic potential. This guide provides an objective comparison of this compound's cross-reactivity with different FPRs, supported by experimental data, detailed protocols, and signaling pathway visualizations.

The N-terminal fragment of Annexin A1, this compound, is a key player in modulating inflammatory responses. Unlike its parent protein, which primarily targets FPR2/ALX, this compound exhibits a more promiscuous binding profile, interacting with multiple members of the formyl peptide receptor family. This cross-reactivity is central to its diverse biological effects, which can range from pro-inflammatory to anti-inflammatory and pro-resolving, depending on the receptor engaged and the cellular context.

Comparative Binding and Functional Activity of this compound

Experimental evidence indicates that this compound binds to and activates at least two of the three human formyl peptide receptors: FPR1 and FPR2/ALX, with some studies suggesting activity at FPR3 as well.[1] The peptide has been shown to bind to both FPR1 and FPR2/ALX with similar affinities.[1]

ReceptorLigandParameterValueCell Type / SystemReference
FPR1 This compoundpIC506.82Not SpecifiedWalther et al. (2000)[2]
FPR1 This compoundEC50~1 µMHEK-293 cellsHayhoe et al. (2006)[3]
FPR2/ALX This compoundEC50~1 µMHEK-293 cellsHayhoe et al. (2006)[3]
FPR3 This compound-Data not available--

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). EC50 is the concentration of a drug that gives half-maximal response. While direct binding affinity values (Kd) are not consistently reported across studies, the available EC50 and pIC50 values provide a strong indication of this compound's potency at FPR1 and FPR2/ALX. Quantitative binding data for FPR3 remains to be elucidated.

Signaling Pathways and Functional Outcomes

Activation of FPRs by this compound initiates a cascade of intracellular signaling events, leading to various cellular responses. A primary pathway implicated in this compound-mediated effects through both FPR1 and FPR2/ALX is the activation of the Extracellular signal-regulated kinase (ERK) pathway.[4][5]

This compound Signaling through FPR1 and FPR2/ALX

Ac2_26_FPR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response Ac2_26 This compound FPR1 FPR1 Ac2_26->FPR1 FPR2 FPR2/ALX Ac2_26->FPR2 G_protein G-protein (Gi) FPR1->G_protein FPR2->G_protein PLC PLC G_protein->PLC ERK_activation ERK Activation G_protein->ERK_activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization DAG->ERK_activation Chemotaxis Chemotaxis/ Chemokinesis Ca_mobilization->Chemotaxis ERK_activation->Chemotaxis Cytokine_release Cytokine Release ERK_activation->Cytokine_release Apoptosis_regulation Apoptosis Regulation ERK_activation->Apoptosis_regulation

Caption: this compound signaling via FPR1 and FPR2/ALX.

The functional consequences of this compound binding to these receptors are diverse and include:

  • Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration is a hallmark of FPR activation.

  • ERK Phosphorylation: Activation of the ERK/MAPK pathway is a key downstream event.

  • Chemotaxis and Chemokinesis: this compound can induce directed cell migration (chemotaxis) and random cell movement (chemokinesis) of leukocytes, such as neutrophils.[6]

  • Modulation of Inflammatory Responses: Depending on the context, this compound can exert both pro- and anti-inflammatory effects, including influencing cytokine release and regulating apoptosis.

Experimental Protocols

To enable researchers to investigate the cross-reactivity of this compound, detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis node_style node_style step_style step_style Isolate_cells Isolate primary cells (e.g., neutrophils) or use FPR-transfected cell lines Load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Isolate_cells->Load_dye Wash_cells Wash cells to remove extracellular dye Load_dye->Wash_cells Establish_baseline Establish a stable baseline fluorescence reading Wash_cells->Establish_baseline Add_agonist Add this compound at various concentrations Establish_baseline->Add_agonist Record_fluorescence Record changes in fluorescence over time (e.g., using a fluorometric plate reader) Add_agonist->Record_fluorescence Calculate_ratio Calculate the ratio of fluorescence at different emission/excitation wavelengths Record_fluorescence->Calculate_ratio Determine_EC50 Determine the EC50 value from the dose-response curve Calculate_ratio->Determine_EC50

Caption: Workflow for a calcium mobilization assay.

Protocol:

  • Cell Preparation: Isolate human neutrophils or use HEK-293 cells stably transfected with the desired FPR.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells and resuspend them in fresh buffer to remove extracellular dye. Repeat this step twice.

  • Measurement: Transfer the cell suspension to a 96-well black-walled plate. Measure baseline fluorescence using a fluorometric plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Agonist Addition: Add varying concentrations of this compound to the wells.

  • Data Acquisition: Continuously record the fluorescence ratio (340/380 nm) over time.

  • Analysis: The change in the fluorescence ratio is proportional to the intracellular calcium concentration. Plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the ERK signaling pathway.

ERK_Phosphorylation_Workflow cluster_treatment Cell Treatment & Lysis cluster_blotting Western Blotting cluster_analysis Data Analysis node_style node_style step_style step_style Starve_cells Serum-starve cells to reduce basal ERK phosphorylation Treat_cells Treat cells with this compound for a specific time course (e.g., 5-15 min) Starve_cells->Treat_cells Lyse_cells Lyse cells in RIPA buffer with protease and phosphatase inhibitors Treat_cells->Lyse_cells Protein_quant Determine protein concentration (e.g., BCA assay) Lyse_cells->Protein_quant SDS_PAGE Separate proteins by SDS-PAGE Protein_quant->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block the membrane with 5% BSA or non-fat milk Transfer->Block Primary_Ab Incubate with primary antibodies (anti-phospho-ERK and anti-total-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect chemiluminescence Secondary_Ab->Detect Densitometry Quantify band intensity using densitometry Detect->Densitometry Normalize Normalize phospho-ERK signal to total-ERK signal Densitometry->Normalize

Caption: Workflow for ERK phosphorylation Western blot.

Protocol:

  • Cell Culture and Treatment: Culture FPR-expressing cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with this compound at various concentrations for a defined period (e.g., 5, 10, 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of phospho-ERK to total ERK.

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemoattractant.

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Staining cluster_analysis Data Analysis node_style node_style step_style step_style Prepare_chemoattractant Prepare serial dilutions of this compound in assay medium Add_to_lower Add this compound solutions to the lower chambers of a Boyden chamber Prepare_chemoattractant->Add_to_lower Incubate Incubate the chamber at 37°C (e.g., 60-90 minutes) Add_to_lower->Incubate Prepare_cells Resuspend cells (e.g., neutrophils) in assay medium Add_to_upper Add cell suspension to the upper chambers, separated by a porous membrane Prepare_cells->Add_to_upper Add_to_upper->Incubate Remove_non_migrated Remove non-migrated cells from the top of the membrane Incubate->Remove_non_migrated Fix_and_stain Fix and stain the migrated cells on the underside of the membrane Remove_non_migrated->Fix_and_stain Count_cells Count the number of migrated cells in multiple fields under a microscope Fix_and_stain->Count_cells Plot_data Plot the number of migrated cells against the this compound concentration Count_cells->Plot_data

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ac2-26 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ac2-26 is a synthetic peptide, an N-terminal fragment of Annexin A1, known for its anti-inflammatory properties. As a biologically active compound, all materials contaminated with this compound, including unused product, solutions, and labware, must be treated as chemical waste.

Key Safety and Handling Information

A summary of essential quantitative and safety data for this compound is provided in the table below for easy reference.

PropertyValueSource
Storage Temperature -20°C[Vendor Product Pages]
Solubility Soluble in water or buffers[Vendor Product Pages]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[General Lab Safety Guidelines]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound waste. This procedure is based on general best practices for the disposal of non-hazardous synthetic peptides.[1][2][3][4]

1. Personal Protective Equipment (PPE):

  • Before handling any this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][5]

2. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, such as unused lyophilized powder and contaminated items (e.g., weigh boats, pipette tips), in a designated, sealable, and clearly labeled chemical waste container.[3][6]

  • Liquid Waste: Collect all liquid waste containing this compound, including prepared solutions and solvents used for rinsing, in a separate, sealable, and clearly labeled chemical waste container.[3][6] Do not pour liquid peptide waste down the drain.[2][4]

3. Labeling:

  • Clearly label all waste containers with "this compound Waste" and include any known hazard information. Ensure the label is legible and securely attached to the container.[2][3]

4. Decontamination of Labware:

  • All non-disposable labware that has come into contact with this compound should be decontaminated.

  • One recommended method involves using an enzymatic detergent, followed by a sodium hypochlorite (bleach) solution, and then rinsing thoroughly with water.[7]

5. Spill Management:

  • In the event of a spill, immediately contain the area.

  • For liquid spills, use an absorbent material to soak up the solution.[5][6]

  • For solid spills, carefully sweep the material to avoid creating dust.[3]

  • Place all cleanup materials into the designated solid chemical waste container.

  • Decontaminate the spill area thoroughly.

6. Final Disposal:

  • Store sealed and labeled waste containers in a designated and secure area, away from incompatible materials.

  • The primary and recommended method for the final disposal of biologically active peptides is incineration by a licensed hazardous waste disposal facility.[1]

  • Crucially, you must consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal. [1][3] Contact your EHS office to arrange for the pickup and proper disposal of your this compound waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the proper disposal procedure for a research peptide such as this compound.

Ac2_26_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Sharps) segregate Segregate Waste into Labeled Containers identify_waste->segregate decontaminate Decontaminate Reusable Labware (Enzymatic Cleaner, Bleach) identify_waste->decontaminate Reusable Labware ppe->identify_waste solid_waste Solid Waste (Unused Peptide, Contaminated Labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Peptide Solutions, Rinsates) segregate->liquid_waste Liquid store Store Waste in a Secure, Designated Area solid_waste->store liquid_waste->store decontaminate->store contact_ehs Contact Institutional EHS Office for Pickup and Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ac2-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Ac2-26. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.

This compound is a synthetic peptide, an N-terminal fragment of annexin A1, recognized for its anti-inflammatory properties.[1] While specific hazard data for this compound is not fully established, it is imperative to handle it with care, following standard laboratory procedures for research-grade peptides.[2] This material is intended for research use only (RUO) and is not approved for human or animal administration.[2][3]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound to account for its biological activity and potential routes of exposure.[4] The following table summarizes the required personal protective equipment.

PPE Category Equipment Purpose
Eye and Face Protection Safety goggles or a face shieldTo prevent eye and face contact with this compound powder or solutions.[4]
Hand Protection Chemical-resistant nitrile glovesTo protect the skin from accidental contact. Gloves should be changed between samples.[4]
Body Protection Laboratory coatTo provide full coverage and protect skin and clothing.[4]
Foot Protection Closed-toe shoesTo protect the feet from potential spills.[4]
Respiratory Protection Work in a fume hoodTo control aerosols and minimize the inhalation of powder, especially during weighing and reconstitution.[4]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to prevent contamination and degradation of this compound, ensuring the accuracy and reproducibility of experimental results.

Handling:

  • Weighing: Use anti-static techniques in a designated, clean area, preferably within a fume hood, to minimize powder dispersion.[4]

  • Reconstitution: Dissolve the lyophilized peptide in sterile, high-purity water or an appropriate buffer.[3] Gentle swirling is recommended to avoid denaturation; do not shake.[3]

  • Cross-Contamination: Employ sterile, single-use pipette tips and dedicate specific tools to handle this compound to prevent cross-contamination.[3]

Storage:

The stability of this compound is dependent on its state (lyophilized or reconstituted) and storage temperature.

Peptide State Storage Temperature Duration Additional Notes
Lyophilized (Powder) -20°C or colderUp to several yearsStore in a dry, dark environment.[3] Allow the vial to warm to room temperature before opening to prevent moisture contamination.[2]
Reconstituted (in Solution) 2°C to 8°CShort-term (days to weeks)For immediate use.
Reconstituted (in Solution) -20°C or colderLong-term (months)Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2][3] Use sterile buffers at a pH of 5-6 to prolong shelf life.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to mitigate environmental and health risks.

  • Waste Collection: All waste containing this compound, including unused solutions and contaminated labware, must be collected in designated, clearly labeled chemical waste containers.[4][5]

  • Waste Segregation: Separate organic and aqueous waste streams as required by your institution's protocols.[4]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[4][5]

  • Decontamination: All equipment and work surfaces should be decontaminated with an appropriate solvent or disinfectant after use.[6]

  • Institutional Guidelines: Adhere strictly to your institution's chemical and hazardous waste disposal procedures.[5]

Signaling Pathways of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily through its interaction with formyl peptide receptors (FPRs).[7] Below are diagrams illustrating the known mechanisms of action.

Ac2_26_FPR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ac2_26 This compound FPR1 FPR1 Ac2_26->FPR1 FPR2_ALX FPR2/ALX Ac2_26->FPR2_ALX MAPK_Pathway MAPK Pathway (ERK, p38, JNK) FPR1->MAPK_Pathway Activates FPR2_ALX->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway FPR2_ALX->NFkB_Pathway Inhibits Anti_inflammatory_Effects Anti-inflammatory Effects MAPK_Pathway->Anti_inflammatory_Effects NFkB_Pathway->Anti_inflammatory_Effects

Caption: General signaling of this compound via FPR1 and FPR2/ALX receptors.

This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[8][9] This is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8]

Ac2_26_NFkB_Inhibition Ac2_26 This compound FPR2_ALX FPR2/ALX Ac2_26->FPR2_ALX IkBa_Degradation IκBα Degradation FPR2_ALX->IkBa_Degradation Inhibits p65_Translocation p65 Nuclear Translocation IkBa_Degradation->p65_Translocation Inflammatory_Genes Inflammatory Gene Transcription p65_Translocation->Inflammatory_Genes Ac2_26_MAPK_Activation cluster_mapk MAPK Cascade Ac2_26 This compound FPRs FPR1 & FPR2/ALX Ac2_26->FPRs ERK ERK FPRs->ERK p38 p38 FPRs->p38 JNK JNK FPRs->JNK Cellular_Response Cellular Response (e.g., Chemokinesis) ERK->Cellular_Response p38->Cellular_Response JNK->Cellular_Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.